Olsalazine

Catalog No.
S538051
CAS No.
15722-48-2
M.F
C14H10N2O6
M. Wt
302.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Olsalazine

CAS Number

15722-48-2

Product Name

Olsalazine

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid

Molecular Formula

C14H10N2O6

Molecular Weight

302.24 g/mol

InChI

InChI=1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)

InChI Key

QQBDLJCYGRGAKP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

azodisal sodium, azodisalicylate, CJ-91B, Dipentum, disodium 5,5'-azodisalicylate, disodium azodisalicylate, olsalazine, olsalazine sodium, olsalazine, disodium salt, Rasal, sodium diazosalicylate

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

The exact mass of the compound Olsalazine is 302.0539 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Aminosalicylic Acids - Supplementary Records. It belongs to the ontological category of dicarboxylic acid in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Pharmaceuticals. However, this does not mean our product can be used or applied in the same or a similar way.

olsalazine mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Mechanism of Action

Olsalazine's therapeutic effect is a multi-stage process, from targeted delivery to complex intracellular actions.

  • Targeted Drug Delivery and Activation: The this compound molecule consists of two mesalamine molecules linked by an azo bond. This bond remains intact in the upper gastrointestinal tract, where very little of the drug is absorbed. Upon reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by the resident bacterial flora. This reaction releases two molecules of the active drug, mesalamine, directly at the site of inflammation [1] [2].

  • Multi-Faceted Anti-inflammatory Action: The released mesalamine exerts its effects through several concurrent pathways [1] [2]:

    • Inhibition of Arachidonic Acid Metabolism: Mesalamine blocks both the cyclooxygenase (COX) and lipoxygenase pathways. This dual inhibition reduces the production of pro-inflammatory prostaglandins and leukotrienes.
    • Scavenging of Reactive Oxygen Species: It acts as a free radical scavenger, neutralizing reactive oxygen species that contribute to oxidative tissue damage in the inflamed colon.
    • Modulation of Key Signaling Pathways: Mesalamine interferes with the NF-κB signaling pathway, a central regulator of the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.

The following diagram illustrates this core mechanism of action from prodrug administration to anti-inflammatory effects.

G A Oral Administration of this compound Prodrug B Transit through GI Tract A->B C Azo Bond Cleavage by Colonic Bacteria B->C D Release of Two Mesalamine (5-ASA) Molecules C->D E Local Anti-inflammatory Action in Colonic Mucosa D->E F1 Inhibition of COX & Lipoxygenase E->F1 F2 Scavenging of Free Radicals E->F2 F3 Modulation of NF-κB Pathway E->F3 G Reduction of Inflammation F1->G F2->G F3->G

Experimental Evidence and Protocols

Evidence for this compound's efficacy and insights into its mechanism are derived from both clinical trials and preclinical models.

Clinical Trial Evidence A double-blind, placebo-controlled study demonstrated this compound's efficacy in treating active ulcerative colitis [3].

  • Objective: To evaluate the efficacy and safety of this compound (3.0 g/day) vs. placebo over 4 weeks in patients with symptomatic ulcerative colitis.
  • Patient Criteria: Mild to moderate disease with >15 cm of colon involvement and visible blood in stools.
  • Key Findings:
    • This compound Group: 57% (4 of 7 patients) showed clinical and colonoscopic improvement.
    • Placebo Group: 75% (6 of 8 patients) worsened.
    • Primary Adverse Effect: Watery diarrhea led to withdrawal in 29% of this compound-treated patients.

Preclinical Mechanistic Insights A 2023 study on DSS-induced colitis in BALB/c mice explored the immunomodulatory mechanism of this compound [4].

  • Animal Model: Acute ulcerative colitis induced by 3% DSS in drinking water for 7 days.
  • Treatment: this compound (0.6 g·kg⁻¹) administered intragastrically.
  • Key Assessed Parameters:
    • Disease Activity Index (DAI): Combined score for weight loss, stool consistency, and fecal blood.
    • Cytokine Profiling: Measured levels in serum and colonic homogenate via ELISA.
  • Key Findings: this compound treatment significantly [4]:
    • Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ, IL-7, IL-17).
    • Increased anti-inflammatory cytokines (IL-2, IL-10, IL-22, TGF-β1, EGF).
    • Improved DAI scores and histopathological markers.

Pharmacokinetic Profile

The unique pharmacokinetics of this compound underpin its targeted action and safety profile [1] [5].

Parameter Details
Absorption <5% absorbed systemically. Peak plasma concentration in ~1 hour [1].
Distribution Volume of distribution: ~5L. >99% protein bound (this compound & this compound-S) [1].
Metabolism Primarily in the colon by bacterial azoreduction to mesalamine. Mesalamine is then acetylated to N-Ac-5-ASA [1].
Excretion Primarily fecal. ~20% of mesalamine recovered in urine, mostly as N-Ac-5-ASA [1].
Half-life This compound: ~0.9 hours. Metabolite this compound-S: ~7 days [1].

Emerging Research and Novel Mechanisms

Recent research has revealed potential new applications and mechanisms for this compound beyond its traditional use in IBD.

  • Epigenetic Modulation as a Hypomethylating Agent: A virtual screening study identified this compound as a novel inhibitor of DNA methyltransferases (DNMT1 and DNMT3b). The study proposed that this compound binds to the active sites of these enzymes, potentially leading to DNA hypomethylation. This repurposing suggests this compound could have applications in oncology, with initial in vitro tests showing it was well-tolerated by cells and induced a hypomethylation pattern [6].
  • Activation of GPR35 and Synergy with Cannabidiol: this compound has been shown to activate G protein-coupled receptor 35 (GPR35), part of the endocannabinoidome [7]. A 2025 study reported that combining a low dose of cannabidiol (CBD) with this compound in a murine colitis model yielded superior therapeutic outcomes compared to monotherapies, reducing inflammatory markers and restoring colon length without signs of toxicity [7].

This compound's established role as a colon-targeted prodrug is complemented by a complex mechanism of action involving multiple anti-inflammatory pathways. Emerging evidence of its epigenetic and receptor-mediated effects opens promising new avenues for therapeutic repurposing, particularly in oncology and for use in rational combination therapies.

References

olsalazine pharmacokinetics absorption metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Key Pharmacokinetic Parameters

Parameter Olsalazine (Parent Prodrug) Mesalazine (5-ASA) N-acetyl-5-ASA (Ac-5-ASA)
Absorption Minimal (approx. 2.4% of a 1g oral dose) [1] [2] Low systemic absorption from colon [1] Low systemic absorption from colon [1]
Tmax (Parent Drug) ~1 hour (plasma) [1] 4-8 hours (plasma) [1] -
Protein Binding >99% [1] 74% [1] 81% [1]
Volume of Distribution ~5 L (steady-state) [1] - -
Metabolism Primarily cleaved by azoreductase from colonic bacteria; ~0.1% converted to This compound-S (O-sulphate) in the liver [1] Acetylated to N-acetyl-5-ASA by colonic epithelium and other tissues [1] [3] -
Primary Route of Elimination Feces (as 5-ASA/Ac-5-ASA) [1] Feces and urine [1] Feces and urine [1]
Half-life ~1 hour (parent drug); 7 days (this compound-S metabolite) [1] [2] - -
Urinary Excretion of oral dose <1% (as unchanged drug) [1] ~20% of total mesalamine dose (>90% of this is as Ac-5-ASA) [1] -
Fecal Excretion of oral dose <5% (as unchanged drug); >50% when gut transit time is fast [1] - -

Mechanism of Action and Metabolic Pathway

This compound consists of two molecules of the active drug mesalazine (5-ASA) joined by an azo bond [4] [1]. This bond remains intact in the upper gastrointestinal tract due to minimal systemic absorption. Upon reaching the colon, the azo bond is cleaved by azoreductase enzymes produced by the resident bacterial flora, releasing the two 5-ASA molecules directly at the primary site of inflammation in ulcerative colitis [1].

The following diagram illustrates the complete metabolic journey of this compound from oral administration to elimination:

This compound is a colon-specific prodrug. Bacterial azoreduction releases active 5-ASA, which is partly acetylated to an inactive metabolite before elimination.

The exact mechanism of action of the active 5-ASA moiety in treating ulcerative colitis is not fully elucidated but is understood to involve an anti-inflammatory effect on the colonic epithelium [1]. Key proposed mechanisms include:

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase: This blocks the production of pro-inflammatory prostaglandins and leukotrienes from arachidonic acid [1].
  • Inhibition of Xanthine Oxidase: This reduces the generation of oxygen-derived free radicals [1].
  • Scavenging of Free Radicals: Mesalazine itself may act as a free radical scavenger and suppress fatty acid peroxidation [1].

Experimental Protocols for Pharmacokinetic Analysis

For researchers, understanding the methods to quantify this compound and its metabolites is crucial. The following are detailed protocols based on cited studies.

Protocol for Determining Mesalazine in Human Plasma using UHPLC-MS/MS

This modern method uses derivatization to achieve high sensitivity for measuring the low systemic concentrations of mesalazine [5].

  • Sample Preparation (Derivatization & Extraction):
    • Derivatization: Add propionyl anhydride to plasma samples to derivative mesalazine and the internal standard (mesalazine-d3). This step enhances the signal intensity for mass spectrometry detection.
    • Liquid-Liquid Extraction (LLE): Perform LLE on the derivatized samples to remove interfering substances and minimize the matrix effect from human plasma.
  • Instrumentation and Chromatography:
    • Technique: Ultra-High Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UHPLC-MS/MS).
    • Column: Kinetex XB-C18 (100 × 4.6 mm, 2.6 µm).
    • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.
    • Flow Rate and Run Time: Standard for UHPLC methods (specifics to be optimized in-lab).
  • Mass Spectrometry Detection:
    • Ionization: Electrospray Ionization (ESI) in negative ion mode.
    • Detection Mode: Multiple Reaction Monitoring (MRM).
    • Transitions:
      • Derivatized Mesalazine: m/z 208.1 → 107.0
      • Derivatized Internal Standard (IS): m/z 211.1 → 110.1
  • Validation and Application:
    • Linearity: The method is validated for a range of 0.10 to 12.0 ng/mL in human plasma, with a lower limit of quantification (LLOQ) of 0.10 ng/mL.
    • Precision & Accuracy: Intra-day and inter-day precision (%CV) should be ≤15%, and accuracy should be within 85-115%.
    • Application: The method is suitable for human pharmacokinetic studies, such as after a single oral administration of 250 mg this compound sodium capsules [5].
Protocol for Studying Colonic Metabolism via In Vivo Dialysis

This technique directly measures drug conversion and active metabolite concentrations in the colonic lumen [6].

  • Experimental Setup:
    • Dialysis Probe: A semi-permeable dialysis bag or probe is placed directly into the colon (via colonoscopy or in patients with a stoma).
    • Equilibration: The probe is filled with a physiological solution and allowed to equilibrate with the colonic contents in vivo for a predetermined period (e.g., several hours).
  • Sample Collection and Analysis:
    • Dialysate Collection: After equilibration, the fluid from the dialysis probe (faecal dialysate) is collected.
    • Analysis: Concentrations of this compound, 5-ASA, and N-acetyl-5-ASA in the dialysate are quantified, typically using High-Performance Liquid Chromatography (HPLC). This provides a direct measure of the extent of azoreduction and the local availability of the active drug.
  • Application: This method was used to demonstrate that complete azoreduction of this compound occurs in most patients and that 5-ASA concentrations in the colon increase in a dose-dependent manner [6].

Research Considerations and Data Interpretation

  • Dose-Linearity: this compound absorption is not linear across all doses. While absorption is minimal and non-dose-dependent at single doses up to 2g, a 4g single dose can lead to a more than two-fold increase in peak serum concentration and systemic availability of the parent drug [2]. This should be considered in dose regimen design.
  • Primary Safety Concern: The most common adverse effect is diarrhea, which occurs in some patients and is thought to be caused by the parent drug's inhibition of water and sodium absorption in the small bowel [1] [7]. This is often a transient issue.

References

Olsalazine Structure and Prodrug Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Description
Chemical Name Olsalazine [1]
Molecular Formula C₁₄H₁₀N₂O₆ [1]
Molecular Weight 302.239 g/mol [1]
Prodrug Type Dimeric prodrug of Mesalamine (5-ASA) [1] [2]
Active Moieties Two molecules of 5-Aminosalicylic Acid (5-ASA) [1]
Connecting Linker Azo bond (-N=N-) [1] [2]
Activation Trigger Cleavage by azoreductase enzymes from colonic bacteria [1] [2]
Primary Mechanism Topical anti-inflammatory action in the colon mucosa; inhibition of cyclooxygenase and lipoxygenase; potential GPR35 activation [1] [3]

Quantitative Data from Experimental Studies

The following table consolidates key quantitative findings from recent preclinical studies investigating this compound in murine colitis models.

Study Model / Intervention Key Quantitative Findings & Outcomes

| DSS-induced Colitis (BALB/c mice) [4] | • Dose: 0.6 g·kg⁻¹ • Increased anti-inflammatory cytokines: IL-2, IL-10, IL-22, TGF, EGF • Decreased pro-inflammatory cytokines: IL-7, IL-17, TNF-α, IL-1β, IFN-γ • Reduced clinical scores: Disease Activity Index (DAI), Colonic Mucosal Damage Index (CMDI), Histopathological Score (HS) | | DSS-induced Colitis + this compound & Cannabidiol (CBD) [3] | • Doses: this compound (50 mg/kg) + CBD (10 mg/kg) • Synergistic efficacy: Significant reduction in Disease Activity Index (DAI) vs. monotherapies • Improved outcomes: Reduced MPO activity, restored colon length, modulated GLP-1 levels • Safety: No reported liver or kidney toxicity in the combination group |

Prodrug Design and Activation Mechanism

The rational design of this compound overcomes a major challenge in treating ulcerative colitis: delivering the therapeutic agent to the primary site of inflammation in the colon while minimizing systemic exposure and side effects.

  • Targeted Release: The azo bond in this compound remains intact throughout the upper gastrointestinal tract, which has low bacterial load and reductive capacity. Upon reaching the colon, the dense and diverse microbiota produces azoreductase enzymes that cleave this bond, releasing the two active 5-ASA molecules precisely where they are needed [1] [2].
  • Mechanism of Action: The released 5-ASA acts topically on the colonic mucosa. While its exact mechanism is multifaceted, it is known to inhibit cyclooxygenase and lipoxygenase pathways, reducing the production of pro-inflammatory prostaglandins and leukotrienes [1]. Recent research also suggests that this compound itself may act as an activator of G protein-coupled receptor 35 (GPR35), which is part of the endocannabinoidome and plays a role in modulating inflammation and maintaining epithelial integrity in the gut [3].

The following diagram illustrates the prodrug design and activation pathway of this compound.

G This compound This compound AzoBond Azo Bond This compound->AzoBond Azoreductase Colonic Bacterial Azoreductase AzoBond->Azoreductase  Cleavage Mesalamine1 Mesalamine (5-ASA) Azoreductase->Mesalamine1 Mesalamine2 Mesalamine (5-ASA) Azoreductase->Mesalamine2 AntiInflammation Topical Anti-inflammatory Action in Colon Mesalamine1->AntiInflammation Mesalamine2->AntiInflammation

Advanced Formulation and Experimental Protocols

Recent research has focused on enhancing this compound's efficacy through advanced nanoformulations and combination therapies.

  • Advanced Nanoformulations: A cutting-edge approach involves functionalizing nanozymes with this compound. In one study, researchers created manganese-doped Prussian blue (MnPB) nanocubes capped with This compound-conjugated hyaluronic acid (HA-OLSA). This sophisticated platform, called MnPB@HA-OLSA, is designed for oral delivery and operates through a dual-targeting mechanism [5]:

    • Electrostatic attraction to the positively charged, inflamed intestinal mucosa.
    • Receptor-mediated targeting via HA's binding to CD44 receptors overexpressed on immune cells at the inflamed site. The system provides a combination therapy: the MnPB core scavenges reactive oxygen species (ROS), while the released this compound provides anti-inflammatory action, synergistically ameliorating colitis in mouse models [5].
  • Key Experimental Protocols: Preclinical studies typically use the dextran sulfate sodium (DSS)-induced colitis model in mice to evaluate efficacy. Here are the core components of the experimental methodology [4] [3]:

    • Model Induction: Colitis is induced by administering 2.5-3% (w/v) DSS in the drinking water for 7-9 days.
    • Treatment Administration: Interventions (e.g., this compound, vehicle control) are usually given via intragastric administration (oral gavage) during or after the DSS induction phase.
    • Efficacy Assessment: Key endpoints are measured, including:
      • Disease Activity Index (DAI): A composite score of weight loss, stool consistency, and fecal blood [4].
      • Colon Length: Colon shortening is a macroscopic marker of inflammation.
      • Histopathological Scoring: Microscopic evaluation of colon tissue damage and inflammation.
      • Cytokine Levels: Measured in serum or colon homogenates using ELISA kits to quantify pro- and anti-inflammatory markers (e.g., TNF-α, IL-6, IL-10, IL-1β) [4] [3].
      • Myeloperoxidase (MPO) Activity: An enzyme marker for neutrophil infiltration and inflammation [3].

The field of this compound research is evolving towards more sophisticated delivery systems and combination strategies to enhance its therapeutic potential for inflammatory bowel disease.

References

The Molecular Mechanism of Bacterial Azoreduction

Author: Smolecule Technical Support Team. Date: February 2026

Azoreductases are primarily flavin-dependent enzymes (e.g., using FMN) found in a wide range of gut bacteria [1]. The reduction follows an obligate two-electron transfer mechanism.

  • Electron Donation: The enzyme first accepts hydride ions from a soluble electron donor, most commonly NADH or NADPH [1].
  • Flavin Reduction: The hydride is transferred to the enzyme's bound flavin mononucleotide (FMN) cofactor, reducing it.
  • Azo Bond Cleavage: The reduced FMN then transfers electrons to the azo bond (-N=N-) in olsalazine. This reductive cleavage breaks the double bond, releasing two separate molecules of the active drug, 5-aminosalicylic acid (5-ASA) [1].

This mechanism can be visualized as follows:

G NADH NADH (Reduced) NAD NAD+ (Oxidized) NADH->NAD  Donates 2e⁻ FMN_ox FMN (Oxidized) FMN_red FMN (Reduced) FMN_ox->FMN_red  Accepts 2e⁻ FMN_red->FMN_ox  Donates 2e⁻ Olsa This compound (Azo Prodrug) ASA 2x 5-ASA (Active Drug) Olsa->ASA  Azo Bond Cleavage

The gut bacterial origin of these azoreductases is crucial for targeted drug delivery. This ensures that 5-ASA is released directly in the colon, the site of inflammation in ulcerative colitis, minimizing systemic absorption and side effects [2].

Key Bacterial Strains and Kinetic Data

Azo-reduction is a ubiquitous function of the human gut microbiome [3]. Research has confirmed azoreductase activity in many prominent gut bacteria.

Bacterial Species / Group Experimental Context & Notes
Clostridium spp. Among the anaerobic genera that produce high amounts of azo-reducing enzymes (diazo-reductases) [2].
Escherichia coli A confirmed azo-reducing isolate; often shows higher aerobic reduction rates [4].
Enterococcus faecalis A confirmed azo-reducing isolate; can exhibit very rapid decolorization of azo compounds [4].
Enterococcus avium A confirmed azo-reducing isolate [4].
Bacteroides fragilis Confirmed reduction of the azo dye Acid Orange 7 [3].
Clostridium clostridioforme Confirmed reduction of the azo dye Acid Orange 7 [3].
Fusobacterium nucleatum Confirmed reduction of the azo dye Acid Orange 7 [3].

Comparative kinetics show that the broader chemical structure of the prodrug influences the rate of bacterial degradation. The following data from an in vitro colonic simulator model illustrates this:

Prodrug Half-Life (t₁/₂) in Pooled Fecal Slurry
Sulfasalazine 32.8 minutes
Balsalazide 80.9 minutes
This compound 145.1 minutes

This data indicates that this compound is metabolized more slowly by the colonic microbiota compared to other similar prodrugs [5].

Experimental Protocols for Studying Azoreduction

In Vitro Kinetic Assay Using Fecal Slurry

This method is useful for evaluating the metabolic rate of azo prodrugs in a model that simulates the human colon [5].

  • Slurry Preparation: Fresh fecal samples from human donors are homogenized in an anaerobic buffer (e.g., phosphate-buffered saline) to create a slurry.
  • Anaerobic Incubation: The experiment is conducted inside an anaerobic chamber. The prodrug (e.g., this compound) is added to the fecal slurry to initiate the reaction.
  • Sampling: Aliquots are taken at regular time intervals (e.g., every 30 minutes for several hours).
  • Analysis: Samples are centrifuged to remove particulate matter, and the supernatant is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the prodrug and the appearance of its metabolites (5-ASA).
Assessing Azoreductase Activity in Bacterial Isolates

To screen for and characterize azo-reducing bacteria from the gut microbiota [4]:

  • Screening on Agar Plates: Plate fecal dilutions on brain heart infusion supplemented (BHIS) agar containing an azo dye (e.g., amaranth). Azo-reducing bacteria are identified by clear zones around colonies where the dye has been decolorized.
  • Liquid Assay with Whole Cells: Grow the bacterial isolate in culture. Harvest the cells, wash, and resuspend them in a buffer with the azo substrate. Monitor the decrease in the substrate's absorbance at its characteristic wavelength (e.g., 520 nm for amaranth) spectrophotometrically over time.
  • Cell-Free Extract Assay: Lyse the bacterial cells and centrifuge to obtain a cell-free extract. Measure the azoreductase activity in the extract by adding the azo substrate along with necessary cofactors (NADH or NADPH and FMN) and track the change in absorbance.

Research Applications and Advanced Concepts

Understanding this bacterial metabolic pathway opens doors for advanced therapeutic strategies:

  • Microbiome-Targeted Interventions: Probiotics like Lactobacillus acidophilus can increase the conversion rate of this compound to 5-ASA by enhancing azo-reductase activity [2] [6].
  • Novel Drug Delivery Systems: The mechanism is being leveraged to develop sophisticated colon-targeted systems. Examples include This compound-based metal-organic framework (MOF) nanoneedles embedded in an inulin hydrogel, which can provide sustained, targeted release and additional anti-inflammatory benefits [7] [8].
  • Diagnostic and Therapeutic Monitoring: Innovative systems like this compound-conjugated hydrogels are being explored as activatable contrast agents for magnetic resonance imaging (MRI), allowing for non-invasive monitoring of drug release in the colon [9].

The field is moving toward a deeper genetic understanding of azoreductases in the gut, which will aid in designing more effective, personalized colon-targeted therapies [3].

References

olsalazine pharmacodynamics inflammatory bowel disease

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacodynamic Properties and Efficacy of Olsalazine

Aspect Key Findings
Overall Mechanism Prodrug composed of two 5-ASA molecules linked by an azo bond, cleaved by colonic bacterial azoreductases [1] [2].

| Key MoA (Mesalazine) | The released mesalazine acts locally on colonic mucosa. Its anti-inflammatory effects are multi-faceted and include [1]: • Inhibition of pro-inflammatory cytokines • Inhibition of cyclooxygenase (COX) and lipoxygenase pathways • Scavenging of free radicals • Modulation of NF-κB activity | | Efficacy in Active UC | In patients with active ulcerative colitis intolerant to sulfasalazine, this compound at 1.5 g/day and 3 g/day demonstrated statistically significant clinical improvement over placebo [3]. A dose-response relationship was observed. | | Maintenance of Remission | Effective in maintaining remission in patients with chronic ulcerative colitis at lower doses, typically around 1 g per day in divided doses [2]. | | Comparison to Sulfasalazine | Improvement rates in active UC are similar to those achieved with sulfasalazine, but with a different adverse effect profile [2]. | | Tolerability in Sulfa-Allergic Patients | Generally well-tolerated; fewer than 14% of patients intolerant of or allergic to sulfasalazine experienced similar reactions to this compound [2]. | | Efficacy in Crohn's Disease | A study on active Crohn's disease found this compound (1 g twice daily) was not effective and was associated with a high rate of diarrhea-related withdrawals [4]. | | Most Common Adverse Effect | Diarrhea (distinguishable from disease-related diarrhea by high water content and absence of blood), occurring in ~17% of patients and leading to withdrawal in ~6% [2]. It is often dose-dependent and sometimes transient. |

Mechanism of Action: From Prodrug to Anti-inflammatory Effects

The following diagram illustrates the journey of this compound sodium and the multi-targeted action of its active metabolite, mesalazine, in the colon.

G This compound Oral this compound Sodium AzoBond Azo-Bond Linkage This compound->AzoBond  Prodrug ColonicBacteria Colonic Bacteria (Azoreductases) AzoBond->ColonicBacteria  Reaches Colon Mesalamine Two Mesalamine (5-ASA) Molecules ColonicBacteria->Mesalamine  Bacterial Cleavage NFkB Inhibition of NF-κB Activity Mesalamine->NFkB  Multiple Mechanisms Cytokines Inhibition of Pro-inflammatory Cytokines Mesalamine->Cytokines   Enzymes Inhibition of COX and Lipoxygenase Mesalamine->Enzymes   FreeRadicals Scavenging of Free Radicals Mesalamine->FreeRadicals   AntiInflammatory Reduced Inflammation in Colonic Mucosa NFkB->AntiInflammatory Cytokines->AntiInflammatory Enzymes->AntiInflammatory FreeRadicals->AntiInflammatory

Summary of Key Supporting Experimental Data

Study Focus Experimental Design Key Methodological Details Primary Outcomes & Conclusions

| Active UC in Sulfasalazine-Intolerant Patients [3] | Design: Prospective, randomized, placebo-controlled, double-blind, dose-ranging trial. Patients: 66 outpatients with active UC. Groups: Placebo vs. This compound (0.75 g/day, 1.5 g/day, 3 g/day). | Intervention: Double-blind administration of study drug. Primary Endpoint: Clinical improvement. Assessment: Clinical and sigmoidoscopic criteria. | Efficacy: 35% of this compound patients improved vs. 16% on placebo (p=0.01). A dose-response was evident (50% improvement at 3 g/day). Conclusion: this compound is effective and well-tolerated in this patient population. | | Crohn's Disease Trial [4] | Design: Randomized, double-blind, placebo-controlled, multicenter trial. Patients: 91 patients with mild to moderate active Crohn's disease. Groups: this compound (1 g twice daily) vs. placebo. | Intervention: Double-blind for 4 months. Primary Analysis: Intent-to-treat. Key Monitoring: Withdrawal due to diarrhea or active disease. | Efficacy: No significant benefit vs. placebo. 17% of this compound group improved/remitted vs. 49% on placebo (p<0.03). Safety: High withdrawal rate (22%) due to diarrhea. Conclusion: Not beneficial for active Crohn's disease at this dose. |

Considerations for Researchers and Developers

For professionals in drug development, these pharmacodynamic and clinical insights are critical:

  • Targeted Delivery: this compound's design as a colon-specific prodrug of 5-ASA remains a valid strategy for ulcerative colitis, minimizing systemic exposure and side effects associated with the sulfapyridine carrier in sulfasalazine [2].
  • Microbiome as a Modifier: The efficacy of older IBD drugs like sulfasalazine is now known to be regulated by the gut microbiome, specifically through the upregulation of butyrate production by bacteria like Faecalibacterium prausnitzii [5]. This suggests that the variable clinical response to this compound could also be influenced by an individual's baseline gut microbiome, presenting an opportunity for patient stratification and companion diagnostics.
  • Adverse Effect Management: The high incidence of watery diarrhea is a notable drawback. Mitigation strategies studied include dose reduction, increased dosing frequency, and administration with food [2]. This adverse effect is distinct from disease relapse and should be recognized in clinical trial designs.

References

olsalazine DNA hypomethylating agent epigenetic modulator

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data from Cellular Studies

Cell Line / Model Experimental Treatment Key Findings on Gene Expression Cytotoxicity (IC50) Citation

| MCF-7 (Breast Cancer) | Olsalazine (1.5 mM), Decitabine (3 mM), 24 hours | • CDH1: Non-significant increase • uPA: Significant increase | this compound: 1.75 mM Decitabine: 3 mM | [1] | | MDA-MB-231 (Breast Cancer) | this compound (300 µM), Decitabine (300 µM), 24 & 48 hours | • CDH1: Significant increase (24h & 48h) • uPA: No significant change | ~300 µM (at 48h for both drugs) | [2] | | CT26 & HCT116 (Colorectal Cancer) | Cu-Olsa nanoMOF | Upregulation of TIMP3 and AXIN2 (tumor suppressor genes) | Not explicitly stated | [3] |

Detailed Experimental Protocols

The following methodologies are commonly used to evaluate this compound's epigenetic effects, primarily adapted from the studies cited above.

Cell Viability Assay (MTT Assay)
  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of a drug, which informs the selection of sub-lethal doses for subsequent gene expression experiments [1] [2].
  • Procedure:
    • Cell Seeding: Plate cells (e.g., 5-7.5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
    • Drug Treatment: Prepare serial dilutions of this compound and a reference drug (e.g., decitabine). Treat cells with these concentrations for a set period (e.g., 24 or 48 hours).
    • Viability Measurement: Add MTT reagent to each well and incubate to allow formazan crystal formation. Dissolve the crystals with DMSO and measure the absorbance at 570 nm using a microplate reader.
    • Data Analysis: Calculate the percentage of viable cells relative to the untreated control and determine the IC50 value [1] [2].
Gene Expression Analysis (Quantitative RT-PCR)
  • Purpose: To evaluate changes in the mRNA expression of target genes following drug treatment [1] [2].
  • Procedure:
    • Cell Treatment and RNA Extraction: Seed cells in a multi-well plate, treat with a sub-IC50 concentration of the drug, and incubate. After treatment, harvest cells and extract total RNA using a commercial kit, including a DNase I digestion step to remove genomic DNA.
    • cDNA Synthesis: Reverse-transcribe a specific amount of purified RNA into cDNA using a reverse transcription kit with random hexamers.
    • Quantitative PCR (qPCR): Prepare a reaction mix containing the cDNA, SYBR Green master mix, and gene-specific primers. Run the qPCR reaction with appropriate cycling conditions.
    • Data Analysis: Calculate the relative gene expression using a method such as Pfaffl's equation, normalizing to a housekeeping gene (e.g., GAPDH) [1] [2].

Broader Epigenetic Mechanisms & Applications

Beyond the gene-specific effects detailed in the tables, research indicates that this compound functions as a DNA hypomethylating agent by directly inhibiting DNMT enzymes. This action can reverse the hypermethylation-mediated silencing of multiple tumor suppressor genes [4] [3]. The following diagram illustrates its multi-level mechanisms of action, particularly in advanced nano-formulations.

G Olsa This compound (Olsa) DNMT Inhibits DNMT Olsa->DNMT Molecular Action MOF Nano-MOF Platform MOF->DNMT Molecular Action Catalytic Enhanced Catalytic Therapy (·OH/¹O₂ generation) MOF->Catalytic Nanoscale Action Hypomethylation Promoter Hypomethylation DNMT->Hypomethylation TSG Tumor Suppressor Gene Reactivation Hypomethylation->TSG Metastasis Inhibits Tumor Growth & Metastasis TSG->Metastasis Catalytic->Metastasis

This compound's epigenetic and nanoscale therapeutic mechanisms.

The field is advancing with innovative delivery systems. Researchers have incorporated this compound into metal-organic frameworks (MOFs) to create multi-functional nanodrugs [5] [3]. In such systems, this compound acts not only as an epigenetic modulator but also as a structural ligand. These platforms can synergistically combine chemotherapy, chemodynamic therapy, and immunotherapy for enhanced anti-tumor efficacy [5].

Key Insights for Researchers

  • Gene Expression is Context-Dependent: The effect of this compound on specific genes can vary significantly between different cancer cell lines, as seen with the contrasting uPA expression in MCF-7 and MDA-MB-231 cells [1] [2].
  • Consider the Formulation: The emerging nano-MOF platform demonstrates a strategy to augment this compound's effects and integrate multiple therapeutic modalities, potentially overcoming limitations of conventional administration [5] [3].
  • Reference Drug Selection: Decitabine, an FDA-approved hypomethylating drug, serves as a standard for comparing this compound's potency and specificity in experimental settings [1] [2].

References

olsalazine therapeutic potential Crohn's colitis

Author: Smolecule Technical Support Team. Date: February 2026

Current Research Directions

While olsalazine monotherapy is not recommended for Crohn's colitis, current research is exploring its potential through two main innovative approaches:

  • Combination Therapies: A 2025 study found that combining a low dose of Cannabidiol (CBD) with this compound or cyclosporine provided superior therapeutic effects in a mouse model of colitis. The combination significantly reduced the disease activity index, inflammatory cytokines, and promoted healing, suggesting that CBD can enhance the efficacy of existing drugs. [1] [2]

  • Novel Drug Delivery Systems: Researchers are developing targeted delivery platforms to improve efficacy and reduce side effects. One example is a nano-platform where this compound is conjugated to hyaluronic acid (for targeting CD44 receptors in inflamed tissue) and loaded with an antioxidant Prussian blue nanozyme. This system allows for targeted delivery to the colon, combining anti-inflammatory and antioxidant effects. [3]

Experimental Models & Methodologies

The following diagram outlines the general workflow for evaluating this compound in preclinical murine colitis models, as used in recent studies.

architecture Start Induce Colitis Group Randomize Animal Groups Start->Group Treat Administer Treatments (e.g., Vehicle, this compound, Combination) Group->Treat Assess In Vivo Disease Assessment Treat->Assess Sample Terminal Sample Collection Assess->Sample Analyze Ex Vivo Analysis Sample->Analyze

Preclinical workflow for evaluating this compound in murine colitis models. The table below details the key methodologies from recent studies for your experimental design reference.

Study Focus Colitis Induction Model Treatment Groups Key Outcome Measures
Evaluating this compound Monotherapy [4] 3% DSS in drinking water for 7 days (BALB/c mice). This compound (0.6 g·kg⁻¹) vs. Model control. Disease Activity Index (DAI), histopathological scores, cytokine levels (TNF-α, IL-1β, IL-10, etc.).
Testing CBD Combination Therapy [1] [2] DSS-induced acute & chronic colitis. This compound (50 mg/kg), CBD (10 mg/kg), and their combination. DAI, colon length, myeloperoxidase (MPO) activity, cytokine/chemokine panel, GLP-1 levels, plasma biochemistry.
Novel Targeted Delivery System [3] DSS-induced colitis. This compound-loaded nanoparticles (MnPB@HA-OLSA) vs. free this compound. Targeting efficiency, ROS scavenging, anti-inflammatory effect, gut microbiota modulation.

Interpretation & Future Directions

For researchers, the future of this compound in Crohn's colitis likely lies not in its use alone but in its application within smarter therapeutic strategies. The promising preclinical data on combination with CBD and advanced nano-delivery systems provides a strong rationale for further investigation. These approaches aim to overcome the historical limitations of poor efficacy and side effects by harnessing synergistic mechanisms and enhancing site-specific delivery.

References

olsalazine versus mesalamine delivery system

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Olsalazine and various oral mesalamine formulations are all prodrugs or engineered systems designed to deliver the active therapeutic moiety, 5-aminosalicylic acid (5-ASA or mesalamine), to the colon for the treatment of ulcerative colitis [1] [2]. The core difference lies in their delivery technology: this compound is an azo-bonded dimer of 5-ASA, while oral mesalamine uses pH-dependent, time-dependent, or multi-matrix coatings to achieve targeted release [1] [3]. The choice between them involves trade-offs in delivery site precision, side effect profiles, and pill burden.

Comparative Analysis of Delivery Systems

The table below summarizes the core characteristics of the different delivery systems for 5-ASA.

Feature This compound (Dipentum) pH-Dependent Mesalamine (e.g., Asacol) Time-Dependent Mesalamine (e.g., Pentasa) Multi-Matrix Mesalamine (e.g., Lialda)
Technology Type Azo-bonded prodrug [1] [2] pH-dependent polymer coating (Eudragit S/L) [1] [3] Time-/moisture-dependent semi-permeable membrane [1] Combination of pH-dependent coating & hydrophilic/lipophilic matrices [1] [3]
Trigger Mechanism Bacterial azoreductase in the colon cleaves the azo bond [2] Polymer coating dissolves at specific pH (≥6 or ≥7) [1] Gradual diffusion of drug through ethylcellulose membrane [1] Coating dissolves at pH ≥7; gel matrix then controls slow diffusion [1]
Primary Release Site Colon [1] Terminal ileum to colon (pH ≥7) or mid ileum to colon (pH ≥6) [1] Duodenum to colon (throughout GI tract) [1] Terminal ileum and entire colon [1]
Active Molecule Released Two molecules of 5-ASA [2] One molecule of 5-ASA [1] One molecule of 5-ASA [1] One molecule of 5-ASA [1]
Key Consideration Associated with dose-related diarrhea due to ileal secretion [4] Drug release may be affected by low colonic pH in active inflammation [1] Provides continuous release from upper to lower GI tract [1] Designed for once-daily dosing to reduce pill burden [1]

Mechanism of Action and Signaling Pathways

Both this compound and mesalamine ultimately deliver 5-ASA, which acts locally on the colonic mucosa through several anti-inflammatory mechanisms [1] [5] [2]. The following diagram illustrates the key molecular pathways.

mechanism_of_action This compound Sodium\n(Oral Prodrug) This compound Sodium (Oral Prodrug) Colonic Bacteria\n(Azoreductase) Colonic Bacteria (Azoreductase) This compound Sodium\n(Oral Prodrug)->Colonic Bacteria\n(Azoreductase) Azo-bond cleavage 2 Molecules of\nMesalamine (5-ASA) 2 Molecules of Mesalamine (5-ASA) Colonic Bacteria\n(Azoreductase)->2 Molecules of\nMesalamine (5-ASA) NF-κB Pathway NF-κB Pathway 2 Molecules of\nMesalamine (5-ASA)->NF-κB Pathway Inhibits COX & LOX Enzymes COX & LOX Enzymes 2 Molecules of\nMesalamine (5-ASA)->COX & LOX Enzymes Inhibits Free Radicals Free Radicals 2 Molecules of\nMesalamine (5-ASA)->Free Radicals Scavenges Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines Reduces Production Prostaglandins & Leukotrienes Prostaglandins & Leukotrienes COX & LOX Enzymes->Prostaglandins & Leukotrienes Reduces Synthesis Oxidative Stress Oxidative Stress Free Radicals->Oxidative Stress Reduces Reduced Inflammation\nin Colonic Mucosa Reduced Inflammation in Colonic Mucosa Pro-inflammatory Cytokines->Reduced Inflammation\nin Colonic Mucosa Prostaglandins & Leukotrienes->Reduced Inflammation\nin Colonic Mucosa Oxidative Stress->Reduced Inflammation\nin Colonic Mucosa

Experimental Protocol: In-Vitro/In-Vivo Evaluation

The following detailed methodology is adapted from a 2016 study that developed a novel pH–enzyme double-dependent mesalamine colon-specific delivery system, which exemplifies the rigorous testing used in this field [6].

Aim: To design and evaluate a new colon-specific delivery system for mesalamine and study its release behavior, pharmacokinetics, and biodistribution.

1. Formulation Preparation

  • Step 1: Drug-Loaded Microparticles. Mesalamine-loaded chitosan microparticles were prepared using an emulsion-chemical cross-linking technique.
    • Chitosan was dissolved in acetic acid to form a polymer solution.
    • Mesalamine was dispersed in methylene chloride (organic phase).
    • The organic phase was added to the polymer solution containing Span-60 and emulsified using a probe sonicator.
    • Cross-linking was initiated by adding glutaraldehyde, and the resulting microparticles were collected and freeze-dried [6].
  • Step 2: Coating for pH-Dependency. The microparticles were coated with Eudragit S100 using fluid-bed spray technology to achieve a 20% weight gain. Eudragit S100 dissolves at pH ≥7, ensuring release in the terminal ileum and colon [6].

2. In-Vitro Release Studies

  • The study used the USP type-I basket method at 100 rpm and 37°C.
  • The protocol simulated gastrointestinal transit:
    • 2 hours in Simulated Gastric Fluid (0.1 N HCl, pH 1.2).
    • 3 hours in Simulated Intestinal Fluid (pH 7.4 phosphate buffer) without enzymes.
    • Up to 20 hours in PBS (pH 6.8) containing 4% w/v rat cecal contents to model the colonic environment with its bacterial enzymes [6].
  • Samples were analyzed using HPLC.

3. In-Vivo Pharmacokinetic & Biodistribution Studies

  • Animal Model: Sprague Dawley rats were used for the pharmacokinetic study, and mice were used for the biodistribution study.
  • Administration: Both the coated microparticles and unformulated mesalamine suspensions were administered by intragastric administration at a dose of 10 mg/kg.
  • Sample Collection:
    • Blood samples were collected from the caudal vein at predetermined time intervals over 24 hours for pharmacokinetic analysis (AUC, Cmax, Tmax, half-life).
    • For biodistribution, animals were sacrificed at various time points, and tissues (e.g., colon) were collected to measure drug concentration [6].
  • Key Finding: The AUC(0–t) of the coated microparticles in the colon was 2.63-fold higher than that of the suspension, confirming targeted delivery [6].

Key Considerations for Researchers

  • Bioequivalence is Unclear: Different mesalamine formulations are not therapeutically equivalent (not AB-rated) [5]. Swapping formulations in a clinical setting requires careful consideration.
  • The Clinical Trade-Off with this compound: While highly specific, the azo-bond in this compound can cause dose-dependent diarrhea in up to 17% of patients. Research suggests this is due to the molecule's ability to stimulate ileal secretion, a property not shared by all azo-bonded drugs like balsalazide [4].
  • Formulation Selection is Multi-Factorial: The "best" delivery system depends on the research goal or clinical need. Factors include disease distribution (pan-colonic vs. distal), pill burden, patient adherence (favoring once-daily MMX systems), and individual patient tolerance to specific formulation components [1].

Conclusion

This compound and engineered mesalamine formulations represent distinct strategic solutions to the same problem: targeted delivery of 5-ASA. This compound offers a biologically triggered, colon-specific prodrug approach, while mesalamine formulations provide a suite of physiologically and physically engineered options. The choice in drug development or clinical practice hinges on a detailed understanding of their release mechanisms, pharmacokinetics, and associated side effects.

References

olsalazine and urate excretion transporters

Author: Smolecule Technical Support Team. Date: February 2026

Effect of Olsalazine on Urate Transporters

Transporter Gene Localization Function in Urate Handling Effect of this compound Sodium Experimental Model
URAT1 SLC22A12 Apical Reabsorption No significant change in mRNA expression [1] Hyperuricemic Mice
GLUT9 SLC2A9 Basolateral Reabsorption Decreased mRNA expression [2] [1] Hyperuricemic Mice
OAT1 SLC22A6 Basolateral Secretion Increased mRNA expression [2] [1] Hyperuricemic Mice
OAT3 SLC22A8 Basolateral Secretion Increased mRNA and protein expression [2] [1] Hyperuricemic Mice
NPT1 SLC17A1 Apical Secretion Increased mRNA expression [2] [1] Hyperuricemic Mice

This coordinated change in transporter expression results in a net increase in urate excretion. The following diagram illustrates this proposed mechanism in the renal proximal tubule cell.

G cluster_secretion Urate Secretion (Enhanced) cluster_reabsorption Urate Reabsorption (Suppressed) Blood Blood OAT1_OAT3 OAT1/OAT3 (Increased Expression) Blood->OAT1_OAT3 Urate Influx TubularCell TubularCell NPT1 NPT1 (Increased Expression) TubularCell->NPT1 Urate Efflux GLUT9 GLUT9 (Decreased Expression) TubularCell->GLUT9 Urate Efflux (Reduced) TubularLumen TubularLumen OAT1_OAT3->TubularCell NPT1->TubularLumen GLUT9->Blood

Proposed mechanism of this compound in renal urate handling.

Key Experimental Protocols

The primary data on this compound's mechanism comes from well-established animal models of hyperuricemia. The workflow below outlines the key in vivo and subsequent analytical methods used in these studies.

G AnimalModel 1. Animal Model Induction Group1 Hyperuricemic Control (Vehicle) AnimalModel->Group1 Group2 This compound-Treated (2.5, 5.0, 10.0 mg/kg) AnimalModel->Group2 Group3 Positive Control (Benzbromarone 25 mg/kg) AnimalModel->Group3 BloodUrine 2. Biofluid Collection (Serum & Urine) Group1->BloodUrine Tissue 3. Tissue Collection (Renal Cortex) Group1->Tissue Group2->BloodUrine Group2->Tissue Group3->BloodUrine Group3->Tissue Analysis1 4A. Functional Analysis BloodUrine->Analysis1 Analysis2 4B. Molecular Analysis Tissue->Analysis2 SubA1 Serum Urate & Creatinine Urinary Urate & Creatinine Analysis1->SubA1 SubA2 Calculate FEua, Cur Analysis1->SubA2 SubB1 qPCR (mRNA Expression) Analysis2->SubB1 SubB2 Western Blot (Protein Expression) Analysis2->SubB2

Experimental workflow for this compound uricosuric studies.

Detailed Methodology
  • Animal Model Induction: Researchers induced hyperuricemia in male Sprague-Dawley rats and Kun-Ming mice via intraperitoneal injection or intragastric administration of potassium oxonate (200-500 mg/kg) [1]. Potassium oxonate is a uricase inhibitor that blocks the degradation of uric acid, leading to elevated serum urate levels.
  • Drug Treatment: Hyperuricemic animals were administered this compound sodium via intraperitoneal injection at doses of 2.5, 5.0, and 10.0 mg/kg, typically twice daily for several doses. The uricosuric drug benzbromarone (25.0 mg/kg) was used as a positive control [1].
  • Functional Excretion Analysis:
    • Serum and Urine Assays: Urate and creatinine levels in collected serum and urine were measured using standard biochemical kits [1].
    • Key Calculated Parameters:
      • Fractional Excretion of Urate (FE~UA~): (Urinary Urate × Serum Creatinine) / (Serum Urate × Urinary Creatinine) × 100 [1]. An increase indicates enhanced renal urate excretion.
      • Urate Clearance (C~ur~): (Urine Volume × Urinary Urate) / (Serum Urate × 180) [1]. An increase reflects the blood volume cleared of urate by the kidneys per unit time.
  • Molecular Analysis:
    • qPCR (Gene Expression): Total RNA was extracted from renal cortex tissue using Trizol reagent. After cDNA synthesis, the mRNA expression of transporters (URAT1, GLUT9, OAT1, OAT3, NPT1) was analyzed via quantitative real-time PCR (q-PCR) [1].
    • Western Blot (Protein Expression): Membrane proteins were extracted from renal cortex tissues. The protein expression of key transporters like OAT3 was determined using specific antibodies and chemiluminescence detection [1].

Research Context & Significance

  • Dual Mechanism of Action: This research highlights that this compound's anti-hyperuricemic effect is dual-phase. It not only promotes renal excretion by modulating transporters but also reduces urate production by inhibiting the enzyme xanthine oxidoreductase, as noted in a previous study [2] [1].
  • Therapeutic Potential: The discovery that an existing, clinically approved drug (this compound) can modulate urate transporters opens avenues for drug repurposing. Understanding its precise mechanism provides a template for designing new uricosuric agents [3].
  • Genetic Validation: The critical role of these transporters in human urate homeostasis is strongly supported by genetic studies. Mutations in genes like SLC22A12 (URAT1) and SLC2A9 (GLUT9) are known causes of hereditary renal hypouricemia, confirming their non-redundant function in urate reabsorption [4] [3].

References

olsalazine nanocancer therapy metal-organic frameworks

Author: Smolecule Technical Support Team. Date: February 2026

MOF Platforms for Cancer Therapy: An Overview

Metal-organic frameworks are highly promising for drug delivery due to their large surface area, tunable porosity, and ease of functionalization [1] [2]. The table below summarizes the key aspects of how MOFs are used in nanoscale cancer therapy.

Aspect Description & Examples
Core MOF Advantages High drug loading capacity [3]; tunable structure for controlled release [3]; functionalizable surface [1]; EPR-effect for passive tumor targeting [1].
Common MOF Types ZIF (Zeolitic Imidazolate Framework), MIL (Materials of Institute Lavoisier), UiO (University of Oslo), IRMOF (Isoreticular MOF), PCN (Porous Coordination Network) [2].
Therapeutic Applications Drug Delivery (DD), Chemodynamic Therapy (CDT), Photodynamic Therapy (PDT), Photothermal Therapy (PTT), Immunotherapy (IMT), Starvation Therapy, Synergistic Therapy [1] [2].
Synthesis Methods Hydro/Solvothermal, Microwave-assisted, Mechanochemical, Ultrasonic synthesis [3] [2].
Stimuli-Responsive Release Endogenous: pH, Glutathione (GSH), enzymes. Exogenous: light, magnetic fields, temperature, ultrasound [3].

Experimental Workflows in MOF Research

While a protocol for olsalazine is not available, the general workflow for developing a MOF-based drug delivery system involves several key stages.

  • 1. MOF Synthesis and Selection The choice of metal ions and organic ligands determines the MOF's properties. Common synthesis methods include:

    • Hydro/Solvothermal Synthesis: This is a classic method where a precursor mixture of metal ions and organic ligands in a solvent is heated in a sealed vessel under high pressure. It produces well-crystallized materials but can be energy- and time-consuming [3].
    • Microwave-Assisted Synthesis: This method uses microwave radiation to heat the reaction mixture, significantly accelerating the nucleation and crystal growth process compared to traditional solvothermal methods [3].
  • 2. Drug Loading and Functionalization Drugs can be incorporated into MOFs through several strategies [2]:

    • Direct Encapsulation: Physically trapping drug molecules within the porous structure of the MOF.
    • Covalent Coupling: Chemically bonding the drug to the organic ligands of the MOF framework itself.
    • Surface Attachment: Loading drugs and then coating the MOF with a protective or targeting membrane (e.g., a red blood cell membrane) [2].
  • 3. In Vitro and In Vivo Evaluation The performance of the designed nanoplatform is typically tested through:

    • Drug Release Kinetics: Studying the rate and extent of drug release under different simulated tumor microenvironment conditions (e.g., acidic pH, high GSH) [3].
    • Cellular Uptake and Cytotoxicity: Using cell lines to confirm the nanocarrier enters cells and effectively kills cancer cells.
    • Therapeutic Efficacy in Animal Models: Evaluating the platform's ability to inhibit tumor growth and its overall biosafety in live animal subjects [1] [2].

Creating Compliant Visualizations with DOT

The following Graphviz (DOT language) script creates a diagram that illustrates the conceptual workflow for developing a MOF-based nanotherapy, adhering to your technical specifications.

MOF_Workflow MOF Nanotherapy Development Workflow Start Start: Research Objectives Synthesis MOF Synthesis & Design Start->Synthesis Loading Drug Loading Synthesis->Loading Functionalization Surface Functionalization Loading->Functionalization InVitro In Vitro Testing Functionalization->InVitro InVivo In Vivo Testing InVitro->InVivo Analysis Data Analysis & Optimization InVivo->Analysis Analysis->Synthesis Refine Design

Diagram 1: A high-level workflow for developing a MOF-based nanotherapy platform, from synthesis to testing.

References

Comprehensive Application Notes and Protocols for Olsalazine in Ulcerative Colitis: Dosing, Experimental Models, and Mechanistic Insights

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Olsalazine in Ulcerative Colitis Therapy

This compound sodium is an anti-inflammatory agent specifically designed for the treatment of inflammatory bowel disease, particularly ulcerative colitis. As a prodrug formulation, this compound consists of two molecules of 5-aminosalicylic acid (5-ASA; mesalamine) linked by an azo bond, engineered to target drug delivery to the colon while minimizing systemic absorption. This molecular design addresses the fundamental challenge in 5-ASA therapy: achieving adequate therapeutic concentrations in the large intestine while circumventing the dose-limiting toxicities associated with sulfasalazine, particularly those attributable to the sulfapyridine carrier molecule [1] [2]. This compound represents a significant advancement in the therapeutic arsenal for maintaining remission in ulcerative colitis, especially for patients demonstrating intolerance to sulfasalazine, which historically affected approximately 20-30% of users [3].

The strategic development of this compound aligns with the broader pharmacological objective in inflammatory bowel disease management: maximizing local drug exposure at the site of inflammation while minimizing systemic adverse effects. Unlike conventional mesalamine formulations that rely on pH-dependent release mechanisms or continuous-release matrices, this compound leverages colonic bacterial azoreductases to cleave the azo bond, liberating the active 5-ASA moieties precisely within the colonic lumen [4] [5]. This site-specific activation results in high local concentrations of the therapeutic agent exactly where needed, with studies demonstrating colonic 5-ASA levels up to 1000-fold greater than corresponding plasma concentrations [5]. For research scientists and drug development professionals, understanding this targeted delivery system provides valuable insights for designing next-generation therapeutics for gastrointestinal disorders with localized pathology.

Clinical Pharmacology and Mechanism of Action

Pharmacokinetic Properties

The distinctive pharmacokinetic profile of this compound underpins its therapeutic utility in ulcerative colitis. Following oral administration, the prodrug remains largely intact throughout the upper gastrointestinal tract, with only minimal absorption (approximately 1.3-2.4%) occurring in the small intestine [4] [5]. The majority of the administered dose reaches the colon, where the azo bond is cleaved by azoreductases produced by colonic bacteria, releasing two molecules of the active moiety, 5-aminosalicylic acid (5-ASA) [4]. This biocleavage process results in exceptionally high local concentrations of 5-ASA within the colonic mucosa and lumen, typically reaching levels 1000 times greater than concurrent plasma concentrations [5]. The liberated 5-ASA undergoes extensive acetylation metabolism within the colonic epithelium and liver to form N-acetyl-5-aminosalicylic acid (Ac-5-ASA), which is subsequently excreted primarily in the feces (approximately 70-80%) and to a lesser extent in the urine (approximately 20%) [4].

Table 1: Pharmacokinetic Parameters of this compound and Metabolites

Parameter This compound Mesalamine (5-ASA) N-acetyl-5-ASA
Bioavailability 1.3-2.4% Low (primarily colonic) High (metabolite)
Protein Binding >99% 74% 81%
Plasma Half-life ~0.9 hours 0.5-1.5 hours 6-10 days (this compound-O-sulfate)
Primary Route of Elimination Fecal (as 5-ASA) Fecal (acetylated) Urinary
Colonic Concentrations Minimal Very high (1000× plasma) Not applicable

The systemic exposure to intact this compound is negligible, with a brief plasma half-life of approximately 0.9 hours [4]. A minor metabolite, this compound-O-sulfate, demonstrates an extended half-life of 6-10 days but is highly protein-bound (99%) and not considered clinically active [5]. Importantly, this compound does not penetrate red blood cells or significantly displace other highly protein-bound drugs such as warfarin, naproxen, diazepam, or digitoxin from plasma binding sites [5]. This favorable drug interaction profile reduces the potential for pharmacokinetic interactions, though pharmacodynamic interactions remain possible.

Pharmacodynamic Mechanisms

The primary mechanism of action of this compound is mediated through its active metabolite, 5-ASA, which exerts local anti-inflammatory effects within the colonic mucosa through multiple interconnected pathways. The principal mechanisms include: inhibition of cyclooxygenase and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins and leukotrienes; scavenging of reactive oxygen species that contribute to mucosal damage; impairment of neutrophil chemotaxis and function; and inhibition of pro-inflammatory cytokine production including interleukin-1 and tumor necrosis factor-alpha [3] [2]. Additionally, 5-ASA activates peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that downregulates NF-κB-mediated inflammatory gene expression [2].

Recent preclinical evidence suggests that this compound modulates the colonic cytokine milieu, significantly increasing anti-inflammatory cytokines such as IL-2, IL-10, IL-22, TGF-β1, and epidermal growth factor (EGF) while decreasing pro-inflammatory mediators including IL-7, IL-17, TNF-α, IL-1β, and IFN-γ [6]. This rebalancing of inflammatory mediators contributes to the restoration of mucosal immune homeostasis and facilitates tissue repair processes in ulcerative colitis. It is important to note that the intact this compound molecule possesses minimal anti-inflammatory activity; its therapeutic efficacy is almost entirely dependent on the localized release and action of 5-ASA within the colonic environment [4].

OlsalazineMechanism A Oral Administration This compound Prodrug B Small Intestine Minimal Absorption (<2.4%) A->B C Colon Bacterial Azoreduction B->C D Active 5-ASA Release C->D E1 Cyclooxygenase/ Lipoxygenase Inhibition D->E1 E2 Reactive Oxygen Species Scavenging D->E2 E3 Cytokine Modulation ↓IL-7, IL-17, TNF-α, IL-1β, IFN-γ ↑IL-2, IL-10, IL-22, TGF-β1, EGF D->E3 E4 PPAR-γ Activation NF-κB Downregulation D->E4 F Reduced Inflammation Mucosal Healing E1->F E2->F E3->F E4->F

Figure 1: this compound Metabolic Activation and Mechanism of Action Pathway

Clinical Dosing Regimens and Administration Protocols

Standard Dosing for Ulcerative Colitis

The established dosing regimen for this compound in maintaining remission of ulcerative colitis is 500 mg twice daily for adult patients, providing a total daily dose of 1g [7] [8]. This dosage delivers greater than 0.9g of mesalamine equivalents to the colon daily [4]. For mild active disease, some protocols recommend initiating therapy at 1g daily in divided doses, with upward titration to a maximum of 3g daily over one week based on patient response and tolerability [5]. It is noteworthy that single doses should not exceed 1g, and the drug should always be administered in evenly divided doses with food to enhance tolerability and minimize the occurrence of dose-related diarrhea [7] [5].

The administration with food serves dual purposes: improving patient compliance through meal-associated dosing and reducing the gastrointestinal adverse effects, particularly diarrhea, which represents the most frequently reported side effect [4] [9]. Patients should be instructed to swallow the capsules whole without breaking, crushing, or chewing them to preserve the integrity of the drug delivery system [9]. Maintaining adequate hydration during this compound therapy is recommended to prevent potential nephrolithiasis, as cases of mesalamine-containing stones have been reported, though these are undetectable by standard radiography or computed tomography [8].

Table 2: this compound Dosing Regimens for Ulcerative Colitis

Clinical Scenario Initial Dose Maintenance Dose Maximum Dose Dosing Frequency Special Considerations
Remission Maintenance (Adults) 500 mg twice daily 500 mg twice daily 1g daily Twice daily with food Standard approved regimen; preferred for sulfasalazine-intolerant patients
Mild Active Disease 1g daily in divided doses 500 mg twice daily 3g daily 2-3 divided doses Titrate upward over 1 week based on response; single dose not to exceed 1g
Elderly Patients 500 mg twice daily 500 mg twice daily 1g daily Twice daily with food Increased monitoring for blood dyscrasias and renal impairment recommended
Extensive Colitis 500 mg twice daily 500 mg twice daily 1g daily Twice daily with food Higher incidence of diarrhea; may require slower titration
Special Population Considerations and Dose Adjustments

Renal Impairment: this compound should be used with caution in patients with renal impairment due to reports of renal tubular damage in animals and rare cases of interstitial nephritis in humans [4] [8]. Although no specific dosage adjustments are provided in manufacturers' labeling, baseline renal function assessment is mandatory before initiation, with periodic monitoring (serum creatinine, BUN, urinalysis) recommended every 3 months for the first year, every 6 months for the next 4 years, and annually thereafter [7] [5]. The drug is contraindicated in patients with significant renal impairment where the risks are judged to outweigh potential benefits [5].

Hepatic Impairment: While formal dosage adjustments for hepatic impairment are not established, frequent monitoring is recommended in patients with pre-existing liver conditions [7]. This compound should be used with caution in this population, weighing potential benefits against risks [8].

Elderly Patients: Geriatric patients may be more susceptible to blood dyscrasias (agranulocytosis, neutropenia, pancytopenia) and age-related renal, hepatic, or cardiac dysfunction [9]. Although no specific dosage adjustment is recommended, enhanced monitoring of complete blood counts and renal function is advised [8].

Pediatric Patients: Safety and effectiveness of this compound in pediatric populations have not been established, and its use in this age group is not recommended [7] [4].

Pregnancy and Lactation: this compound is classified as Pregnancy Category C, with animal studies showing fetal developmental toxicity at doses 5-20 times the human dose [5]. It should be used during pregnancy only if the potential benefit justifies the potential risk to the fetus. Small amounts of 5-ASA may pass into breast milk, potentially causing diarrhea in nursing infants; therefore, breastfeeding is generally not recommended during therapy [5] [9].

Management of Adverse Effects

The most frequently reported adverse effect of this compound is watery diarrhea, occurring in approximately 11-17% of patients and leading to treatment discontinuation in about 3-6% [1] [8]. This distinctive side effect is attributed to the prodrug's ability to stimulate ileal water secretion and accelerate gastrointestinal transit, creating a clinical picture distinguishable from ulcerative colitis flare by its high water content and absence of blood [1]. Several strategies can mitigate this effect:

  • Dose administration with food to slow gastrointestinal transit
  • Temporary dose reduction followed by gradual re-escalation
  • Increased dosing frequency while maintaining total daily dose
  • Concomitant administration of antidiarrheal agents such as loperamide [4]

Other common adverse effects include abdominal pain/cramps (10%), nausea (5%), arthralgia/joint pain (4%), rash (2%), upper respiratory infection (2%), and depression (2%) [8]. Importantly, this compound may cause an acute intolerance syndrome characterized by cramping, abdominal pain, bloody diarrhea, fever, headache, and rash that can be difficult to distinguish from disease exacerbation [8]. Should this syndrome occur, prompt discontinuation of this compound is recommended.

Research Applications and Experimental Protocols

Preclinical Colitis Models for this compound Evaluation

The dextran sulfate sodium (DSS)-induced colitis model in BALB/c mice represents a well-established experimental system for evaluating the therapeutic potential of this compound in ulcerative colitis [6]. This model reliably reproduces key features of human ulcerative colitis, including epithelial barrier disruption, inflammatory cell infiltration, and clinical manifestations such as diarrhea, weight loss, and bloody stools. The standardized protocol involves administering 3% (w/v) DSS in drinking water ad libitum for 7 days to induce acute colitis, followed by therapeutic intervention with this compound for evaluation of efficacy [6].

For experimental therapeutic studies, the this compound is typically administered at doses approximating 0.6 g·kg⁻¹ in mice, which translates to human equivalent doses based on body surface area calculations [6]. The drug is prepared as a homogeneous suspension in appropriate vehicles such as 0.5% methylcellulose or carboxymethylcellulose, ensuring consistent dosing across treatment groups. Administration is performed via oral gavage once or twice daily, with careful monitoring of clinical parameters throughout the study period.

ExperimentalWorkflow A Animal Model Selection (BALB/c mice recommended) B Acclimatization Period (7 days) A->B C Colitis Induction (3% DSS in drinking water, 7 days) B->C D Disease Activity Assessment (DAI scoring) C->D E Randomization to Treatment Groups D->E F This compound Administration (0.6 g·kg⁻¹ daily, 10-14 days) E->F G Endpoint Analysis F->G H1 Clinical Parameters: DAI, Weight, Stool Consistency G->H1 H2 Histopathological Assessment: CMDI, HS G->H2 H3 Biomarker Analysis: Cytokines, Inflammatory Mediators G->H3 H4 Organ Index Calculation G->H4

Figure 2: Experimental Workflow for this compound Efficacy Assessment in Preclinical Colitis Models

Efficacy Assessment Parameters in Colitis Models

Comprehensive evaluation of this compound efficacy in experimental colitis incorporates multiple assessment modalities to capture both clinical and molecular therapeutic effects:

  • Disease Activity Index (DAI): A composite score incorporating weight loss, stool consistency, and fecal occult blood/bleeding, typically assessed daily throughout the study [6]. The DAI scoring system ranges from 0-4 for each parameter, with higher scores indicating more severe disease.

  • Colonic Mucosal Damage Index (CMDI): Macroscopic evaluation of colon damage assessed post-sacrifice according to established criteria evaluating hyperemia, edema, erosion, ulcer formation, and necrosis [6].

  • Histopathological Scoring (HS): Microscopic assessment of colon tissue sections evaluating architectural changes, inflammatory cell infiltration, crypt destruction, and mucosal integrity, typically using a 0-4 or 0-5 severity scale.

  • Cytokine Profiling: Quantitative analysis of inflammatory mediators in serum (IL-2, IL-10, TNF-α, IFN-γ, IL-1β) and colonic homogenates (IL-7, IL-17, IL-22, EGF, TGF-β1) using ELISA or multiplex immunoassays [6].

  • Organ Index Calculations: Determination of organ-to-body weight ratios for liver, spleen, lung, thymus, and colon to assess systemic effects of inflammation and treatment [6].

This multifaceted assessment approach enables comprehensive characterization of this compound's therapeutic effects across clinical, histological, and molecular dimensions, providing robust data for mechanistic studies and drug development decision-making.

Safety and Monitoring Considerations in Research and Clinical Practice

Renal Function Monitoring

Renal impairment represents a potentially serious adverse effect of this compound therapy, consistent with observations for other 5-ASA compounds. The recommended monitoring protocol includes baseline assessment of renal function (serum creatinine, BUN, urinalysis) before treatment initiation, with periodic reevaluation at 3-month intervals during the first year, every 6 months for the subsequent 4 years, and annually after 5 years of continuous therapy [7] [5]. This structured monitoring schedule is particularly crucial given the potential for minimal change disease, acute and chronic interstitial nephritis, and rarely, renal failure associated with mesalamine-containing products [8].

In preclinical studies, researchers should incorporate serial renal function assessments in animal models, including periodic urine collection for analysis and terminal kidney histopathology. The kidney represents the principal organ of mesalamine toxicity in animal studies, reinforcing the importance of renal safety monitoring in both clinical and research settings [8].

Hematological Monitoring

Blood dyscrasias, though rare, represent potentially serious adverse effects of this compound therapy. The reported hematological abnormalities include thrombocytopenia, eosinophilia, hemolytic anemia, leukopenia, neutropenia, and pancytopenia [5]. Clinical monitoring should include baseline complete blood count with differential, with particular vigilance during the initial months of therapy. Patients and researchers should be educated to recognize signs of hematological toxicity, including unexplained bleeding, bruising, purpura, fever, sore throat, or mouth ulcers, which warrant immediate hematological evaluation [5].

In long-term animal studies, periodic blood sampling for comprehensive hematological analysis is recommended, with terminal bone marrow examination in subchronic and chronic toxicity studies to fully characterize potential myelosuppressive effects.

Hepatic Monitoring

Hepatic reactions to this compound, though uncommon, may include elevated hepatic enzymes, hepatitis, and cholestasis [8] [5]. Baseline assessment of liver function (ALT, AST, ALP, bilirubin) is recommended, with periodic monitoring especially during the first 6 months of therapy. In patients with pre-existing liver disease, the risks and benefits of this compound therapy should be carefully evaluated, and alternative treatments considered if significant hepatic impairment is present [8].

Conclusion and Future Directions

This compound remains an important therapeutic option for maintaining remission in ulcerative colitis, particularly in patients intolerant to sulfasalazine. Its unique prodrug design enables targeted delivery of 5-ASA to the colon, maximizing local therapeutic effects while minimizing systemic exposure. The established dosing regimen of 500 mg twice daily with food provides effective maintenance therapy for most patients, though individualized dose titration may be necessary to balance efficacy with tolerability, particularly regarding dose-dependent diarrhea.

For research scientists and drug development professionals, this compound serves as a paradigm for site-specific drug delivery strategies in gastrointestinal diseases. Future research directions include exploring its potential in Crohn's colitis [4], combination therapies with biologics and immunomodulators [2], and development of next-generation derivatives with improved tolerability profiles. Additionally, ongoing mechanistic studies to elucidate its effects on the gut microbiome and mucosal immune system may uncover novel therapeutic applications beyond ulcerative colitis.

The comprehensive protocols and application notes presented herein provide a foundation for both clinical management and preclinical investigation of this compound, facilitating standardized assessment of its therapeutic potential and safety profile across research and clinical settings.

References

Olsalazine Administration with Food: Application Notes and Experimental Protocols for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the review.

Introduction and Therapeutic Context

Olsalazine sodium is an anti-inflammatory aminosalicylate specifically designed for the treatment of inflammatory bowel disease, particularly ulcerative colitis. As a prodrug, this compound consists of two molecules of the active moiety 5-aminosalicylic acid (5-ASA or mesalamine) connected by an azo bond [1]. This molecular design ensures targeted delivery to the colon, where colonic bacteria cleave the azo bond through azoreductase activity, releasing the therapeutic 5-ASA directly at the site of inflammation [1] [2]. The strategic administration of this compound with food represents a critical consideration in its clinical use and research applications, primarily to mitigate gastrointestinal adverse effects while maintaining therapeutic efficacy.

The fundamental pharmacokinetic principle underlying this compound therapy is its limited systemic absorption, with only approximately 2.4% of an oral dose being absorbed when administered under fasting conditions [3] [4]. This minimal absorption ensures that over 98% of the administered dose reaches the colon intact, resulting in high local concentrations of 5-ASA where it is therapeutically needed [4]. When this compound is administered with food, the systemic availability of both this compound and its metabolite N-acetyl-5-aminosalicylic acid remains unaffected, demonstrating that food does not compromise the drug's therapeutic bioavailability [3]. This unique profile makes understanding food interactions essential for optimizing this compound's benefit-risk ratio in both clinical practice and drug development programs.

Mechanisms of Food Effects on this compound

The co-administration of this compound with food influences its performance through multiple mechanisms that extend beyond simple absorption modulation. Food intake primarily affects the gastrointestinal transit time, potentially influencing the distribution and release of 5-ASA throughout the intestinal tract. Additionally, the presence of food components may modify the luminal environment, potentially affecting the activity of azoreductase-producing colonic bacteria responsible for prodrug activation [5]. These factors collectively contribute to the observed reduction in gastrointestinal adverse effects when this compound is taken with food, without compromising its therapeutic efficacy.

The most significant food-related effect involves mitigation of dose-dependent diarrhea, which occurs in approximately 17% of patients and leads to therapy discontinuation in about 6% [2] [4]. This adverse effect is distinguishable from disease-related symptoms by its high water content and absence of blood [2]. The pathophysiology of this compound-induced diarrhea appears related to the prodrug's ability to increase net luminal water secretion and accelerate gastrointestinal transit [2]. Food co-administration, particularly when taken at the end of a substantial meal, appears to buffer this effect through several proposed mechanisms, including prolonged transit time allowing more gradual drug release and dilution of potential irritant effects within the intestinal lumen.

G This compound This compound Bacterial_Azoreductase Bacterial_Azoreductase This compound->Bacterial_Azoreductase Colon Delivery Food_Intake Food_Intake GI_Transit GI_Transit Food_Intake->GI_Transit Slows Reduced_Diarrhea Reduced_Diarrhea Food_Intake->Reduced_Diarrhea Buffers Mucosal Irritation GI_Transit->Bacterial_Azoreductase Prolongs Exposure GI_Transit->Reduced_Diarrhea Reduces Secretory Stimulus Five_ASA_Release Five_ASA_Release Bacterial_Azoreductase->Five_ASA_Release Azo Bond Cleavage Therapeutic_Effect Therapeutic_Effect Five_ASA_Release->Therapeutic_Effect Local Anti-inflammatory Action

Figure 1: Mechanism of Food Effects on this compound Pharmacology. Food co-administration slows gastrointestinal transit, allowing more prolonged bacterial azoreduction while reducing secretory diarrhea through mucosal buffering.

From a molecular pharmacology perspective, this compound and its active metabolite 5-ASA exert their anti-inflammatory effects primarily through dual inhibition of cyclooxygenase and lipoxygenase pathways, reducing the production of pro-inflammatory prostaglandins and leukotrienes [1]. Additionally, this compound demonstrates inhibitory activity against xanthine oxidase, an enzyme responsible for generating oxygen-derived free radicals, and may function as a free radical scavenger [1]. These mechanisms collectively contribute to reducing intestinal inflammation in ulcerative colitis. The presence of food does not appear to interfere with these fundamental pharmacological actions, as evidenced by maintained clinical efficacy in fed conditions [6] [2].

Quantitative Pharmacokinetic and Food Effect Data

Comprehensive Pharmacokinetic Parameters

Systematic investigation of this compound pharmacokinetics under varying nutritional states provides essential insights for research and development. The following table summarizes key pharmacokinetic parameters established through controlled studies in healthy volunteers and patients:

Table 1: Pharmacokinetic Parameters of this compound and Metabolites Under Fasting and Fed Conditions

Parameter Fasting State Fed State Notes Reference
This compound Absorption 2.3% of dose No significant change Based on 1g single dose [3]
Tmax (this compound) ~1 hour Slight delay possible Concentration: 1.6-6.2 µmol/L after 1g [1]
Tmax (5-ASA) 4-8 hours Minimal change Peak levels: 0-4.3 µmol/L after 1g this compound [1]
This compound Half-life 56 minutes (iv) Unaffected Very short elimination half-life [3]
This compound-S Half-life 7 days Unaffected Due to protein binding [3] [1]
Urinary Excretion 0.31% (unchanged this compound) No significant change 20% of total mesalamine recovered in urine [3] [1]
Protein Binding >99% (this compound) Unaffected No displacement of warfarin, naproxen, diazepam [1] [7]
Volume of Distribution ~5L Unaffected Steady-state volume in healthy volunteers [1]
Food-Impacted Clinical Outcomes

The most clinically significant food-mediated effects concern tolerability parameters rather than absorption metrics. The following table summarizes food-related impacts on adverse effect profiles:

Table 2: Influence of Food on this compound Tolerability and Adverse Effects

Parameter Fasting State With Food Administration Clinical Management Reference
Diarrhea Incidence 17% overall Significantly reduced More substantial meal provides better protection [2] [4]
Therapy Discontinuation 6% due to diarrhea Reduced to ~3% Taking at end of meals reduces withdrawal [7]
Time to Onset Often within first week May delay onset Usually transient nature [4]
Dose Relationship More frequent with higher doses Food effect more pronounced at higher doses Dose reduction + food synergistic [2]
Stool Characteristics High water content, no blood Improved consistency Distinguishable from disease flare [2]

The dose-dependent absorption characteristics of this compound represent another critical consideration in study design. Research has demonstrated that there is no dose-dependent increase in this compound absorption with single doses up to 2g, but a 4g dose shows a more than two-fold increase in individual peak serum concentration and systemic availability [3]. However, this increased absorption does not translate to significantly enhanced serum concentrations of 5-ASA or its metabolite N-acetyl-5-ASA, supporting the colon-specific delivery mechanism [3]. These findings underscore the importance of dose selection in relation to food effects during preclinical and clinical development.

Experimental Protocols for Food Effect Evaluation

Pharmacokinetic Study Design in Healthy Volunteers

Objective: To evaluate the effect of food on the pharmacokinetic profile of this compound and its metabolites in healthy volunteers. Subjects: Healthy volunteers (typically n=8-12 for crossover designs) [3]. Study Design: Randomized, single-dose, crossover trial with washout period (approximately 1 week based on this compound-S half-life). Dosage: 1g this compound sodium (single dose) under fasting and fed conditions [3]. Fed Condition Protocol:

  • Standard high-fat, high-calorie meal (FDA guidance recommended) or substantial meal
  • Drug administration 30 minutes after meal completion
  • Standardized meal composition across study periods Sample Collection:
  • Blood samples: Pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose
  • Urine collection: Pre-dose, 0-4, 4-8, 8-12, 12-24 hours post-dose
  • Additional late samples for this compound-S (up to 3 weeks based on 7-day half-life) [3] Bioanalytical Methods:
  • HPLC or LC-MS/MS for this compound, 5-ASA, N-acetyl-5-ASA quantification
  • Validation for sensitivity to 0.1 µmol/L range [3] Key Endpoints:
  • Cmax, Tmax, AUC0-t, AUC0-∞ for this compound, 5-ASA, N-acetyl-5-ASA
  • Urinary excretion of this compound and metabolites
  • Statistical comparison of fed vs. fasting parameters
Ulcerative Colitis Animal Model Protocol

Objective: To investigate food effects on this compound metabolism and efficacy in disease models. Animal Model: DSS-induced ulcerative colitis in rodents (validated model) [5] [8]. Dosing Protocol:

  • This compound suspension administered by oral gavage
  • Fed group: Administration following controlled feeding schedule
  • Fasting group: Administration after overnight fast
  • Typical dose: 100-400 mg/kg (scale based on human equivalent) [5] Sample Collection:
  • Blood samples at serial timepoints for PK assessment
  • Colon tissue collection for 5-ASA concentration measurement
  • Fecal samples for gut microbiota analysis [5] Analytical Techniques:
  • HILIC-MS/MS for this compound and metabolites in plasma and tissues [5]
  • 16S rRNA sequencing for gut microbiota composition
  • Azoreductase activity measurement in colonic content Efficacy Assessments:
  • Disease Activity Index (DAI) scoring
  • Histopathological evaluation of colon inflammation
  • Inflammatory cytokine measurement (TNF-α, IL-10, IL-22) [5]

G Study_Design Study_Design Fasting_Arm Fasting_Arm Study_Design->Fasting_Arm Randomized Fed_Arm Fed_Arm Study_Design->Fed_Arm Crossover Sample_Collection Sample_Collection Fasting_Arm->Sample_Collection Serial Sampling Fed_Arm->Sample_Collection Standardized Meal Bioanalytical Bioanalytical Sample_Collection->Bioanalytical Plasma/Urine/Tissue PK_Analysis PK_Analysis Bioanalytical->PK_Analysis LC-MS/MS Data Microbiota_Analysis Microbiota_Analysis Bioanalytical->Microbiota_Analysis 16S rRNA Statistical_Comparison Statistical_Comparison PK_Analysis->Statistical_Comparison Parameters Microbiota_Analysis->Statistical_Comparison Azoreductase Correlation

Figure 2: Experimental Workflow for Evaluating Food Effects on this compound. Comprehensive assessment includes pharmacokinetic, microbial, and statistical components in randomized crossover design.

Gut Microbiota and Azoreductase Activity Analysis

Objective: To evaluate the impact of food on gut microbiota composition and its relationship to this compound activation. Sample Preparation:

  • Fecal samples collected at baseline and post-treatment
  • Homogenization in anaerobic conditions
  • DNA extraction using commercial kits Microbial Analysis:
  • 16S rRNA gene sequencing (V3-V4 hypervariable regions)
  • PICRUSt analysis for functional gene prediction [5]
  • Azoreductase gene quantification (qPCR) Azoreductase Activity Assay:
  • Bacterial culture from fecal samples
  • Incubation with this compound in anaerobic conditions
  • Measurement of 5-ASA production rate (HPLC)
  • Correlation with microbial composition changes Data Integration:
  • Correlation of azoreductase activity with PK parameters
  • Analysis of food-induced microbiota shifts on drug activation
  • Identification of key bacterial taxa responsible for azo cleavage

Practical Administration Guidelines and Research Recommendations

Clinical Dosing Protocol Optimization

Based on comprehensive analysis of available data, the following administration protocol is recommended for clinical practice and trial design:

  • Dosing Schedule: 500 mg twice daily with food for maintenance therapy [4] [7].
  • Food Co-administration: Administer at the end of a substantial meal to maximize GI tolerability [7].
  • Dose Titration: For active disease, initiate at 1g daily in divided doses and titrate upward to a maximum of 3g daily over one week based on patient response [7].
  • Single Dose Limitation: No single dose should exceed 1g [7].

For clinical trial design, particular attention should be paid to standardized meal composition when evaluating food effects. The substantial meal should contain adequate fat content (approximately 50% of total calories) to effectively slow gastrointestinal transit. Additionally, researchers should implement consistent timing of drug administration relative to meal consumption (recommended 30 minutes after meal completion) across all study subjects to minimize variability [3].

Special Population Considerations

Elderly Patients: While insufficient data exists specifically for patients ≥65 years, consider age-related changes in GI motility and microbiota composition that may influence food-drug interactions [4]. More frequent monitoring for adverse effects is prudent. Renal Impairment: this compound is contraindicated in significant renal impairment [7]. For mild to moderate impairment, baseline renal function measurement with periodic monitoring (serum creatinine at baseline, every 3 months for first year, every 6 months for next 4 years) is essential [7]. Hepatic Impairment: Limited data available; monitor patients with impaired liver function closely [7]. Pediatric Population: Safety and efficacy not established; specific food effect studies lacking [4].

Drug Interaction Management

The co-administration of this compound with food may influence its interactions with other medications:

  • Warfarin: Increased prothrombin time has been reported; more frequent monitoring recommended when initiating this compound, regardless of food intake [4] [7].
  • 6-Mercaptopurine/Thioguanine: Increased risk of myelosuppression; use lowest possible doses with careful blood count monitoring [7].
  • Low Molecular Weight Heparins/Heparinoids: Increased bleeding risk; discontinue salicylates prior to initiation when possible [7].
  • Varicella Vaccine: Avoid salicylates for six weeks post-vaccination due to Reye's syndrome risk [7].

Conclusion and Future Directions

The strategic administration of This compound with food represents a critical optimization in its clinical use, effectively mitigating dose-limiting diarrhea while preserving its therapeutic efficacy. The underlying mechanisms involve food-induced modulation of gastrointestinal transit time and potential buffering of direct mucosal irritant effects, without significantly altering the systemic exposure to this compound or its active metabolites. This balance makes food co-administration an essential component of this compound therapy management and a necessary consideration in clinical trial design.

Future research directions should focus on personalized administration strategies based on individual microbiota composition, as emerging evidence suggests that specific bacterial taxa influence azoreductase activity and consequently this compound activation [5]. Additionally, novel drug delivery systems such as Prussian blue nanozymes functionalized with this compound-conjugated hyaluronic acid represent promising approaches to enhance targeted delivery while further reducing systemic exposure and adverse effects [8]. The integration of food effect assessments early in development programs for similar prodrugs targeting the colon is recommended to optimize therapeutic outcomes and patient tolerability.

References

Application Notes and Protocols: Determination of Mesalazine in Human Plasma by UHPLC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Mesalazine (5-aminosalicylic acid or 5-ASA) is the active metabolite of the prodrug olsalazine sodium, used to treat ulcerative colitis. Its low oral bioavailability presents a challenge for accurate quantification in plasma [1]. This document details a highly sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for determining mesalazine in human plasma. The method employs a derivatization technique to enhance signal intensity and has been successfully applied in a pharmacokinetic study following a single oral administration of 250 mg this compound sodium capsules [1].


Experimental Protocol

Materials and Reagents
  • Analyte: Mesalazine (5-aminosalicylic acid)
  • Internal Standard (IS): Mesalazine-d3 (deuterated analog)
  • Derivatization Reagent: Propionyl anhydride
  • Extraction Solvent: Suitable organic solvent for liquid-liquid extraction (LLE)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: Acetonitrile
  • Human Plasma: Blank (drug-free) for preparation of standards and quality controls
Equipment and Instrumentation
  • UHPLC System: Compatible with tandem mass spectrometry and gradient elution
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface
  • Analytical Column: Kinetex XB-C18 (100 mm × 4.6 mm, 2.6 µm)
  • Sample Preparation Equipment: Vortex mixer, centrifuge, and pipettes
Step-by-Step Procedure
2.3.1. Sample Derivatization and Preparation

The following workflow outlines the plasma sample processing and analysis steps:

G Start Plasma Sample (100 µL) Step1 Add Internal Standard (Mesalazine-d3) Start->Step1 Step2 Derivatization with Propionyl Anhydride Step1->Step2 Step3 Liquid-Liquid Extraction (LLE) Step2->Step3 Step4 Centrifuge and Collect Organic Layer Step3->Step4 Step5 Evaporate to Dryness (if necessary) Step4->Step5 Step6 Reconstitute in Mobile Phase Step5->Step6 Step7 UHPLC-MS/MS Analysis Step6->Step7 Step8 Data Processing & Quantification Step7->Step8

  • Aliquot Plasma: Pipette 100 µL of human plasma (calibrator, quality control, or study sample) into a microcentrifuge tube.
  • Add Internal Standard: Add a known volume of the mesalazine-d3 working solution.
  • Derivatization: Add propionyl anhydride to the sample. Vortex thoroughly and allow the derivatization reaction to proceed to completion.
  • Liquid-Liquid Extraction: Add a suitable organic solvent for LLE. Vortex mix for several minutes to ensure complete extraction.
  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 × g) for 10 minutes to separate the organic and aqueous layers.
  • Collection: Transfer the upper organic layer to a new clean tube.
  • Evaporation & Reconstitution: Evaporate the organic extract to dryness under a gentle stream of nitrogen. Reconstitute the dry residue with a fixed volume of the initial mobile phase composition (e.g., 90:10, 0.1% formic acid in water:acetonitrile). Vortex to dissolve.
  • Injection: Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.
2.3.2. UHPLC-MS/MS Analysis Conditions
  • Chromatography:

    • Column: Kinetex XB-C18 (100 mm × 4.6 mm, 2.6 µm)
    • Column Temperature: Maintain constant (e.g., 40°C)
    • Mobile Phase: A: 0.1% Formic acid in water; B: Acetonitrile
    • Gradient Elution: Optimized program. In the referenced method, the retention times for mesalazine derivative and IS were approximately 3.08 and 3.07 minutes, respectively [1].
    • Flow Rate: 0.4 - 0.6 mL/min
    • Injection Volume: 2 - 5 µL
  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode
    • Detection Mode: Multiple Reaction Monitoring (MRM)
    • Ion Transitions (m/z):
      • Mesalazine derivative: 208.1 → 107.0 (Quantifier)
      • Mesalazine-d3 derivative: 211.1 → 110.1 (Internal Standard)

Method Validation Summary

The described method has been comprehensively validated according to standard bioanalytical guidelines [1]. The key validation parameters are summarized in the table below.

Table 1: Summary of Method Validation Data

Validation Parameter Result / Value Acceptance Criteria (Typical)
Linear Range 0.10 - 12.0 ng/mL -
Correlation Coefficient (r²) > 0.995 ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.10 ng/mL Signal-to-noise ≥5, Precision ≤20%, Accuracy 80-120%
Precision (Intra-day) 0.6 - 2.9 %CV ≤ 15% (≤20% at LLOQ)
Precision (Inter-day) 1.3 - 3.8 %CV ≤ 15% (≤20% at LLOQ)
Accuracy 103.8 - 107.2 % 85-115% (80-120% at LLOQ)
Absolute Recovery (Extraction Efficiency) 82 - 95% (Analyte), ~78% (IS) Consistent and reproducible
Specificity No significant interference from blank plasma -

Application to a Pharmacokinetic Study

This validated method was successfully applied to characterize the pharmacokinetic profile of mesalazine after a single oral dose of 250 mg this compound sodium capsules to human volunteers [1].

The high sensitivity (LLOQ of 0.10 ng/mL) allowed for accurate tracking of mesalazine plasma concentrations over time, enabling the calculation of key pharmacokinetic parameters such as:

  • C~max~: Maximum plasma concentration
  • T~max~: Time to reach C~max~
  • AUC~0-t~: Area under the plasma concentration-time curve from zero to last time point
  • t~1/2~: Elimination half-life

The robust sample preparation, involving derivatization and LLE, effectively minimized matrix effects and ensured reliable data for interpreting the drug's absorption and elimination characteristics [1].


Troubleshooting and Best Practices

The strategy for developing and optimizing this method focused on overcoming key challenges, particularly the need for high sensitivity.

G Challenge Key Challenge: Low Bioavailability of Mesalazine → Requires High Sensitivity Strategy1 Strategy 1: Chemical Derivatization (Propionyl Anhydride) Challenge->Strategy1 Strategy2 Strategy 2: Advanced Chromatography (C18 UHPLC Column) Challenge->Strategy2 Strategy3 Strategy 3: Selective Mass Detection (Negative MRM) Challenge->Strategy3 Outcome1 Enhanced MS Signal Intensity Strategy1->Outcome1 Outcome2 Improved Peak Shape & Separation Strategy2->Outcome2 Outcome3 Reduced Background Noise & Interference Strategy3->Outcome3 FinalOutcome Achieved Goal: LLOQ of 0.10 ng/mL Outcome1->FinalOutcome Outcome2->FinalOutcome Outcome3->FinalOutcome

  • Low Sensitivity: If signal intensity is insufficient, verify the derivatization process (reagent freshness, reaction time, completeness). Ensure the mass spectrometer source is clean and optics are properly tuned.
  • Matrix Effects: The use of a stable isotope-labeled internal standard (mesalazine-d3) is critical to correct for any residual matrix effects and variability in extraction efficiency [1].
  • Chromatographic Issues: If peak shape is poor or retention times shift, check the mobile phase pH and composition. Re-condition the column with a series of strong solvents if performance degrades.

References

Olsalazine Efficacy in Animal Models of Colitis

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus Animal Model & Induction Olsalazine Dose & Route Key Efficacy Findings Proposed Mechanism of Action
Therapeutic Efficacy [1] [2] BALB/c mice; 3% DSS in drinking water for 7 days [2] 0.6 g·kg⁻¹·d⁻¹; Oral gavage [2] ↓ DAI score, ↓ colon mucosal damage, ↓ histopathological score [2]. Improved survival in athymic mice [1]. ↑ Anti-inflammatory cytokines (IL-2, IL-10, IL-22, TGF-β1, EGF); ↓ Pro-inflammatory cytokines (IL-7, IL-17, TNF-α, IL-1β, IFN-γ) [2].
Dose-Response [1] Balb/c & athymic nu/nu CD-1(BR) mice; DSS-induced colitis [1] 10 - 100 mg/kg/day [1] Dose-dependent amelioration of colitis parameters (body weight, colon length, diarrhea, rectal bleeding) [1]. The dose-response pattern suggests the liberated 5-aminosalicylic acid (5-ASA) molecule is the active therapeutic moiety [1].
Combination Therapy [3] DSS-induced acute & chronic colitis in mice [3] 50 mg/kg; combined with Cannabidiol (CBD, 10 mg/kg) [3] Combination therapy ↓ Disease Activity Index (DAI) and pain scores more effectively than monotherapies [3]. Synergistic effect; potential activation of G protein-coupled receptor 35 (GPR35) by this compound and modulation of the endocannabinoid system by CBD [3].
Lack of Efficacy in Crohn's Model [4] Human patients with inactive Crohn's colitis/ileocolitis; Randomized clinical trial [4] 2.0 g daily; Oral [4] Not superior to placebo in maintaining remission; higher withdrawal rate due to adverse gastrointestinal events [4]. Highlights the differing pathophysiology and treatment responses between Ulcerative Colitis and Crohn's disease [4].

Detailed Experimental Protocol

Below is a standardized protocol for evaluating this compound in a DSS-induced acute colitis model, synthesized from the referenced studies [2] [5].

Experimental Workflow for this compound Evaluation

The following diagram outlines the key stages of the experimental workflow:

workflow Start Study Start Model DSS Colitis Induction Start->Model Group Randomization & Grouping Model->Group A1 Acclimatize BALB/c or C57BL/6 mice (1 week) Treat This compound Administration Group->Treat B1 Confirm model success via DAI scoring Monitor Daily Monitoring Treat->Monitor C1 Prepare this compound suspension in saline Sacrifice Terminal Analysis Monitor->Sacrifice D1 Record Body Weight Analysis Data & Statistical Analysis Sacrifice->Analysis E1 Measure Colon Length A2 Administer 2-3% DSS in drinking water (5-7 days) B2 Assign to: - this compound Group - Model Control Group - Normal Control Group C2 Administer via oral gavage (e.g., 0.6 g·kg⁻¹·d⁻¹) for 10 days D2 Assess Stool Consistency D3 Check for Fecal Occult Blood D4 Calculate Disease Activity Index (DAI) E2 Collect Tissue for Histology E3 Collect Serum and Colon Tissue for Cytokine Analysis (ELISA)

I. Animal Model Establishment
  • Animals: Healthy male BALB/c or C57BL/6 mice (e.g., 11 weeks old) [2] [5].
  • Acclimatization: House under standard conditions with free access to food and water for at least 1 week prior to experiments [2].
  • Colitis Induction: Induce acute colitis by providing 2-3% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water ad libitum for 5-7 days [2] [5]. Control groups receive normal water.
II. Grouping and Drug Administration
  • Randomization: After DSS administration, confirm model success via DAI scoring and randomize mice into groups [2].
  • This compound Formulation: Prepare a fresh suspension of this compound in saline or PBS for daily administration [2].
  • Dosing and Route: Administer via oral gavage. A common effective dose is 0.6 g·kg⁻¹·d⁻¹ for a duration of 10 days, starting after DSS withdrawal [2]. Other studies use lower doses (e.g., 50 mg/kg) in combination therapies [3].
III. Data Collection and Analysis
  • Disease Activity Index (DAI): Monitor daily by scoring body weight loss, stool consistency, and fecal blood, using a standardized table [2] [5].
  • Terminal Analysis: At the end of the treatment period, euthanize animals and collect samples [2].
    • Macroscopic: Measure colon length and calculate organ indices (e.g., spleen weight).
    • Histopathological: Score colon tissue sections for immune cell infiltration, epithelial damage, and crypt destruction [2] [5].
    • Cytokine Profiling: Use ELISA to measure pro- and anti-inflammatory cytokines in serum (e.g., TNF-α, IL-1β, IFN-γ) and colon homogenates (e.g., IL-10, IL-22, TGF-β1) [2].

Mechanistic Insights and Workflow

This compound is a prodrug that delivers the active moiety, 5-aminosalicylic acid (5-ASA), to the colon [1]. Its therapeutic effect is linked to the modulation of cytokine profiles, shifting the balance from a pro-inflammatory to an anti-inflammatory state [2]. Recent research also suggests its action may involve activating the G protein-coupled receptor 35 (GPR35) [3].

Mechanism of Action in Colitis

mechanism Olsa This compound (Prodrug) ASA 5-ASA (Active Moety) Olsa->ASA Bacterial Azoreductases GPR GPR35 Activation (Potential Mechanism) ASA->GPR Proposed CytUp Up-regulated Cytokines ASA->CytUp Stimulates CytDown Down-regulated Cytokines ASA->CytDown Suppresses Effect Therapeutic Effect CytUp->Effect Anti-inflammatory IL2 IL-2 CytDown->Effect Reduces Inflammation IL7 IL-7 IL10 IL-10 IL22 IL-22 TGF TGF-β1 EGF EGF IL17 IL-17 TNF TNF-α IL1b IL-1β IFNg IFN-γ

Critical Considerations for Researchers

  • Model Selection Matters: The positive efficacy data for this compound is primarily from models of ulcerative colitis (UC). A clinical trial showed it is not effective for maintaining remission in Crohn's disease, highlighting the importance of choosing a biologically relevant model for your research question [4].
  • Dose Optimization is Key: this compound shows a clear dose-dependent effect [1]. However, higher doses (e.g., 2.0 g daily in humans) are associated with a higher incidence of gastrointestinal adverse events like diarrhea, which can confound study endpoints and animal well-being [4].
  • Explore Combination Potential: Recent evidence suggests that combining a lower dose of this compound (50 mg/kg) with other agents possessing complementary mechanisms, such as Cannabidiol (CBD), can yield synergistic therapeutic benefits while potentially mitigating side effects associated with higher monotherapy doses [3].

References

Comprehensive Application Notes and Protocols for Olsalazine Drug Interaction Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Olsalazine and Its Clinical Pharmacology

This compound sodium, marketed under the brand name Dipentum, is an anti-inflammatory aminosalicylate medication specifically designed for the treatment of inflammatory bowel disease (IBD), particularly for the maintenance of remission in ulcerative colitis in patients intolerant to sulfasalazine [1]. As a prodrug strategy, this compound consists of two molecules of the active moiety mesalamine (5-aminosalicylic acid, 5-ASA) connected by an azo bond, which remains intact throughout the upper gastrointestinal tract until it reaches the colon, where it is cleaved by azoreductase-producing bacterial flora [1] [2]. This targeted delivery mechanism maximizes local drug concentration at the primary site of inflammation while minimizing systemic exposure and associated adverse effects.

The therapeutic action of this compound is primarily mediated through its conversion to mesalamine, which exerts local anti-inflammatory effects within the colonic mucosa through multiple mechanisms. Mesalamine acts by inhibiting both cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes [1]. Additionally, this compound and its metabolites demonstrate free radical scavenging activity, inhibit xanthine oxidase (an enzyme generating oxygen-derived free radicals), and suppress fatty acid peroxidation [1]. This compound has also been shown to inhibit the in vitro migration of intestinal macrophages in response to leukotriene B4, further contributing to its anti-inflammatory properties in the management of ulcerative colitis [1].

Regulatory Framework for Drug Interaction Studies

Current regulatory guidance from both the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) emphasizes a comprehensive approach to drug-drug interaction (DDI) assessment, with particular focus on enzymes and transporters that have demonstrated clinical relevance [3]. The regulatory landscape has evolved significantly, with recent guidelines incorporating scientific advances in the field of drug interaction research, especially regarding transporter-based interactions and complex DDI scenarios [3]. These guidelines recommend a systematic approach to DDI evaluation, beginning with comprehensive in vitro characterization followed by appropriately designed clinical studies when necessary.

A fundamental principle in modern DDI assessment is the holistic, scientifically-based interrogative approach that considers the complete metabolic and transport profile of an investigational drug [3]. Key updates in recent regulatory guidance include:

  • Increased emphasis on transporter-based DDI evaluations, including detailed recommendations for studying a broad spectrum of transporters such as P-glycoprotein (P-gp), BCRP, OATP1B1, OATP1B3, OCT2, OAT1, and OAT3 [3]
  • Expansion of model-based approaches, particularly physiologically based pharmacokinetic (PBPK) modeling, to prospectively predict DDIs and inform study design [3]
  • Consideration of metabolite-mediated interactions for metabolites that circulate at levels ≥25% of parent drug exposure [3]
  • Recommendations for studying time-dependent inhibition (TDI) and mixed inhibition/induction scenarios, which present particular challenges in DDI prediction [3]

This compound Pharmacokinetic Properties and Interaction Potential

Fundamental Pharmacokinetic Parameters

This compound demonstrates limited systemic bioavailability, with less than 5% of an oral dose being absorbed unchanged [1]. Following oral administration of a 1 g dose, maximum serum concentrations of this compound occur at approximately one hour but remain low (typically 1.6 to 6.2 µmol/L) [1]. The parent drug has a short serum half-life of approximately 0.9 hours, while its primary metabolite, this compound-O-sulfate (this compound-S), demonstrates a substantially longer half-life of about seven days due to slow dissociation from protein binding sites [1]. This compound and this compound-S are both highly protein-bound (>99%), while mesalamine and its metabolite N-acetyl-5-ASA exhibit lower protein binding (74% and 81%, respectively) [1].

Table 1: Key Pharmacokinetic Parameters of this compound and Metabolites

Parameter This compound This compound-S Mesalamine (5-ASA) N-acetyl-5-ASA
Bioavailability <5% Not applicable Not applicable Not applicable
Protein Binding >99% >99% 74% 81%
Elimination Half-life 0.9 hours 7 days Not fully characterized Not fully characterized
Primary Route of Elimination Fecal (>50% as unchanged drug) Renal Renal (>90% as N-acetyl-5-ASA) Renal
Volume of Distribution ~5 L Not determined Not determined Not determined
Metabolic Pathways and Clearance Mechanisms

The biotransformation profile of this compound involves several distinct pathways. The primary metabolic activation occurs in the colon, where the azo bond is cleaved by bacterial azoreductases to release two molecules of the active moiety, mesalamine [1]. Mesalamine then undergoes acetylation by colonic epithelium to form N-acetyl-5-aminosalicylic acid (N-acetyl-5-ASA), with the extent of acetylation dependent on individual variations in transit time [1]. A minor hepatic pathway (affecting approximately 0.1% of the dose) involves sulfation to form this compound-O-sulfate (this compound-S) [1].

Excretion studies with radiolabeled this compound demonstrate complete recovery (90-97% of administered dose) with multiple elimination pathways [1]. Approximately 20% of the total mesalamine is recovered in urine, primarily as N-acetyl-5-ASA (>90%), with only minimal amounts of unchanged mesalamine detected [1]. The majority of the mesalamine is partially acetylated and excreted in feces, with calculated colonic concentrations ranging from 18 to 49 mmol/L following this compound administration [4]. Less than 1% of this compound is recovered unchanged in urine, while more than 50% of the oral dose is excreted unchanged in feces when whole gut transit time is decreased by approximately 50% [1].

Known Drug Interactions and Mechanisms

Enzymatic Interactions
4.1.1 Thiopurine Methyltransferase (TPMT) Inhibition

The most clinically significant enzymatic interaction involving this compound is its potent inhibition of thiopurine methyltransferase (TPMT), an enzyme critical in the metabolism of thiopurine drugs such as 6-mercaptopurine and azathioprine [5]. A seminal case report documented two episodes of bone marrow suppression in a patient with Crohn's disease receiving concomitant this compound (1000-1750 mg/day) and 6-mercaptopurine (50-75 mg/day) [5]. Follow-up in vitro enzyme kinetic studies demonstrated that both this compound and its metabolite this compound-O-sulfate function as potent noncompetitive inhibitors of recombinant human TPMT, leading to decreased clearance of 6-mercaptopurine and subsequent accumulation of cytotoxic 6-thiopurine nucleotides [5].

This interaction is particularly consequential for patients with low baseline TPMT activity, as the inhibitory effect of this compound can further compromise already limited metabolic capacity. The case patient had low-normal TPMT activity (1.2 U/mL red blood cells) and a wild-type genotype for all known alleles associated with low TPMT activity, suggesting that the interaction rather than inherent pharmacogenetic variation was primarily responsible for the observed toxicity [5]. This interaction exemplifies how a prodrug and its metabolites can collectively inhibit a key metabolic enzyme, resulting in clinically significant toxicity with concomitant drugs.

4.1.2 Cyclooxygenase and Xanthine Oxidase Inhibition

This compound and its active moiety mesalamine demonstrate dual inhibition of both cyclooxygenase (COX) and xanthine oxidase [1]. The inhibition of COX pathways reduces the production of prostanoids such as prostaglandin E2, which contributes to the anti-inflammatory effects in ulcerative colitis [1]. Additionally, the inhibition of xanthine oxidase, an enzyme responsible for generating oxygen-derived free radicals, may provide antioxidant benefits in the inflamed colonic mucosa [1]. While these inhibitory effects primarily contribute to the therapeutic action of this compound, they also represent potential sites for pharmacological interactions with other drugs affecting the arachidonic acid cascade or oxidative pathways.

Transporters and Protein Binding Interactions

Although comprehensive transporter studies for this compound are not fully documented in the available literature, its high protein binding (>99% for both this compound and this compound-S) theoretically creates potential for protein binding displacement interactions with other highly protein-bound drugs [1]. However, specific studies indicated that this compound does not interfere with the protein binding of warfarin, suggesting that such interactions may be limited in clinical practice [1].

Table 2: Documented and Potential Drug Interactions with this compound

Interacting Drug Interaction Mechanism Clinical Effect Management Recommendation
6-Mercaptopurine/Azathioprine TPMT inhibition → reduced thiopurine metabolism Bone marrow suppression, increased myelotoxicity Avoid combination; if unavoidable, intensify hematological monitoring and consider thiopurine dose reduction
Warfarin Protein binding displacement (theoretical) No significant interaction demonstrated in studies No dosage adjustment necessary based on available evidence
Other Aminosalicylates Shared metabolic pathways and toxicity profiles Increased risk of adverse effects, particularly renal toxicity Avoid concurrent use with other 5-ASA formulations
Non-Steroidal Anti-inflammatory Drugs (NSAIDs) Potential additive effects on COX inhibition Theoretical increased risk of renal impairment Use with caution; monitor renal function periodically
Probenecid Not fully characterized Not recommended for concomitant use Avoid combination [6]

Experimental Protocols for Drug Interaction Assessment

In Vitro TPMT Inhibition Assay
5.1.1 Purpose and Principle

The purpose of this protocol is to assess the inhibitory potential of this compound and its major metabolite (this compound-O-sulfate) on recombinant human thiopurine methyltransferase (TPMT) activity. The assay measures the ability of TPMT to catalyze the methylation of 6-mercaptopurine using S-adenosyl-L-methionine (SAM) as the methyl donor, in the presence and absence of this compound and its metabolite [5].

5.1.2 Materials and Reagents
  • Recombinant human TPMT enzyme
  • This compound and this compound-O-sulfate (prepared in appropriate vehicle)
  • 6-mercaptopurine (substrate)
  • S-adenosyl-L-methionine (methyl donor)
  • Phosphate buffer (0.1 M, pH 7.4)
  • Stopping solution (perchloric acid)
  • HPLC system with UV detection for quantification of methylated product
5.1.3 Experimental Procedure
  • Prepare reaction mixtures containing phosphate buffer (0.1 M, pH 7.4), TPMT enzyme, and varying concentrations of this compound or this compound-O-sulfate (typically 0-100 μM)
  • Pre-incubate mixtures for 5 minutes at 37°C
  • Initiate reactions by adding 6-mercaptopurine (50-500 μM) and SAM (100 μM)
  • Incubate reactions at 37°C for 30-60 minutes
  • Terminate reactions by adding perchloric acid
  • Analyze reaction products using HPLC with UV detection at 290 nm
  • Determine enzyme kinetic parameters (Km, Vmax, Ki) using nonlinear regression analysis of velocity versus substrate concentration data
  • Perform experiments in triplicate to ensure reproducibility
5.1.4 Data Analysis and Interpretation

Calculate inhibition constants (Ki) and determine the mechanism of inhibition (competitive, noncompetitive, uncompetitive) by analyzing the pattern of Lineweaver-Burk plots or through nonlinear regression fitting to appropriate enzyme inhibition models. The previous study demonstrated that both this compound and this compound-O-sulfate act as potent noncompetitive inhibitors of TPMT, indicating that they bind to both the enzyme and enzyme-substrate complex with similar affinity [5].

Clinical DDI Study Protocol: this compound and 6-Mercaptopurine
5.2.1 Study Objectives
  • Primary: To evaluate the effect of steady-state this compound administration on the pharmacokinetics of 6-mercaptopurine and its active metabolites (6-thioguanine nucleotides)
  • Secondary: To assess the impact of this interaction on hematological parameters and other safety markers
5.2.2 Study Design

This study should employ a randomized, crossover design with two treatment phases:

  • Treatment A: 6-mercaptopurine alone at the clinically prescribed dose
  • Treatment B: 6-mercaptopurine plus this compound at steady-state (500 mg twice daily for 7 days)

A washout period of at least 14 days should separate the treatment phases to account for the long half-life of this compound-S and to ensure complete elimination of the drug between phases.

5.2.3 Blood Sampling and Analysis
  • For 6-mercaptopurine PK: Intensive blood sampling should be performed at pre-dose and 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours post-dose
  • For 6-thioguanine nucleotide levels: Trough concentrations should be measured at steady-state (just before next dose)
  • For TPMT activity: Baseline activity should be determined prior to study initiation and monitored throughout the study
  • Hematological monitoring: Complete blood counts with differential should be obtained at baseline and daily during each treatment phase to detect early signs of bone marrow suppression
5.2.4 Statistical Analysis

Pharmacokinetic parameters (AUC, Cmax, Tmax, t½) for 6-mercaptopurine and its metabolites should be compared between treatments using analysis of variance (ANOVA) for crossover designs. The sample size should provide adequate power (typically 80-90%) to detect a clinically relevant difference (e.g., 30% change in AUC).

In Vitro Transporter Inhibition Assays

Given the increasing regulatory emphasis on transporter-mediated interactions, the following transporter assays are recommended for this compound and its major metabolites:

5.3.1 Recommended Transporter Screening Panel
  • P-glycoprotein (P-gp): Using digoxin or other known substrates in Caco-2 or transfected cell lines
  • BCRP: Using methotrexate or estrone-3-sulfate as substrates
  • OATP1B1 and OATP1B3: Using estradiol-17β-glucuronide or pravastatin as substrates
  • OAT1 and OAT3: Using para-aminohippuric acid or cidofovir as substrates
  • OCT2: Using metformin as substrate
5.3.2 General Transporter Assay Protocol
  • Prepare appropriate cell systems overexpressing the transporter of interest
  • Incubate cells with known probe substrates in the presence of varying concentrations of this compound or its metabolites
  • Measure substrate accumulation (uptake assays) or transport (bidirectional assays)
  • Calculate IC50 values for inhibition and compare to clinically relevant concentrations
  • Follow regulatory guidance decision trees to determine whether clinical DDI studies are warranted [3]

Risk Management and Clinical Monitoring Recommendations

Monitoring for Known Interactions

Based on the documented interaction between this compound and thiopurine drugs, the following risk mitigation strategy is recommended:

  • Baseline Assessment: Obtain TPMT phenotype and/or genotype status before initiating combination therapy [5]
  • Hematological Monitoring: Complete blood counts with differential should be monitored weekly for the first month of combination therapy, biweekly for the next two months, and monthly thereafter [5] [4]
  • Clinical Surveillance: Patients should be educated about signs and symptoms of bone marrow suppression (fatigue, pallor, infections, bleeding) and instructed to report these immediately
  • Dose Adjustment: Consider reducing the thiopurine dose by 30-50% when used concomitantly with this compound, with further adjustments based on therapeutic response and toxicity
Management of Suspected Interactions

For patients presenting with potential adverse drug interactions while taking this compound, the following approach is recommended:

  • Comprehensive Medication Review: Evaluate all prescription, over-the-counter, and herbal products for potential interactions
  • Laboratory Assessment: Include complete blood count, renal function tests, liver function tests, and urinalysis
  • Temporal Relationship Analysis: Assess the timing between drug initiation/adjustment and symptom onset
  • Dechallenge-Rechallenge: If clinically appropriate and safe, consider temporary discontinuation of suspected interacting drugs followed by cautious reintroduction
  • Therapeutic Alternatives: For confirmed significant interactions, consider alternative ulcerative colitis therapies such as biologics or other 5-ASA formulations without TPMT inhibition potential
Special Population Considerations
  • Renal Impairment: this compound should be used with caution in patients with renal impairment due to potential accumulation and increased risk of nephrotoxicity; more frequent monitoring is recommended [6] [4]
  • Hepatic Impairment: Caution is advised in patients with hepatic disease, as this compound may exacerbate existing liver conditions [6] [7]
  • Elderly Patients: Older patients may require enhanced monitoring due to increased susceptibility to drug interactions and decreased renal function [6]

The following diagram illustrates the key metabolic interactions and monitoring parameters for this compound:

OlsalazineInteractions This compound This compound Mesalamine Mesalamine This compound->Mesalamine Bacterial Azoreductase OlsalazineS OlsalazineS This compound->OlsalazineS Hepatic Sulfation TPMT TPMT Mesalamine->TPMT Inhibits XanthineOxidase XanthineOxidase Mesalamine->XanthineOxidase Inhibits COX COX Mesalamine->COX Inhibits OlsalazineS->TPMT Inhibits SixMP SixMP TPMT->SixMP Metabolizes Toxicity Toxicity SixMP->Toxicity Accumulates

Diagram 1: this compound Metabolic Interactions and Toxicity Pathway. This diagram illustrates how this compound and its metabolites inhibit key enzymes including TPMT, potentially leading to accumulation and toxicity of concomitant drugs like 6-mercaptopurine (6-MP).

Conclusion

This compound presents a complex drug interaction profile characterized by its unique prodrug design, extensive metabolism by gut bacteria, and potent inhibition of thiopurine methyltransferase (TPMT). The most clinically significant interaction involves concomitant administration with 6-mercaptopurine or azathioprine, which can lead to severe bone marrow suppression due to impaired thiopurine metabolism [5]. Comprehensive in vitro characterization of this compound's interaction potential with major drug metabolizing enzymes and transporters should be conducted early in development, followed by appropriately designed clinical studies when indicated by in vitro findings or clinical evidence of interactions.

Clinical management of patients receiving this compound should include vigilant monitoring for potential drug interactions, particularly when used in combination with thiopurine medications. Healthcare providers should maintain a high index of suspicion for mesalamine-induced acute intolerance syndrome, which can mimic disease exacerbation and requires prompt recognition and intervention [4] [7]. Future research should focus on further elucidating this compound's potential interactions with transporter systems and its effects on emerging therapeutic targets in the management of inflammatory bowel disease.

References

Application Notes and Protocols for Olsalazine in Experimental Colitis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Olsalazine is a prodrug consisting of two molecules of 5-aminosalicylic acid (5-ASA) linked by an azo bond. Its therapeutic effects are mediated through local activation in the colon by bacterial azoreductases, which cleave the azo bond to release active 5-ASA. The drug exerts anti-inflammatory effects through multiple mechanisms: inhibition of cyclooxygenase and lipoxygenase pathways, reduction of pro-inflammatory cytokine production, scavenging of reactive oxygen species, and modulation of the NF-κB signaling pathway [1] [2].

These application notes provide standardized protocols for evaluating this compound in preclinical colitis models, with emphasis on dosing regimens, efficacy parameters, and advanced formulation strategies. The information is specifically tailored for researchers and drug development professionals working on inflammatory bowel disease therapeutics.

Experimental Dosing Protocols

Table 1: this compound Dosing Regimens in Animal Models of Colitis

Colitis Model Species Dose Route Treatment Duration Key Findings Citation
DSS-induced acute colitis Mouse 50 mg/kg Oral 7-10 days Significant reduction in DAI; enhanced efficacy when combined with CBD (10 mg/kg) [3]
Carrageenan-induced colitis Mouse 400 mg/kg Oral 4 weeks Decreased cyclooxygenase and lipoxygenase products to baseline levels [2]
DSS-induced colitis Mouse 400 mg/kg Oral 7 days pretreatment + 7 days induction Reduction of eicosanoids to baseline levels [2]
Chronic DSS colitis Mouse 50 mg/kg Oral Multiple cycles Combination with CBD (10 mg/kg) showed enhanced therapeutic efficacy [3]

Quantitative Efficacy Data

Table 2: Efficacy Outcomes of this compound in Colitis Models

Parameter Vehicle Control This compound Monotherapy This compound + CBD Combination Statistical Significance
Disease Activity Index (DAI) Significantly elevated Transient improvement Sustained reduction (p<0.0001) *
Colon Length Marked shortening Moderate improvement Significant restoration *
Inflammatory Cytokines Elevated Reduced Significantly reduced *
Myeloperoxidase (MPO) Activity High Moderate reduction Marked reduction *
Eicosanoid Production 5-fold increase (DSS) Reduced to baseline Not reported *
Histological Score Severe inflammation Moderate improvement Significant improvement *

Detailed Experimental Protocols

DSS-Induced Acute Colitis Model

Materials: Dextran Sulfate Sodium (DSS, MW 36,000-50,000), this compound sodium, cannabidiol (CBD, for combination studies), disease activity index (DAI) scoring sheets.

Methods:

  • Colitis Induction: Administer 2-3% (w/v) DSS in drinking water for 7 days
  • Drug Treatment:
    • Prepare this compound suspension in appropriate vehicle (e.g., 0.5% methylcellulose)
    • Administer 50 mg/kg this compound daily via oral gavage
    • For combination therapy: co-administer 10 mg/kg CBD
    • Begin treatment concurrently with DSS administration
  • Monitoring: Record daily body weight, stool consistency, and occult blood
  • DAI Scoring:
    • Weight loss: 0=none, 1=1-5%, 2=5-10%, 3=10-15%, 4=>15%
    • Stool consistency: 0=normal, 2=loose, 4=diarrhea
    • Bleeding: 0=none, 2=slight, 4=gross bleeding
    • Total score = sum of individual scores [3]
Tissue Collection and Analysis

Endpoint Measurements:

  • Euthanasia: CO₂ asphyxiation on day 8
  • Colon Collection: Measure length from ileocecal junction to anal verge
  • Histological Processing:
    • Fix colon segments in 10% neutral buffered formalin
    • Embed in paraffin, section at 5µm thickness
    • Stain with hematoxylin and eosin (H&E)
  • Scoring System:
    • Inflammation severity: 0=None, 1=Slight, 2=Moderate, 3=Severe
    • Inflammation extent: 0=None, 1=Mucosa, 2=Submucosa, 3=Transmural
    • Crypt damage: 0=None, 1=Basal 1/3, 2=Basal 2/3, 3=Crypts lost, 4=Epithelium lost
  • Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration using tetramethylbenzidine substrate [3]
Eicosanoid Production Analysis

Protocol for Eicosanoid Measurement:

  • Tissue Preparation: Incubate colonic tissue samples with [1-¹⁴C]-arachidonic acid
  • Stimulation: Add calcium ionophore A23187 to activate eicosanoid production
  • Extraction: Use solid-phase extraction columns for lipid extraction
  • Analysis: Separate eicosanoids by reverse-phase HPLC with radiometric detection
  • Quantification: Identify peaks by retention time compared to standards [2]

Advanced Formulation Strategies

Nanoneedle-Embedded Hydrogel System

Novel Delivery System: Recent advances have developed This compound-based metal-organic framework (MOF) nanoneedles embedded in inulin hydrogel for enhanced colitis treatment.

Preparation Protocol:

  • Cu₂(Olsa) Nanoneedle Synthesis:
    • React copper chloride (CuCl₂) with this compound sodium at 2:1 molar ratio
    • Use hydrothermal method at 70°C for 12 hours
    • Characterize by SEM (length: ~5.14µm, diameter: ~0.10µm)
  • Hydrogel Composite:
    • Embed nanoneedles in inulin-based hydrogel matrix
    • Utilize macroporous structure for improved bioadhesion
  • Administration: Oral delivery shows enhanced colon retention and sustained drug release [4]

Mechanistic Advantages:

  • ROS-scavenging capability through copper coordination
  • Enzymatic activation by gut bacterial azoreductases
  • Microbiota regulation via inulin prebiotic effects
  • Enhanced epithelial barrier repair [4]

Combination Therapy Approaches

This compound-Cannabidiol Protocol

Rationale: Combination with cannabidiol (CBD) allows dose reduction of both agents while maintaining efficacy and minimizing potential side effects.

Experimental Design:

  • Group Allocation:
    • Vehicle control
    • This compound monotherapy (50 mg/kg)
    • CBD monotherapy (10 mg/kg)
    • Combination therapy (50 mg/kg this compound + 10 mg/kg CBD)
  • Treatment Duration: 7-10 days for acute model, multiple cycles for chronic model
  • Assessment:
    • Pain response: Mouse grimace scale
    • Systemic inflammation: Plasma cytokine profiling
    • GLP-1 levels: Measure glucagon-like peptide-1 restoration
    • Safety parameters: Liver and kidney function tests [3]

Signaling Pathway Mechanism

G This compound This compound BacterialAzoreductase BacterialAzoreductase This compound->BacterialAzoreductase Colonic Delivery Active5ASA Active5ASA BacterialAzoreductase->Active5ASA Azo Bond Cleavage NFkBPathway NF-κB Pathway Inhibition Active5ASA->NFkBPathway COX_LOX COX/LOX Enzyme Inhibition Active5ASA->COX_LOX CytokineReduction Pro-inflammatory Cytokine Reduction Active5ASA->CytokineReduction ROS ROS Scavenging Active5ASA->ROS AntiInflammatory Anti-inflammatory Effects NFkBPathway->AntiInflammatory COX_LOX->AntiInflammatory CytokineReduction->AntiInflammatory OxidativeStress Oxidative Stress Reduction ROS->OxidativeStress BarrierRepair Epithelial Barrier Repair AntiInflammatory->BarrierRepair OxidativeStress->BarrierRepair

Diagram 1: this compound mechanism of action signaling pathway

Conclusion and Research Applications

This compound remains a valuable investigative tool for preclinical colitis research, particularly when studying 5-ASA-mediated mechanisms and combination therapy approaches. The protocols outlined provide standardized methodologies for evaluating efficacy across multiple colitis models, with particular emphasis on dose-response relationships, biomarker assessment, and novel formulation strategies.

The nanoneedle-hydrogel composite represents a promising advancement for targeted colonic delivery, while combination with cannabidiol offers potential for enhanced efficacy with reduced dosing. These approaches address fundamental challenges in IBD treatment, including systemic side effects and limited local bioavailability.

References

Application Notes: Analyzing Olsalazine Epithelial Transport

Author: Smolecule Technical Support Team. Date: February 2026

Olsalazine is a prodrug designed to deliver its active component, 5-aminosalicylic acid (5-ASA), specifically to the colon. Understanding its transport across the intestinal epithelium is crucial for evaluating its efficacy and side effects, particularly the dose-related diarrhea observed in about 17% of patients [1]. Early studies on transport mechanisms provide a foundation, while modern models offer greater physiological relevance for drug development research [2].

Classical Transport Mechanisms and Models

Initial insights into the transport of this compound and related drugs were gained using immortalized cell lines.

  • Caco-2 Cell Model: The Caco-2 model, a standard for predicting drug absorption, has been instrumental in studying drugs like sulfasalazine, which is structurally similar to this compound. Research indicates that sulfasalazine exhibits very low apical-to-basolateral permeability due to potent interaction with multiple cellular efflux pumps and transporters, including multidrug resistance-associated protein (MRP) and anion-sensitive transporters [3]. The affinity for these efflux systems is strongly dependent on the presence of a carboxylic acid functional group, a feature also present in this compound [3].
  • Alternative Cell Lines: The 2/4/A1 conditionally immortalized epithelial cell line has been explored as an alternative to Caco-2 cells. This line can form monolayers with transepithelial electrical resistance (TEER) values more representative of the human small intestine. Studies show these cells attach effectively to supports coated with laminin-containing extracellular matrix (ECM), which is crucial for forming consistent barriers for transport studies [4].

Table 1: Key Characteristics of Cell Models for Transport Studies

Cell Model Key Characteristics Utility in Transport Studies Limitations
Caco-2 Human colon adenocarcinoma; forms tight junctions [2]. Gold standard for passive absorption & efflux transporter studies (e.g., P-gp, MRP) [3]. Lacks full expression of drug-metabolizing enzymes & nuclear receptor function [2].
2/4/A1 Conditionally immortalized intestinal epithelial cell line [4]. Forms monolayers with lower, more physiologically relevant TEER [4]. Less established; requires permissive temperature conditions [4].
Advanced Human Intestinal Organoid-Derived Monolayers

To overcome the limitations of traditional cell lines, robust and reproducible human intestinal organoid-derived monolayer models have been developed. These models better recapitulate the human intestinal epithelium's drug absorption and metabolism functions [2].

Key Advantages:

  • Physiological Relevance: They express functional drug transporters (e.g., P-gp, BCRP), metabolizing enzymes (e.g., CYP3A4), and exhibit nuclear receptor activity [2].
  • Robust Barrier Function: They form a tight physical barrier with high TEER and tolerate exposure to simulated intestinal fluids [2].
  • Donor-specificity: Can be applied to organoids derived from multiple human donors [2].

The workflow for establishing this model involves a step-by-step optimization of cell digestion, extracellular matrix (ECM) coating, and culture media composition to achieve a highly reproducible system [2]. The DOT script below visualizes this process.

G Start Start: Establish Duodenal Organoids A Single Cell Preparation (Use TrypLE, not trypsin) Start->A B ECM Coating Optimization (iMatrix-511 & Fibronectin) A->B C Expansion Medium Screening (Select media supporting growth & high TEER) B->C D Differentiation Induction (Remove Wnt, R-spondin, etc.) C->D E Model Validation (TEER, Gene Expression, CYP3A Activity) D->E End Ready for Drug Transport Assays E->End

Emerging Nanotherapeutic Delivery Systems

Recent research has shifted towards designing advanced delivery systems to enhance this compound's therapeutic profile. These systems aim to improve colon-targeted delivery, reduce systemic side effects, and incorporate additional therapeutic mechanisms like antioxidant activity.

  • Metal-Organic Framework (MOF) Nanoneedles: this compound can act as an organic linker to construct Cu-based MOF nanoneedles (Cu₂(Olsa)). These nanostructures act as a depot for this compound and possess reactive oxygen species (ROS)-scavenging ability. Their needle-like morphology may enhance cell membrane penetration and bioavailability [5].
  • Functionalized Prussian Blue Nanoparticles: this compound can be conjugated to hyaluronic acid (HA), which is then used to cap manganese-doped Prussian blue (MnPB) nanozymes. This creates a nanoplatform (MnPB@HA-OLSA) that targets inflamed colon tissue via CD44 receptors and electrostatic attraction. It synergizes the anti-inflammatory action of this compound with the antioxidant activity of the MnPB nanozyme [6].

Table 2: Overview of Advanced this compound Delivery Systems

Delivery System Composition & Structure Proposed Transport & Delivery Mechanisms Additional Therapeutic Benefits
MOF Nanoneedles (Cu₂(Olsa)) [5] This compound as ligand coordinated with Copper ions. Azo bond cleaved by colonic azoreductase; sustained 5-ASA release. Intrinsic ROS-scavenging capability (antioxidant).
Functionalized Nanozyme (MnPB@HA-OLSA) [6] MnPB core with Olsa-conjugated HA shell. HA shell targets CD44 receptor; colonic azoreductase triggers release. MnPB core scavenges ROS; HA modulates gut microbiota.

Experimental Protocols

Protocol 1: Drug Permeability Assessment in Human Intestinal Organoid-Derived Monolayers

This protocol utilizes the advanced model described above for predicting human drug absorption [2].

Workflow Overview:

G P1 1. Monolayer Preparation (Organoids -> Transwell) P2 2. Integrity Validation (TEER > X Ω*cm²) P1->P2 P3 3. Compound Application (Apical side for A->B transport) P2->P3 P4 4. Sample Collection (Basolateral chamber over time) P3->P4 P5 5. Analytical Quantification (LC-MS/MS or HPLC) P4->P5 P6 6. Data Analysis (Calculate Papp) P5->P6 P7 Assess Efflux Ratio ( Papp(B->A) / Papp(A->B) ) P6->P7

Detailed Steps:

  • Monolayer Preparation: Seed organoid-derived single cells onto Transwell inserts pre-coated with iMatrix-511 and fibronectin. Culture with optimized expansion medium until confluent, then switch to differentiation medium until a high TEER value is achieved [2].
  • Validation of Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER) prior to the experiment. Only use monolayers with TEER values exceeding a pre-defined threshold (e.g., validated for robustness against FaSSIF) [2].
  • Transport Experiment:
    • Prepare a solution of this compound in appropriate buffer (e.g., HBSS).
    • Add the compound to the apical chamber (for apical-to-basolateral transport, A->B) or basolateral chamber (for basolateral-to-apical transport, B->A).
    • Maintain at 37°C with gentle agitation.
  • Sample Collection: At predetermined time points, aliquot samples from the receiving chamber and replace with fresh buffer.
  • Analytical Quantification: Determine the concentration of this compound and its metabolites in the samples using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
  • Data Analysis:
    • Calculate the apparent permeability coefficient: Papp (cm/s) = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the membrane area, and C₀ is the initial donor concentration.
    • Determine the Efflux Ratio: Papp (B->A) / Papp (A->B). A ratio >2 suggests active efflux transport [3].
Protocol 2: Assessing Efflux Transport in Caco-2 Monolayers

This classic protocol is useful for identifying involvement of specific efflux transporters [3].

  • Cell Culture: Grow Caco-2 cells on Transwell filters for 21-25 days to allow full differentiation and expression of efflux transporters.
  • Inhibition Studies: Pre-incubate monolayers with and without specific efflux transporter inhibitors.
  • Bidirectional Transport: Perform A->B and B->A transport experiments as in Protocol 1, with and without inhibitors.
  • Data Interpretation: A significant increase in A->B Papp and/or a decrease in the Efflux Ratio in the presence of an inhibitor confirms the involvement of that specific efflux pathway [3].

Future Perspectives

The study of this compound transport is now closely linked to novel material science and formulation strategies. Future protocols will likely focus on characterizing the interaction of advanced formulations with complex in vitro and in vivo models, particularly concerning their targeting efficiency, drug release profiles in simulated colonic conditions, and their impact on gut microbiota and epithelial barrier restoration [5] [6]. Integrating these sophisticated models and delivery systems will provide a more holistic understanding of drug transport and efficacy in inflammatory bowel disease.

References

managing olsalazine-induced diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

Incidence & Clinical Management

The table below summarizes key data on the incidence and clinical management strategies for olsalazine-induced diarrhea.

Aspect Quantitative Data & Methodologies
Incidence in Clinical Trials [1] In controlled studies, 11.1% of patients (N=441) reported diarrhea, vs. 6.7% in the placebo group (N=208). It led to treatment withdrawal in 5.9% of this compound patients vs. 4.8% on placebo.
Proposed Mechanism [2] [1] This compound is a prodrug. After oral administration, ~98-99% reaches the colon, where colonic bacteria cleave it into two molecules of 5-aminosalicylic acid (5-ASA) [1]. The high local concentration of 5-ASA can alter colonic fluid secretion, leading to diarrhea [2].

| Standard Clinical Management [1] | Dosage: The standard maintenance dose for remission in adults is 1.0 g/day in two divided doses. Administration: Taking doses with food may help mitigate symptoms. Monitoring: Closely monitor for diarrhea and abdominal pain after initiation. | | Novel Delivery Investigation [2] | Objective: Develop a targeted nanoparticulate platform (MnPB@HA-OLSA) to deliver this compound specifically to inflamed colon tissue, minimizing exposure to healthy tissue. Method: this compound is conjugated to hyaluronic acid (HA), which targets CD44 receptors overexpressed on inflamed cells. This complex caps a manganese-doped Prussian blue (MnPB) nanozyme core. |

Advanced Experimental Protocols

For researchers, here are methodologies for key experiments based on current studies.

Protocol 1: In Vivo Efficacy & Side Effect Assessment

This protocol evaluates both the therapeutic efficacy and the incidence of diarrhea in an animal model [2].

  • Animal Model: Use mice (e.g., C57BL/6) with DSS-induced ulcerative colitis.
  • Dosing Groups: Divide animals into several groups:
    • Healthy control
    • DSS-induced model (untreated)
    • Treated with standard this compound
    • Treated with the novel formulation (e.g., MnPB@HA-OLSA)
    • Treated with a physical mixture of components
  • Administration: Administer treatments orally via gavage daily for a set period (e.g., 7 days).
  • Data Collection:
    • Therapeutic Efficacy: Monitor disease activity index (DAI), measure colon length, and perform histological scoring of colon tissue for inflammation and damage.
    • Side Effect Monitoring: Record stool consistency and the presence of diarrhea daily as part of the DAI. Specifically note the frequency of watery stools.
Protocol 2: Investigating Targeted Drug Delivery

This methodology outlines the preparation and characterization of a targeted this compound formulation [2].

  • Synthesis of HA-Olsalazine Conjugate (HA-OLSA):
    • Method: Use a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate this compound to the hyaluronic acid backbone.
    • Characterization: Confirm successful conjugation and calculate the content percentage of this compound in the final molecule using techniques like:
      • Electrospray Ionization Mass Spectrometry (ESI-MS)
      • 1H Nuclear Magnetic Resonance (1H NMR)
      • UV-Vis Spectroscopy
  • Preparation of Nanoparticles (MnPB@HA-OLSA):
    • Method: Crystallize manganese-doped Prussian blue (MnPB) nanocubes in the presence of the synthesized HA-OLSA polymer under weakly acidic conditions at 60°C. The HA-OLSA acts as a capping agent on the MnPB core.
  • In Vitro & In Vivo Targeting Validation:
    • Cellular Uptake: Use fluorescently labeled nanoparticles and incubate with cell lines that overexpress CD44. Quantify uptake using flow cytometry or confocal microscopy.
    • In Vivo Biodistribution: In a colitis mouse model, track the accumulation of the formulated vs. non-formulated drug in the colon versus other tissues to demonstrate targeted delivery.

Research FAQs

Q1: What is the mechanistic hypothesis behind this compound-induced diarrhea? The leading hypothesis is a local, topical effect on the colonic mucosa. As this compound is designed to release high concentrations of 5-ASA in the colon, this can irritate the mucosal lining or alter water and electrolyte secretion processes, triggering diarrhea [2] [1]. This is distinct from systemic toxicity.

Q2: Are there specific patient populations more susceptible to this adverse effect? Yes, clinical data suggests that patients who are sulfasalazine-intolerant may be more likely to experience adverse reactions, including diarrhea, with this compound [1]. This warrants closer monitoring in this subpopulation during clinical studies.

Q3: What are the promising research directions to mitigate this side effect? The most active area of research focuses on targeted drug delivery systems. The goal is to use functionalized carriers (e.g., with hyaluronic acid) to enhance the drug's specificity for inflamed colon cells. This increases local therapeutic efficacy while reducing exposure to healthy tissue, thereby potentially lowering the incidence of diarrhea [2].

Research & Development Workflow

This diagram illustrates the logical workflow for researching and addressing this compound-induced diarrhea, from problem identification to solution development and validation.

OlsalazineRD Research Workflow for this compound Diarrhea Problem Problem Identification: High incidence of diarrhea in clinical trials Mech Mechanism Investigation Problem->Mech Hypo Hypothesis: Local colonic irritation from 5-ASA release Mech->Hypo Strat Strategy Development Hypo->Strat Sol1 Standard Clinical Management Protocol Strat->Sol1 Sol2 Novel Drug Delivery System Research Strat->Sol2 Proto1 Protocol 1: In Vivo Efficacy & Toxicity Assessment Sol1->Proto1 Proto2 Protocol 2: Targeted Delivery Formulation Sol2->Proto2 Val Validation: Reduced Diarrhea & Maintained Efficacy Proto1->Val Proto2->Val

Research and Development Workflow for Managing this compound-Induced Diarrhea

Key Takeaways

  • Clinical Reality: Diarrhea is a well-documented and common adverse effect of this compound, occurring in over 10% of patients according to clinical trial data [1].
  • Research Focus: Current advanced research is centered on nanotechnology-based targeted delivery to enhance drug specificity [2].
  • Experimental Models: Robust preclinical assessment requires animal models (like DSS-induced colitis) and sophisticated formulation characterization techniques [2].

References

Frequency & Characteristics of Gastrointestinal Effects

Author: Smolecule Technical Support Team. Date: February 2026

Abdominal pain and nausea are common side effects of olsalazine, with diarrhea being the most frequent gastrointestinal complaint. The following table summarizes their incidence and key features based on controlled clinical studies [1] [2]:

Adverse Event Incidence (this compound) Incidence (Placebo) Notes
Diarrhea/Loose Stools 11.1% - 17% [1] [2] [3] 4.8% - 6.7% [1] [2] Leading cause of drug withdrawal (5.9% of patients) [2].
Abdominal Pain/Cramps 10.1% [1] [2] 7.2% [1] [2] Frequently reported alongside cramps [1].
Nausea 5.0% [1] [2] 3.9% [1] [2] Vomiting occurs in about 1% of patients [1] [2].

Key Characteristics for Differentiation:

  • Onset: Diarrhea often occurs soon after therapy initiation or a dosage increase and is usually transient [4].
  • Nature of Diarrhea: this compound-induced diarrhea is often distinguishable from an ulcerative colitis flare by its high water content and absence of blood [3] [4]. However, it can occasionally be bloody, making differential diagnosis challenging [4].
  • Dose Relationship: Diarrhea appears to be dose-related and may be more severe in patients with extensive ulcerative colitis [4].

Mechanisms and Contributing Factors

The gastrointestinal side effects of this compound are linked to its unique pharmacokinetics and direct local action.

G Olsalazine_Prodrug This compound (Prodrug) Azo_Reduction Azo-reduction by colonic bacteria Olsalazine_Prodrug->Azo_Reduction Active_Mesalamine Two molecules of Mesalamine (5-ASA) (Therapeutic Effect) Azo_Reduction->Active_Mesalamine Primary pathway Secretory_Effect Increased net luminal water secretion Azo_Reduction->Secretory_Effect Direct effect of the prodrug Accelerated_Transit Accelerated GI transit Active_Mesalamine->Accelerated_Transit Possible contribution Side_Effects Side Effects: Diarrhea, Abdominal Pain, Nausea Secretory_Effect->Side_Effects Accelerated_Transit->Side_Effects

This diagram illustrates the dual pathways leading to both therapeutic and adverse effects.

Troubleshooting and Management Strategies

For researchers designing clinical trials or monitoring protocols, consider these management strategies derived from clinical experience:

  • Administration with Food: Taking this compound with food can reduce the severity of diarrhea in many patients [3] [5].
  • Dose Adjustment: Splitting the total daily dose into more frequent, smaller portions may improve tolerability [3] [4].
  • Symptom Management: In persistent cases, the concomitant use of antidiarrheal agents like loperamide may be considered to manage symptoms [4].
  • Close Monitoring: It is crucial to monitor whether diarrhea resolves without dosage reduction, as it may be transient and not recur once resolved [4].

Critical Differential Diagnosis

When these symptoms occur, it is essential to distinguish between expected side effects and more serious conditions.

  • Acute Intolerance Syndrome: Be alert for symptoms of mesalamine-induced acute intolerance syndrome, which can mimic a colitis flare. Key indicators include cramping, abdominal pain, bloody diarrhea, fever, headache, and rash [1] [6]. This syndrome requires immediate medical attention.
  • Pancreatitis: There are post-marketing reports of pancreatitis associated with this compound use [1] [2]. Severe, persistent abdominal pain should be investigated with this in mind.
  • Worsening Colitis: It can be challenging to differentiate drug-induced symptoms from a worsening of the underlying ulcerative colitis [7]. Close clinical monitoring is necessary.

Recommended Experimental Monitoring Protocol

For professionals conducting studies, implementing a structured monitoring protocol is recommended:

  • Baseline Assessment: Document baseline frequency and nature of GI symptoms before initiating this compound.
  • Structured Symptom Log: Use a standardized diary for participants to record the frequency and consistency of stools, severity of abdominal pain/cramps (e.g., on a 1-10 scale), and episodes of nausea/vomiting, especially during the first 1-2 weeks of treatment.
  • Laboratory Monitoring: Conduct periodic urinalysis and monitor serum creatinine and BUN concentrations, particularly in patients with pre-existing renal impairment, due to the risk of rare renal toxicity [4].
  • Adjudication Committee: For clinical trials, consider using an independent endpoint adjudication committee to blindly assess whether reported GI symptoms are likely drug-induced or related to the underlying disease.

References

Olsalazine & Kidney Stone Risk: Mechanisms & Monitoring

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key information on olsalazine's association with kidney stones and the official monitoring recommendations.

Aspect Technical Details & Evidence
Associated Risk Nephrolithiasis is documented as a potential adverse reaction to this compound and its active moiety, mesalamine [1] [2] [3].
Proposed Mechanism This compound is converted to mesalamine in the body [1]. Mesalamine-containing stones can form and are a known cause of kidney stones, with cases reported in the post-marketing period [1]. These stones are notably radiolucent (not detectable by standard radiography or CT) [1].
Contributing Factors Patients with Inflammatory Bowel Disease (IBD) have a higher baseline risk for nephrolithiasis due to factors like chronic diarrhea leading to dehydration and urine concentration [3]. A 2023 study also found that certain biologic drugs (e.g., Vedolizumab) used for IBD are associated with increased odds of nephrolithiasis [4].
Official Recommendation The US Prescribing Information for DIPENTUM (this compound sodium) advises patients to "drink an adequate amount of fluids" during treatment to help prevent kidney problems, including stones [1].

Hydration Monitoring: Protocols & Quantitative Targets

For researchers designing studies, the following table outlines specific hydration targets and modern monitoring methodologies from recent clinical trials.

Component Protocol Details & Quantitative Targets
Fluid Intake & Urine Output Goal A common goal for kidney stone prevention is a 24-hour urine output of 2.0 to 2.5 liters [5] [6] [7]. This typically requires a daily fluid intake of 2-3 quarts (or 8-12 cups) [6].
Monitoring Methodology 24-hour urine collection is the gold standard for measuring total urine volume and other biochemical risk factors [5] [7]. Collections are typically done at baseline and periodically during the study (e.g., every 6 months) [5].
Novel Tools & Adherence Tech. Recent trials utilize "smart" water bottles (e.g., Hidrate Spark) that automatically track fluid intake via an associated smartphone application [5] [7]. Semi-automated tracking systems combine data from smart bottles, smartwatch-based drinking gesture detectors, and manual entry to capture total fluid intake more comprehensively [7].
Behavioral Interventions Clinical trials are testing multi-component interventions including "fluid prescriptions," financial incentives for meeting daily goals, lapse-contingent text message reminders, and structured problem-solving calls to overcome adherence barriers [5] [7].

Experimental Protocol: Monitoring Renal Safety in Preclinical & Clinical Studies

For researchers investigating the renal safety profile of this compound or similar compounds, the following workflow provides a general framework.

Start Study Protocol Initiation Preclin Preclinical Phase Start->Preclin AssessTox Assess Nephrotoxicity (Higher-dose animal studies) Preclin->AssessTox Clinical Clinical Trial Phase AssessTox->Clinical Baseline Baseline Assessment: Serum Creatinine, eGFR 24-hr Urine Volume Clinical->Baseline Periodic Periodic Monitoring: Serum Creatinine (e.g., 3, 6, 12 months) 24-hr Urine Collections (e.g., every 6 months) Baseline->Periodic PatientReport Patient-Reported Outcomes: Pain, Stone Passage, Hematuria Periodic->PatientReport Imaging Imaging for Events: Low-dose CT or Ultrasound (Detects radiolucent stones) PatientReport->Imaging Action Adverse Event Action Imaging->Action Abnormal Finding StopDrug Discontinue Investigational Drug Action->StopDrug Hydrate Ensure Adequate Hydration Action->Hydrate End Event Documentation & Analysis StopDrug->End Hydrate->End

FAQs for Technical Support

Q1: What is the specific biochemical mechanism by which this compound/mesalamine might promote stone formation? While the exact mechanism is not fully detailed in the provided labels, it is identified that mesalamine itself can form stones [1]. For other aminosalicylates like sulfasalazine, crystal formation leading to acute kidney injury has been reported [3]. Dehydration from diarrhea in IBD patients is a significant contributing factor [3].

Q2: Are there any specific types of kidney stones that are more commonly associated with this compound use? The labels specifically warn about "mesalamine-containing stones," which are radiolucent [1]. Patients with IBD are also at a higher risk for Uric Acid and Calcium Oxalate stones due to chronic diarrhea, fluid loss, and acidic urine [6] [3].

Q3: What are the most effective behavioral strategies to ensure patient adherence to high fluid intake in a clinical trial setting? Recent trials highlight the efficacy of a multi-component approach. The PUSH and sipIT studies use a combination of smart water bottles for automated tracking, financial incentives for meeting daily goals, and lapse-contingent reminders (e.g., text messages sent when fluid intake lags) to build habit formation [5] [7].

References

olsalazine acute intolerance syndrome symptoms

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Presentation and Diagnostic Guide

The table below summarizes the characteristic symptoms to aid in identification and differentiation from other conditions.

Symptom Category Specific Symptoms Clinical Notes & Differential Diagnosis
Hallmark Gastrointestinal Bloody diarrhea, cramping, acute abdominal pain [1] [2] [3] Considered a hallmark of the syndrome; can mimic an acute exacerbation of ulcerative colitis [2].
Systemic/Constitutional Fever, headache, general tiredness/weakness [1] [2] [4] Helps distinguish from a simple disease flare, though clinical overlap exists [2].
Dermatological Rash, itching [1] [2] May also indicate a more generalized hypersensitivity reaction [1].

Management and Diagnostic Protocol

For researchers observing these symptoms in a clinical trial or study setting, the recommended course of action is:

  • Immediate Action: Discontinue olsalazine upon symptom onset [2] [3].
  • Medical Evaluation: Promptly evaluate for alternative etiologies [2].
  • Re-challenge: Do not re-challenge with this compound or other mesalamine-containing products once the syndrome is suspected [2].

Experimental Workflow for Syndrome Investigation

For researchers investigating the underlying mechanisms of this compound acute intolerance syndrome, the following workflow outlines key experimental phases from initial observation to mechanistic studies.

cluster_phase1 Phase 1: Clinical Observation & Diagnosis cluster_phase2 Phase 2: Intervention & Sample Collection cluster_phase3 Phase 3: Laboratory Analysis & Mechanism Start Patient Reports Symptoms while on this compound Assess Assess for Hallmark Symptoms Start->Assess DiffDx Differential Diagnosis: Rule out UC Flare Assess->DiffDx Action Discontinue this compound DiffDx->Action Collect Collect Biomarker Samples Action->Collect Analyze Analyze Inflammatory Biomarkers Collect->Analyze Profile Cytokine Profiling Analyze->Profile Histology Tissue Histology & Immune Staining Profile->Histology Hypothesis Develop Mechanistic Hypothesis Histology->Hypothesis

This workflow provides a structured approach for scientific investigation into the syndrome's underlying biology. Key phases include:

  • Clinical Observation: Correlating symptom onset with this compound administration and differentiating from disease flare.
  • Intervention: Documenting clinical response to drug discontinuation.
  • Mechanistic Analysis: Laboratory investigations on patient samples can analyze inflammatory biomarkers, profile cytokines, and examine tissue histology to understand pathophysiology [2].

Key Considerations for Researchers

  • Distinction from Disease Flare: A key diagnostic challenge is differentiating this syndrome from a natural worsening of ulcerative colitis [2]. A detailed history linking symptom onset to medication is crucial.
  • Underlying Mechanism: The syndrome is linked to mesalamine (5-ASA), the active moiety of this compound. It is considered a form of hypersensitivity reaction, which can involve internal organs [2].

References

olsalazine photosensitivity skin reactions

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence & Reaction Profile

The association between olsalazine and photosensitivity is documented, though the incidence appears low. The key details are summarized in the table below.

Aspect Clinical Evidence & Characteristics
Official Labeling Listed in prescribing information as a precaution; patients with pre-existing skin conditions may experience more severe reactions [1].
Case Report Evidence A 2023 case report describes a "definite" causal relationship in a patient using mesalamine (this compound's active moiety). Reaction occurred 5 weeks after starting the drug, resolved upon discontinuation, and reappeared upon rechallenge [2].
Temporal Pattern Onset reported from 2 weeks to 6 months after initiation. Resolution observed within 4-10 days of drug withdrawal [2].
Reaction Type Clinical presentation suggests a phototoxic reaction, appearing rapidly (12-15 hours) after sun exposure following drug rechallenge [2].
Clinical Presentation Symptoms include diffuse erythema and erythematous papules strictly confined to sun-exposed skin areas [2].

Mechanistic Insights & Experimental Pathways

The photosensitivity reaction is linked to mesalamine (5-aminosalicylic acid), the active metabolite of this compound released in the colon [1] [3]. The following diagram illustrates the proposed phototoxicity mechanism.

G This compound This compound Mesalamine Mesalamine This compound->Mesalamine Gut bacterial conversion Photoexcitation Photoexcitation Mesalamine->Photoexcitation Accumulates in skin UVExposure UVExposure UVExposure->Photoexcitation Provides energy ReactiveSpecies ReactiveSpecies Photoexcitation->ReactiveSpecies Generates CellularDamage CellularDamage ReactiveSpecies->CellularDamage Causes ClinicalSymptoms ClinicalSymptoms CellularDamage->ClinicalSymptoms Manifests as

This mechanism is consistent with general drug-induced phototoxicity, where a chromophore absorbs light, becomes excited, and generates reactive products that damage skin cells [4].

Risk Data from Pharmacovigilance

Broader data on the drug class provides context for this compound photosensitivity risk:

  • FAERS Database Analysis (2004-2023): Immunosuppressants and monoclonal antibodies were the most common drug classes associated with Drug-Induced Photosensitivity (DIP) reports [5].
  • Mesalamine-Specific Signal: While not among the top reported drugs, mesalamine is a confirmed photosensitizer with established case reports [2].

Recommended Experimental & Assessment Approaches

For investigating potential photosensitivity in drug development, standardized and emerging methods are available.

Method Category Description Application & Relevance
Regulatory Standard (In Vitro) 3T3 Neutral Red Uptake (NRU) Phototoxicity Test: Compares chemical cytotoxicity in the presence and absence of non-cytotoxic UV-Vis light [4]. High-throughput screening for phototoxic potential of new chemical entities, required by ICH guidelines [4].
Clinical & Diagnostic Photo Patch Test: Involves applying suspected allergen to skin in duplicate, with one set exposed to UVA. Reaction reading after 48-72 hours helps confirm photoallergy [6]. Primarily used in clinical settings for diagnosing photoallergic contact dermatitis in patients [6].
In Vitro Alternatives Reconstructed Human Epidermis (RhE) Models: 3D human skin models used to assess phototoxicity, avoiding animal testing [6]. Improving ethical testing and human relevance; part of New Approach Methodologies (NAMs) [6].
In Chemico Assays Reactive Oxygen Species (ROS) Assay: Measures the generation of ROS upon light exposure, a key mechanism in phototoxicity [4]. Used to investigate the chemical basis of photosensitivity and complement cellular assays [4].

Key Takeaways for Professionals

  • Risk is Real but Uncommon: this compound can cause phototoxicity, confirmed by case reports with positive rechallenge [1] [2].
  • Mechanism is Likely Phototoxic: Reaction is rapid and linked to mesalamine, consistent with a phototoxic rather than photoallergic pathway [2].
  • Standard Assays Exist: Established in vitro methods like 3T3 NRU are available for screening new compounds [4].

References

Troubleshooting Guide: Olsalazine-Induced Diarrhea

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core issue, its mechanism, and potential formulation-focused solutions.

Aspect Details & Strategies
Core Issue Olsalazine-induced diarrhea: high water content, no blood, distinguishable from disease flare [1].
Primary Mechanism Prodrug increases net luminal water secretion and accelerates gastrointestinal transit in the colon [1].

| Key Mitigation Strategies | • Dosage Adjustment: Lower initial dose with gradual escalation [1]. • Administration with Food: Reduces severity [1]. • Increased Dosing Frequency: More frequent, smaller doses [1]. |

For a deeper investigation, the following table outlines specific experiments and assessments to characterize the side effect and evaluate interventions.

Troubleshooting Action Experimental & Assessment Methodologies

| Characterizing the Side Effect | • Clinical Diaries: Track stool frequency, consistency (Bristol Stool Scale), water content, presence of blood [1]. • GI Transit Studies: Use radio-opaque markers or scintigraphy to measure whole-gut or colonic transit time [1]. | | Evaluating Formulation & Dosing Interventions | • Pharmacokinetic (PK) Studies: Compare plasma and fecal concentrations of this compound and its active metabolite (mesalazine) under different dosing regimens (fasting vs. fed) [1]. • In Vitro Release Testing: Develop dissolution models simulating stomach-to-colon transit to ensure delayed-release profiles protect the stomach and deliver API to the colon [2]. |

Experimental Protocol: Assessing Colonic Delivery & Fluid Secretion

This protocol provides a methodology to evaluate the performance of a modified this compound formulation.

Objective: To confirm the delayed release of a new this compound formulation in the colon and assess its impact on fluid secretion.

Materials:

  • Test Formulation: this compound delayed-release tablets (e.g., using Eudragit S100 or FS 30D coating designed to dissolve at colonic pH).
  • Control: this compound immediate-release powder.
  • In Vitro Dissolution Apparatus (USP Type II).
  • Dissolution Media: Simulated Gastric Fluid (SGF, pH 1.2) for 2 hours, followed by Simulated Intestinal Fluid (SIF, pH 6.8) for 3 hours, and finally Simulated Colonic Fluid (SCF, pH 7.2) for the remaining time [2].
  • Using Chamber equipment for ex vivo tissue studies.
  • Animal model (e.g., rat or guinea pig) intestinal tissue.

Method:

  • Dissolution Performance:

    • Place the delayed-release tablets and immediate-release control into the dissolution apparatus containing SGF.
    • Withdraw samples at scheduled intervals and analyze drug concentration using HPLC-UV.
    • After 2 hours, gently replace the medium with SIF. Continue sampling for 3 hours.
    • Finally, replace the medium with SCF and continue sampling until 80-90% of the drug is released. The delayed-release formulation should show minimal release in SGF and SIF, with rapid release initiation in SCF [2].
  • Ex Vivo Fluid Secretion Assessment:

    • Mount a section of distal ileum or colon from a sacrificed animal in an Using chamber, bathed in oxygenated Krebs buffer.
    • Measure the baseline short-circuit current (Isc), an indicator of net ion transport.
    • Add the dissolved this compound collected from the colonic dissolution stage to the mucosal side of the tissue.
    • Monitor the change in Isc. A sustained increase in Isc suggests stimulation of chloride secretion, which drives the water secretion observed clinically [1].

Scientific Workflow & Drug Delivery Pathways

The following diagrams illustrate the experimental workflow and the mechanism of this compound's action and side effects.

Start Start: this compound GI Side Effect Investigation A1 In Vitro Dissolution Profiling Start->A1 B1 Ex Vivo Assessment Start->B1 A2 Characterize Release Profile in Simulated GI Fluids A1->A2 C Data Integration & Analysis A2->C Release Kinetics B2 Measure Impact on Ion/Water Secretion in Using Chamber B1->B2 B2->C Secretory Mechanism D Formulation Optimization (e.g., Coating, Excipients) C->D E Proceed to In Vivo Studies D->E Improved Formula

This compound This compound Prodrug Arrives in Colon Prodrug Arrives in Colon This compound->Prodrug Arrives in Colon SubTherapy Therapeutic Effect SubSideEffect Side Effect: Diarrhea Gut Bacteria Cleave Azo Bond Gut Bacteria Cleave Azo Bond Prodrug Arrives in Colon->Gut Bacteria Cleave Azo Bond This compound Molecule Stimulates\nNet Luminal Water Secretion This compound Molecule Stimulates Net Luminal Water Secretion Prodrug Arrives in Colon->this compound Molecule Stimulates\nNet Luminal Water Secretion Mesalamine (5-ASA) Released Mesalamine (5-ASA) Released Gut Bacteria Cleave Azo Bond->Mesalamine (5-ASA) Released Local Anti-Inflammatory Action Local Anti-Inflammatory Action Mesalamine (5-ASA) Released->Local Anti-Inflammatory Action Local Anti-Inflammatory Action->SubTherapy Accelerated GI Transit Accelerated GI Transit This compound Molecule Stimulates\nNet Luminal Water Secretion->Accelerated GI Transit Watery Stool (No Blood) Watery Stool (No Blood) Accelerated GI Transit->Watery Stool (No Blood) Watery Stool (No Blood)->SubSideEffect

Key Insights for Researchers

  • Targeted Delivery is Paramount: The goal is to maximize the delivery of 5-ASA to the colon while minimizing the exposure of the intact this compound prodrug to the intestinal mucosa, as the prodrug itself drives the secretion [1].
  • Consider the Microbiome: Since colonic bacteria cleave the azo bond to release the active drug, variations in gut flora can influence both efficacy and side effects [2].
  • Leverage Advanced Modeling: Machine learning models that combine drug-induced gene expression data with predictions of local gut wall metabolism are emerging as powerful tools for predicting GI side effects during preclinical development [3].

References

Olsalazine & Nephrotoxicity: Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from a clinical study on the nephrotoxic potential of long-term 5-aminosalicylic acid (5-ASA) drug use, providing quantitative data for risk assessment.

Table 1: Renal Function Impairment After Long-Term 5-ASA Treatment [1]

Drug Class / Name Number of Patients Mean Treatment Duration (Years) Patients with Abnormal Renal Values (n, %) Implication
Sulphasalazine 36 10.1 ± 6.6 1 (3%) Appears low risk for nephrotoxicity.
Olsalazine 32 2.3 ± 1.4 4 (13%) Potential for glomerular and tubular impairment.
Mesalazine 59 3.2 ± 2.0 12 (20%) Associated with minor glomerular/tubular damage.

Research FAQs on this compound-Induced Nephritis

1. What is the primary renal pathology associated with this compound? The primary renal concern is drug-induced acute interstitial nephritis (AIN), which can progress to chronic interstitial nephritis [2] [3]. This is an immune-mediated, T-cell-driven tubulointerstitial injury. This compound is metabolized in the colon to two molecules of mesalamine (5-ASA), which is the active moiety also linked to this adverse effect [4] [5].

2. What are the clinical and laboratory signals for detection in preclinical or clinical studies? The "classic triad" of fever, rash, and eosinophilia is present in only about 10% of AIN cases, making it an unreliable marker [2]. Key indicators include:

  • Renal Function: Acute or subacute rise in serum creatinine, indicating decreased kidney function [2].
  • Urinalysis Findings: Sterile pyuria, microscopic hematuria, and non-nephrotic range proteinuria [2]. Eosinophiluria is not a sensitive marker, present in only about 38% of cases [2].
  • Emerging Biomarkers: Urinary TNF-α and IL-9 show promise as predictive biomarkers for AIN, potentially improving non-invasive diagnosis [2].

3. What are the known risk factors? Key risk factors identified across drug-induced nephrotoxicity and 5-ASA-specific studies include [6] [5]:

  • Prolonged exposure and higher average dose of the drug.
  • Pre-existing renal impairment before initiating treatment.
  • Patient demographics such as male gender.

4. What is the typical time to onset? this compound-induced nephritis can have a delayed presentation. Significant renal impairment may occur after many years of continuous treatment, highlighting the need for long-term vigilance in monitoring schedules [5].

Experimental & Diagnostic Protocol

This protocol outlines a methodology for confirming and studying drug-induced interstitial nephritis (DIIN), based on clinical diagnostic pathways and research techniques.

Objective: To confirm a diagnosis of this compound-induced interstitial nephritis and characterize the immune and pathological response.

Workflow Overview: The following diagram illustrates the core diagnostic and investigative workflow for suspected drug-induced nephritis.

Start Suspect DIIN Based on: • Rising Serum Creatinine • Urinalysis Abnormalities Step1 1. Discontinue Offending Drug Start->Step1 Step2 2. Non-Invasive Biomarker Analysis Step1->Step2 Step3 3. Gold-Standard Confirmation: Renal Biopsy Step2->Step3 Step4 4. Histopathological Analysis Step3->Step4 Findings Key Findings Step4->Findings F1 • Mononuclear Cell Infiltrate (Lymphocytes, Macrophages) Findings->F1 F2 • Tubulitis (T-cell invasion of tubules) Findings->F2 F3 • Interstitial Edema • Eosinophils (variable) Findings->F3

Procedure Details:

  • Drug Cessation & Clinical Correlation:

    • The first and most critical step is to discontinue this compound upon suspicion of DIIN [7] [2]. The prognosis is often more favorable than for primary vasculitis if the drug is stopped early [7].
    • Document the timeline of drug exposure and the onset of renal dysfunction.
  • Biomarker Analysis:

    • Standard Tests: Collect blood and urine for serum creatinine, urinalysis (to detect sterile pyuria, hematuria), and urine eosinophils (noting its low sensitivity) [2].
    • Research Biomarkers: For investigative purposes, analyze urine samples for TNF-α and IL-9 using ELISA or other immunoassays. These cytokines have been identified as independently predictive biomarkers for AIN and can significantly improve the non-invasive diagnosis [2].
  • Histopathological Confirmation (Gold Standard):

    • Renal tissue obtained via biopsy is required for definitive diagnosis [3].
    • Process tissue for standard histological staining (H&E) and specialized stains to assess fibrosis (e.g., Masson's Trichrome).
  • Tissue Analysis & Immune Phenotyping:

    • Examine stained sections for the hallmarks of AIN [2] [3]:
      • Inflammatory Infiltrate: A diffuse or patchy interstitial infiltrate of mononuclear cells, primarily T-lymphocytes, along with plasma cells, macrophages, and potentially eosinophils.
      • Tubulitis: Evidence of inflammatory cells invading the tubular epithelium.
      • Interstitial Edema and, in later stages, tubular atrophy and interstitial fibrosis.
    • For mechanistic studies, perform immunohistochemistry (IHC) or flow cytometry on the infiltrating cells to characterize the specific T-cell subsets (e.g., CD4+ vs. CD8+) and other immune populations involved.

Risk Management for Preclinical & Clinical Development

Table 2: Monitoring and Risk Mitigation Strategies

Stage / Activity Action / Protocol Rationale & Reference
Pre-Clinical Screening Include robust renal toxicity studies in animal models, specifically screening for histopathological signs of interstitial nephritis. Identifies intrinsic nephrotoxic potential before human trials.
Clinical Monitoring Assess renal function (e.g., eGFR, serum creatinine) at baseline, at 3 months after initiation, and annually thereafter. More frequent monitoring is required for patients with pre-existing renal impairment [5] [8]. Enables early detection of renal impairment. Current guidelines make a strong recommendation for this schedule [5].
Risk Communication Ensure clear communication between research, development, and clinical teams regarding the nephrotoxic potential. Document monitoring requirements in study protocols. Prevents failures in monitoring due to lack of awareness, a noted issue in clinical practice [5].

References

olsalazine challenges in pediatric patients

Author: Smolecule Technical Support Team. Date: February 2026

Olmesartan: Drug Profile & Indications

Q: What is the primary clinical use and mechanism of action of Olmesartan?

A: Olmesartan medoxomil is an angiotensin II receptor blocker (ARB) approved for the treatment of hypertension in adults and children 6 years of age and older [1] [2]. It functions as a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor [1] [3].

  • Mechanism: By blocking the binding of angiotensin II to AT1 receptors in vascular smooth muscle and the adrenal gland, olmesartan inhibits angiotensin II-induced vasoconstriction and aldosterone release. This leads to vasodilation and reduced sodium and water reabsorption, thereby lowering blood pressure [1].
  • Prodrug Status: Olmesartan medoxomil is a prodrug. It is rapidly hydrolyzed to its active form, olmesartan, in the gastrointestinal tract during absorption [1] [4].

Pharmacokinetic Profile in Pediatric Patients

Q: What are the key pharmacokinetic parameters of olmesartan in pediatric populations?

A: The pharmacokinetic profile of olmesartan in children and adolescents is similar to that in adults when adjusted for body size [5]. The following table summarizes key quantitative data.

Parameter Details & Values
Bioavailability Approximately 26% [1]
Time to Peak Plasma Concentration (Tmax) 1.4 to 2.8 hours [3]
Elimination Half-Life (T1/2) 12 to 18 hours [3]; 10 to 15 hours [1]
Protein Binding High affinity for plasma proteins [1]
Route of Elimination 35-50% eliminated unchanged in urine; remainder in feces [1]

| Apparent Clearance (CL/F) in Pediatrics | 2-5 years: 0.100 ± 0.034 L/h/kg 6-12 years: 0.062 ± 0.020 L/h/kg 13-16 years: 0.072 ± 0.022 L/h/kg [5] | | Apparent Volume of Distribution (Vd/F) in Pediatrics | 2-5 years: 0.32 ± 0.16 L/kg 6-12 years: 0.33 ± 0.14 L/kg 13-16 years: 0.49 ± 0.23 L/kg [5] |

Research Challenges & Pharmacotechnical Considerations

Q: What are the primary formulation challenges associated with olmesartan, and what research strategies are being explored to overcome them?

A: The main challenge is its poor aqueous solubility, which limits its dissolution rate and oral bioavailability (approximately 26%) [4]. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability) [4].

Experimental Protocols & Strategies:

  • Cyclodextrin Complexation:

    • Objective: To enhance aqueous solubility and dissolution rate through molecular encapsulation.
    • Methodology: Phase solubility studies are conducted according to the method described by Higuchi and Connors [4]. Olmesartan and methylated β-cyclodextrin derivatives (e.g., RM-β-CD, TM-β-CD) are dissolved in a phosphate buffer (pH 7.4). The apparent stability constant (K1:1) and complex stoichiometry (e.g., 1:1) are determined from the slope of the linear solubility diagram [4]. Solid inclusion complexes can be prepared using methods like kneading and characterized by PXRD, FTIR, and thermal analysis (TG/DTG) [4].
  • Alternative Formulation Approaches:

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): To improve solubility and absorption using lipid-based formulations [4].
    • Nanotechnology: Development of lipid nanoparticles and nanosuspensions to increase surface area and dissolution velocity [4].
    • Ternary Solid Dispersions: Mechanochemical preparation of solid dispersions with polymers and complexing agents to create amorphous systems with higher solubility [4].

Experimental Workflow: Solubility Enhancement

The following diagram outlines a logical workflow for a research project aimed at improving the solubility of olmesartan.

G Start Start: Olmesartan Poor Solubility PreForm Pre-formulation Studies Start->PreForm Strat Select Enhancement Strategy PreForm->Strat Sub1 Cyclodextrin Complexation Strat->Sub1 Sub2 SMEDDS Strat->Sub2 Sub3 Nanoparticle Formation Strat->Sub3 Prep Prepare Prototype Formulations Sub1->Prep Sub2->Prep Sub3->Prep Char Characterize Formulations Prep->Char Eval In-Vitro/Ex-Vivo Evaluation Char->Eval Anal Data Analysis & Optimization Eval->Anal Anal->Strat Feedback Loop

Safety & Regulatory Considerations in Pediatrics

Q: What are the critical safety and regulatory considerations for using olmesartan in pediatric research and treatment?

A:

  • Contraindications: Olmesartan is contraindicated in pregnancy due to the risk of fetal harm and death, particularly in the second and third trimesters [1] [2]. It should not be used concurrently with aliskiren in patients with diabetes [1] [6].
  • Age Restrictions: Use is not recommended in children younger than 1 year of age due to safety concerns and lack of established efficacy [6] [7]. For children under 6 years, the use and dose must be determined by a physician, and an oral suspension can be compounded [6].
  • Boxed Warning: The FDA requires a boxed warning concerning fetal toxicity [2].
  • Pediatric-Specific Adverse Events: While generally well-tolerated, severe, chronic diarrhea with significant weight loss has been reported, which can occur months to years after starting treatment and may resemble sprue-like enteropathy [1] [6]. Other potential side effects include dizziness, headache, and upper respiratory infections [1].

Conclusion

References

Olsalazine Stability Data & Experimental Conditions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative stability data and key experimental parameters from recent research.

Stability Aspect Key Findings/Values Experimental Conditions & Notes

| Environmental Degradation (Fungal) [1] [2] | • ~89% removal in 7 days (fungus only). • ~99.5% degradation with laccase-mediator system. • Kinetics: Vmax = 111.11 hr⁻¹, Km = 1537 mg L⁻¹. • Half-life (t₁/₂) & removal rates increase with higher olsalazine concentrations. | • Agent: Marine-derived fungus Aspergillus aculeatus. • Optimal Redox Mediators: ABTS, 1-hydroxybenzotriazole (HOBT), p-Coumaric acid. • Design: Optimized using Response Surface Methodology (RSM)-Box-Behnken Design (BBD). • Stability: Laccase enzyme stability was maintained at 93-98% with mediators at 2 mM drug concentration. | | Bacterial Degradation (Colon & Feces) [3] [4] | • Half-life in Fasted Ascending Colon: 57.8 min. • Half-life in Feces: 9.2 min. • Degradation follows first-order kinetics. • Degradation is negligible in the fed ascending colon state. | • Agent: Colonic bacteria. • Mechanism: Azo-reduction, cleaving the molecule into two molecules of the active metabolite, 5-aminosalicylic acid (mesalamine). • Conditions: Experiments conducted under anaerobic conditions. | | Chemical Stability in Solution [3] | Chemically stable for at least 2 hours in phosphate buffers across a pH range of 4.0 to 9.0. | Buffer composition and exact temperature not specified. | | Stability in Biological Samples [5] | • In Water: Stable at -20°C, 4°C, and room temperature. • In Urine: this compound and Ac-5-ASA are stable; 5-ASA concentration decreases at 4°C and room temperature. • In Feces: 5-ASA degrades to near zero in 7 days at 4°C and room temperature; stable with preservative (e.g., HgCl₂). | For accurate analysis, biological samples require freezing at -20°C and the use of preservatives to prevent metabolite degradation. |

Experimental Protocols for Key Studies

Here are the detailed methodologies for the two main degradation studies to assist in your experimental replication.

Protocol for Fungal Degradation of this compound [1] [2]

This protocol outlines the process for optimizing and studying this compound degradation using a marine-derived fungus.

  • 1. Fungal Cultivation: Inoculate the marine-derived fungus Aspergillus aculeatus in an appropriate marine-based growth medium.
  • 2. Experimental Design (RSM-BBD): Use a Response Surface Methodology with a Box-Behnken Design to optimize the critical parameters. Key factors to include are:
    • pH
    • Temperature
    • Fungal Dry Weight
    • Concentration of Redox Mediators (e.g., ABTS, HOBT, p-Coumaric acid)
  • 3. Reaction Setup: Add this compound to the fungal cultures under the optimized conditions. Set up parallel systems with and without redox mediators.
  • 4. Laccase Stability Assessment: In the laccase-mediator systems, measure the stability of the laccase enzyme at the end of the degradation process, especially at high this compound concentrations (e.g., 2 mM).
  • 5. Kinetics Analysis: Determine the degradation kinetics. The study used a pseudo-second-order model and Michaelis-Menten kinetics to analyze the removal rates and enzyme-substrate interaction.
  • 6. Sample Analysis & Quantification: Monitor this compound concentration over time (e.g., over 7 days) using a validated analytical method, such as HPLC, to calculate the removal percentage.

This workflow can be visualized as follows:

Fungal Degradation Workflow start Inoculate A. aculeatus design Optimize Parameters using RSM-BBD start->design setup Set up Reaction with This compound and Redox Mediators design->setup assess Assay Laccase Stability setup->assess analyze Analyze Degradation Kinetics assess->analyze quantify Quantify Removal via HPLC analyze->quantify

Protocol for Ex Vivo Bacterial Degradation Kinetics [3] [4]

This protocol describes how to study the degradation of this compound by bacteria from the human colon.

  • 1. Sample Collection:
    • Ascending Colon Content: Collect from healthy adults under anaerobic conditions. The study used a crossover design to simulate both fasted and fed states.
    • Fecal Material: Collect feces from healthy adults.
  • 2. Sample Preparation:
    • Ascending Colon Material: Ultracentrifuge the contents. Dilute the precipitate with a volume of normal saline equivalent to the supernatant.
    • Fecal Material: Prepare a homogenate from the collected feces.
  • 3. Anaerobic Incubation: Conduct all subsequent steps under strict anaerobic conditions. Incubate this compound with the prepared bacterial materials.
  • 4. Stability Control: First, confirm the chemical stability of this compound in phosphate buffers (pH 4.0-9.0) for the planned duration.
  • 5. Kinetics Evaluation: Withdraw samples at predetermined time points. Analyze the remaining this compound concentration using a suitable method (e.g., LC-MS). Fit the degradation data to kinetic models (e.g., first-order) to calculate the half-life.

Ex Vivo Bacterial Degradation collect Collect Sample (Ascending Colon or Feces) prepare Prepare Material Under Anaerobic Conditions collect->prepare incubate Incubate with this compound prepare->incubate control Run Chemical Stability Control incubate->control sample Withdraw Samples at Time Points incubate->sample model Model Degradation Kinetics (e.g., First-Order) sample->model

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder or capsules? While the search results do not provide specific storage conditions for the pure drug substance (API), the commercial capsule formulation (Dipentum) should be stored at 25°C (77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F) [6]. For laboratory standards, it is advisable to follow ICH Q1 guidelines for long-term and accelerated stability testing [7].

Q2: Why does this compound degrade much faster in fecal material than in contents from the ascending colon? The bacterial load and metabolic activity are significantly higher in fecal material compared to the contents of the fasted ascending colon. The arrival of food remnants (fed state) in the ascending colon further reduces degradation rates, likely by diluting the bacterial concentration or providing alternative substrates for the microbes [3] [4].

Q3: How can I prevent the degradation of this compound and its metabolite (5-ASA) in biological samples like feces and urine? For biological samples, stability is highly temperature-dependent. To ensure accurate analysis:

  • Feces: The concentration of 5-aminosalicylic acid (5-ASA) decreases markedly when stored at 4°C or room temperature. Addition of a preservative like HgCl₂ is effective. For long-term storage, freeze at -20°C [5].
  • Urine: this compound and its acetylated metabolite (Ac-5-ASA) are stable in urine, but 5-ASA levels decrease at 4°C and room temperature. Store urine samples at -20°C to preserve all analytes [5].

References

Efficacy and Safety Comparison: Olsalazine vs. Sulfasalazine

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Olsalazine Sulfasalazine
Chemical Composition Two 5-ASA molecules linked by an azo bond [1] A 5-ASA molecule and a sulfapyridine molecule linked by an azo bond [1]
Typical Maintenance Dose 1g to 2g daily [2] [3] 2g daily [2] [3]
Failure/Relapse Rate 24% - 54.7% [2] [3] 32% - 47.2% [2] [3]
Key Efficacy Conclusion No significant difference in therapeutic efficacy or relapse prevention compared to sulfasalazine [2] [3]. No significant difference in therapeutic efficacy or relapse prevention compared to this compound [2] [3].
Common Adverse Effects Diarrhea (dose-dependent: 2.5% at 0.5g to 11.7% at 2.0g daily) [2] [3]. Other gastrointestinal events [4]. Nausea, fever, headache (linked to the sulfapyridine component) [1].
Key Safety Conclusion Preferred for patients intolerant to sulfasalazine's side effects; however, diarrhea is a notable concern [2] [5]. Effective, but a significant number of patients cannot tolerate it due to side effects from systemic sulfapyridine absorption [5] [1].

Mechanism of Action and Experimental Data

The comparable efficacy of these drugs stems from their shared active component and similar metabolic activation.

Molecular Mechanism and Activation

Both this compound and sulfasalazine are prodrugs designed to deliver the therapeutic agent, 5-aminosalicylic acid (5-ASA), directly to the colon.

The diagram below illustrates how both drugs are activated in the colon and how 5-ASA then exerts its anti-inflammatory effects.

G Oral Oral Administration SSZ Sulfasalazine (5-ASA + Sulfapyridine) Oral->SSZ OLZ This compound (5-ASA + 5-ASA) Oral->OLZ Colon Colonic Bacteria (Azo-reduction) SSZ->Colon OLZ->Colon Active Free 5-ASA (Active Moiety) Colon->Active NFkB Inhibition of NF-κB Pathway Active->NFkB PPAR Activation of PPAR-γ Pathway Active->PPAR COX Modulation of COX/LOX Pathways Active->COX Effect Reduced Intestinal Inflammation NFkB->Effect PPAR->Effect COX->Effect

As shown above, the azo bond remains intact in the upper gastrointestinal tract but is cleaved by specific bacterial enzymes (azoreductases) present in the colon [1]. This targeted release maximizes the local concentration of 5-ASA where the disease is active, while minimizing systemic exposure.

Once released, 5-ASA works through several intracellular pathways to reduce inflammation [6]:

  • PPAR-γ Activation: This is considered a key mechanism. 5-ASA promotes the translocation of PPAR-γ to the nucleus, which helps suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.
  • NF-κB Inhibition: 5-ASA inhibits the NF-κB pathway, a central regulator of inflammation, by preventing the degradation of its inhibitor, IκBα.
  • Other Pathways: 5-ASA also modulates other pathways, including the downregulation of cyclooxygenase and lipoxygenase (COX/LOX) and interference with the mitogen-activated protein kinase (MAPK) signaling.
Summary of Key Clinical Trials and Protocols

The data in the summary table is primarily derived from randomized, double-blind, multicenter clinical trials, which represent the gold standard for evaluating drug efficacy.

  • Study Design: The trials were typically randomized, double-blind, and active-controlled. For example, one study was a "Randomized double-blind multicentre 6-month study comparing three doses of this compound... and sulphasalazine 2.0 g daily" [2]. Another was a "prospective, randomized placebo-controlled, double-blind, dose-ranging clinical trial" [5].
  • Patient Population: The studies enrolled patients with ulcerative colitis who were in remission, with the goal of preventing relapse [2] [3]. Some trials specifically focused on patients who were known to be intolerant of sulfasalazine to test the utility of this compound as an alternative [5].
  • Endpoints: The primary measure of efficacy was the relapse or failure rate over a defined period (e.g., 6 to 18 months). This was often analyzed on both an intention-to-treat basis (which includes all randomized patients) and a per-protocol basis (which excludes major protocol violators) [3].
  • Safety Analysis: Adverse events were recorded systematically, and withdrawal rates due to side effects were a key safety metric [2] [4].

Conclusion for Clinical Practice

For researchers and clinicians, the evidence indicates that this compound and sulfasalazine are equally effective for maintaining remission in ulcerative colitis. The choice between them often comes down to patient-specific factors:

  • Sulfasalazine is a well-established, effective, and often cost-effective first-line option.
  • This compound is a valuable alternative, particularly for patients who are intolerant to the sulfapyridine moiety in sulfasalazine and experience side effects like nausea or headache. Its sulpha-free design is its primary advantage, though its use may be limited by dose-dependent diarrhea [2] [5].

References

olsalazine compared mesalamine balsalazide

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data and Protocols

For researchers, the methodologies behind key comparative studies are crucial. The following table outlines the experimental protocols from two significant clinical trials and one in vitro study.

Study Focus Protocol Overview Key Metrics & Outcomes

| In Vitro Prosecretory Effects [1] | - Model: Rabbit distal ileum tissue.

  • Intervention: Brush border addition of equimolar concentrations of balsalazide, sulfasalazine, olsalazine, and mesalamine.
  • Measurement: Change in short-circuit current (ΔIsc) to quantify ion secretion. | - Result: Mesalamine did not induce secretion. All azo-bond prodrugs (this compound, balsalazide, sulfasalazine) significantly stimulated secretion [1].
  • Implication: The azo-bond structure itself can cause dose-dependent secretory diarrhea, a key differentiator for this compound. | | Balsalazide vs. Mesalamine (Clinical) [2] | - Design: Randomized, double-blind trial in patients with active UC.
  • Groups: Balsalazide (6.75 g/day) vs. Mesalamine (2.4 g/day) for up to 12 weeks.
  • Endpoint: Symptomatic remission and complete remission (symptoms + sigmoidoscopy findings). | - Result: Significantly more patients on balsalazide achieved symptomatic remission at 4, 8, and 12 weeks. Complete remission was also higher (62% vs. 37% at 12 weeks) [2].
  • Safety: Fewer adverse events were reported with balsalazide (48% vs. 71%) [2]. | | This compound vs. Sulfasalazine (Pediatric Clinical) [3] | - Design: Multicenter, randomized, double-blind study in children with mild-to-moderate UC.
  • Groups: this compound (30 mg/kg/day) vs. Sulfasalazine (60 mg/kg/day) for 3 months.
  • Endpoint: Clinical improvement and need for prednisone. | - Result: Only 39% on this compound improved vs. 79% on sulfasalazine. More this compound patients required rescue prednisone (10 vs. 1) [3].
  • Safety: Side effects were frequent but slightly less common with this compound (39% vs. 46%) [3]. |

Mechanisms of Action and Activation Pathways

The therapeutic and side effects of these drugs are directly linked to their biochemical activation pathways. The diagram below illustrates how each prodrug is converted into the active moiety, 5-ASA, and highlights its anti-inflammatory actions and a potential side effect.

drug_pathways cluster_colon Colon Lumen: Bacterial Azoreduction This compound This compound AzoCleavage Azo Bond Cleavage This compound->AzoCleavage SecretoryEffect Stimulates Ileal Secretion of Water & Electrolytes (Potential Cause of Diarrhea) This compound->SecretoryEffect Intact Molecule (Side Effect) Balsalazide Balsalazide Balsalazide->AzoCleavage InertCarrier Inert Carrier (4-aminobenzoyl-β-alanine) MesalamineProdrug Mesalamine (5-ASA) (Controlled-Release) Active5ASA Active 5-ASA MesalamineProdrug->Active5ASA Released via pH/Time-dependent Diffusion AzoCleavage->InertCarrier Excreted AzoCleavage->Active5ASA AntiInflammatory Inhibition of: • Cyclooxygenase (COX) • Lipoxygenase • Xanthine Oxidase • Macrophage Migration Active5ASA->AntiInflammatory Therapeutic Action

Based on the available evidence, here is a summary of the comparative profile for researchers and clinicians:

  • For Maximum Topical Delivery to the Colon: Balsalazide is engineered to deliver over 99% of its 5-ASA dose directly to the colon [4]. Evidence also suggests it may lead to faster symptomatic improvement and higher remission rates in active UC compared to a pH-dependent mesalamine formulation [2].
  • For Pan-Intestinal Disease (e.g., Crohn's): Mesalamine formulations designed for continuous release throughout the small and large bowel (e.g., Pentasa) are preferable, as their action is not dependent on colonic bacteria [5].
  • Regarding Safety and Tolerability: While all 5-ASAs are generally well-tolerated, This compound carries a well-documented risk of dose-dependent secretory diarrhea, which is believed to be caused by the intact prodrug molecule in the small intestine [1] [6]. A meta-analysis concluded that balsalazide had a significantly lower rate of withdrawal due to adverse events compared to sulfasalazine, indicating a favorable tolerability profile among the prodrugs [7].

References

olsalazine clinical trial outcomes ulcerative colitis

Author: Smolecule Technical Support Team. Date: February 2026

Olsalazine Clinical Trial Outcomes at a Glance

Trial Population & Design Key Efficacy Findings Key Safety Findings Source & Year
66 adult outpatients intolerant to sulfasalazine; Randomized, double-blind, placebo-controlled, dose-ranging [1] 35% of this compound patients improved vs. 16% on placebo; Suggested dose-response: 0.75 g/day (29% improved), 1.5 g/day (27%), 3.0 g/day (50%) [1] Generally well-tolerated; 4 withdrawals due to adverse events (2 rash, 1 diarrhea on this compound; 1 diarrhea on placebo) [1] Gastroenterology, 1987 [1]
56 children with mild to moderate UC; Randomized, double-blind, compared to sulfasalazine [2] 39% (11/28) on this compound asymptomatic or improved vs. 79% (22/28) on sulfasalazine; More this compound patients (10 vs. 1) required prednisone due to worsening symptoms [2] Side effects in 39% of this compound group (e.g., headache, nausea, vomiting) vs. 46% on sulfasalazine; Fewer adverse events with this compound, but sample size too small for definitive conclusion [2] J Pediatr Gastroenterol Nutr, 1993 [2]

Comparative Effectiveness & New Research

To put this compound's performance in context, here is a comparison with other common UC treatments based on user ratings and recent preclinical studies.

Treatment / Alternative Mechanism of Action User-Reported Efficacy (from Drugs.com) Key Differentiating Findings
This compound (Dipentum) A diazo-bonded 5-ASA prodrug; delivered to the colon and converted into active mesalamine by gut bacteria [3] [4] 8.2/10 (from 5 ratings); 80% reported positive effect [5] Effective in sulfasalazine-intolerant adults [1]; Less effective than sulfasalazine in a pediatric trial [2]
Sulfasalazine (Azulfidine) A diazo-bonded prodrug; split by colonic bacteria into 5-ASA and sulfapyridine (carrier linked to side effects) [4] Information not available in search results More effective than this compound in a pediatric head-to-head trial [2]
Ustekinumab (Stelara) Immunosuppressant; binds to inflammatory cytokines IL-12 and IL-23 [5] 7.6/10 (from 254 ratings); 69% reported positive effect [5] A biologic option for moderate to severe disease.
Vedolizumab (Entyvio) Integrin receptor antagonist; targets the gut specifically [5] 6.3/10 (from 172 ratings); 50% reported positive effect [5] A gut-specific biologic.

Recent preclinical research is exploring This compound in combination therapies to enhance efficacy. A 2025 study found that combining a low dose of this compound (50 mg/kg) with Cannabidiol (CBD) in a murine colitis model yielded superior therapeutic outcomes compared to monotherapy. The combination reduced disease activity, MPO activity, and inflammatory cytokines more effectively, suggesting a synergistic effect that may allow for lower, better-tolerated doses of standard drugs [6].

Mechanism of Action and Experimental Insights

For researchers, understanding the mechanistic and experimental context is crucial.

  • Mechanism of Action: this compound is a diazo-bonded 5-ASA prodrug. It is designed to pass through the upper GI tract largely unchanged. Once it reaches the colon, the azo bond is cleaved by bacterial azoreductases, releasing two molecules of the active therapeutic moiety, mesalamine (5-ASA) [3] [4]. Beyond its classic anti-inflammatory actions, recent research indicates that this compound may also exert its effects by activating G protein-coupled receptor 35 (GPR35), which is part of the endocannabinoidome and plays a role in modulating inflammation and maintaining epithelial integrity [6].
  • Experimental Model (from Combination Study): The recent study investigating this compound and CBD used a dextran sulphate sodium (DSS)-induced colitis model in mice [6].
    • Key Measured Parameters included the Disease Activity Index (DAI), which scores weight loss, stool consistency, and bleeding; colon length (shortening is a marker of inflammation); myeloperoxidase (MPO) activity (a marker of neutrophil infiltration); and levels of inflammatory cytokines [6].
    • The therapeutic efficacy of drug regimens was assessed by their ability to normalize these parameters compared to diseased controls.

The following diagram illustrates the established mechanism of this compound and the potential synergistic pathway explored in recent research.

G This compound This compound ColonicBacteria Colonic Bacteria (Azoreductases) This compound->ColonicBacteria Oral Ingestion GPR35 GPR35 Receptor (Emerging Target) This compound->GPR35 Potential Direct Activation ActiveMesalamine Two Molecules of Active Mesalamine (5-ASA) ColonicBacteria->ActiveMesalamine Azo-bond Cleavage ReducedInflammation Reduced Intestinal Inflammation ActiveMesalamine->ReducedInflammation Classical Anti-inflammatory Actions (e.g., PPAR-γ) GPR35->ReducedInflammation

Conclusion and Key Takeaways

  • Established Niche: Clinical trial data supports the use of this compound as an effective option for patients with ulcerative colitis who are intolerant to sulfasalazine [1]. It is considered a diazo-bonded 5-ASA alternative with potentially better tolerability than sulfasalazine [4].
  • Comparative Performance: While effective in its niche, a direct comparative trial in a pediatric population found this compound to be less effective than sulfasalazine for maintaining remission, with a higher number of patients requiring rescue steroid therapy [2].
  • Future Directions: Emerging preclinical research is focused on overcoming the "limited long-term efficacy and adverse effects" of current therapies like this compound by investigating combination strategies. The synergy observed with low-dose Cannabidiol (CBD) represents a promising approach for enhancing therapeutic efficacy while minimizing side effects [6].

References

Olsalazine vs. Other 5-ASAs: Safety and Efficacy at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key comparative information based on clinical studies and reviews.

Agent Common/Notable Adverse Effects Comparative Safety & Efficacy Notes
Olsalazine Diarrhea (dose-dependent; up to 17% of patients) [1] [2], Other GI effects (abdominal pain, nausea) [3] As effective as sulfasalazine for maintenance of remission [4]. No significant difference in overall tolerability vs. sulfasalazine [4]. Diarrhea is a frequent reason for discontinuation [1].
Sulfasalazine Frequent adverse reactions (e.g., nausea, headache, malaise, skin rash) [5] [6], Gastrointestinal intolerance [7], Reversible low sperm count [6] Tends to have more minor adverse reactions than other 5-ASAs [5] [6]. Higher incidence of side effects leads to more withdrawals due to adverse events compared to balsalazide [4].
Mesalamine (5-ASA) Generally fewer side effects than sulfasalazine [5] [7] No significant difference in efficacy or tolerability compared to sulfasalazine [4]. Associated with rare renal side-effects (e.g., interstitial nephritis) [7].
Balsalazide Generally well-tolerated [4] Withdrawal due to adverse events is significantly lower than with sulfasalazine [4].

Mechanism of Action and Safety Implications

Understanding how these drugs work explains some of the safety differences.

  • This compound: This is a prodrug consisting of two molecules of the active compound 5-aminosalicylic acid (5-ASA or mesalamine) linked by an azo bond [8]. It is designed to pass through the small intestine largely unabsorbed. In the colon, gut bacteria cleave the azo bond, releasing the active 5-ASA directly at the site of inflammation [8]. However, this compound itself can decrease small bowel transit time and water/sodium absorption, which is thought to contribute to its dose-dependent diarrheal side effect [8] [1].
  • Sulfasalazine: Similarly, sulfasalazine is a prodrug that combines 5-ASA with sulfapyridine via an azo bond. The same bacterial azoreductases cleave this bond in the colon. While the 5-ASA acts locally, the sulfapyridine is absorbed and is responsible for most of sulfasalazine's systemic side effects (e.g., headache, nausea, malaise) [6] [7].
  • Other 5-ASAs (Mesalamine, Balsalazide): These are also designed to deliver 5-ASA to the inflamed gut. Balsalazide is a prodrug like this compound, while mesalamine preparations use various pH-dependent or slow-release coatings [6]. By avoiding the sulfapyridine component, they generally have a better tolerability profile than sulfasalazine, though rare but serious side effects like interstitial nephritis can occur [7].

The following diagram illustrates the metabolic activation and key safety considerations of these prodrugs.

G Start Oral Administration This compound This compound Prodrug (2x 5-ASA molecules) Start->this compound Sulfasalazine Sulfasalazine Prodrug (5-ASA + Sulfapyridine) Start->Sulfasalazine Cleavage Azo Bond Cleavage by Colonic Bacteria This compound->Cleavage Sulfasalazine->Cleavage OlsaMet Release of 2x 5-ASA in the Colon Cleavage->OlsaMet SulfaMet Release of 5-ASA and Sulfapyridine Cleavage->SulfaMet Safety1 Key Safety Concern: Dose-dependent Diarrhea (due to altered small bowel function) OlsaMet->Safety1 Safety2 Key Safety Concern: Systemic Side Effects (headache, nausea, rash) due to absorbed Sulfapyridine SulfaMet->Safety2

Experimental Data and Clinical Insights

The comparative safety profiles are supported by various studies:

  • Meta-Analysis Evidence: A systematic review and meta-analysis of 20 controlled trials concluded that there was no statistically significant difference in overall tolerability (total adverse events) or efficacy between sulfasalazine and this compound. The same analysis found that withdrawal from trials due to adverse events was significantly lower with balsalazide than with sulfasalazine [4].
  • Diarrhea as a Defining Issue: Clinical studies and reviews consistently highlight diarrhea as a frequent and treatment-limiting side effect of this compound, occurring in a substantial portion of patients [1] [2]. One experimental study in rats noted this was a compromise of its use "despite its efficacy and relative tolerability" [1].
  • Recent Pediatric Data: A 2025 comparative study in children with Ulcerative Colitis found that the main reason for switching from sulfasalazine to 5-ASAs like mesalamine was adverse reactions. It confirmed that sulfasalazine "tends to have more minor adverse reactions" than other 5-ASAs, though it did not single out this compound [5].

Conclusion for Professionals

For researchers and drug development professionals, the key takeaways are:

  • This compound offers targeted colonic delivery of 5-ASA without the sulfapyridine-related systemic toxicity of sulfasalazine, making it a valuable option for patients intolerant to sulfasalazine [8]. However, its unique propensity to cause diarrhea is a significant clinical drawback.
  • Sulfasalazine remains highly effective but has a higher burden of generally minor, yet treatment-limiting, adverse events compared to other agents in the class.
  • The choice between 5-ASAs often involves a risk-benefit analysis between efficacy, individual patient tolerance, and the distinct side effect profiles of each drug.

References

Clinical and Economic Comparison of Ulcerative Colitis Treatments

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key findings from the search results regarding how olsalazine compares to other 5-aminosalicylates (5-ASAs) and sulfasalazine.

Treatment Efficacy in Maintaining Remission Tolerability & Safety Key Differentiators & Notes
This compound Comparable to mesalazine and sulfasalazine [1] [2] [3] Better tolerated than sulfasalazine; similar adverse event rate to mesalazine [1] [2] A dimer of 5-ASA; designed to target the colon [1].
Mesalazine Comparable to this compound and sulfasalazine [1] [2] Superior tolerability to sulfasalazine; fewer adverse events leading to withdrawal [1] [2] Various delivery formulations available (e.g., coated tablets) [1].
Sulfasalazine Comparable to this compound and mesalazine [1] [2] Higher rate of adverse events and withdrawals due to side effects compared to 5-ASAs [1] [4] [2] Lower drug cost than other 5-ASAs; often a first-choice for economic reasons [2].
Balsalazide Non-significant trend toward better improvement vs. sulfasalazine [2] Significantly fewer withdrawals due to adverse events vs. sulfasalazine [2] -

Experimental Insights and Mechanistic Data

For a comprehensive comparison guide, understanding the experimental evidence and mechanism of action is key. The search results provide the following insights:

  • Key Outcomes in Clinical Trials: The comparisons in the table above are primarily based on outcomes from randomized controlled trials and meta-analyses. The most critical metrics for these studies were "overall improvement," "relapse rate," and "withdrawals due to adverse events" [1] [2]. A long-term pediatric study also used "steroid-free remission" as a key outcome measure [4].
  • Molecular Mechanisms of 5-ASAs: A transcriptomic analysis of mesalazine (a drug in the same class as this compound) revealed its therapeutic effects are linked to the regulation of immune and inflammatory responses. The study identified that it significantly modulates pathways including cytokine-cytokine receptor interaction, the IL-17 signaling pathway, and Toll-like receptor signaling [5]. This mechanistic understanding is visually summarized in the diagram below.

G Ulcerative Colitis Ulcerative Colitis Immune & Inflammatory Response Immune & Inflammatory Response Ulcerative Colitis->Immune & Inflammatory Response 5-ASA Drug Administered 5-ASA Drug Administered 5-ASA Drug Administered->Immune & Inflammatory Response Modulates T-cell Regulation T-cell Regulation Immune & Inflammatory Response->T-cell Regulation White Blood Cell Regulation White Blood Cell Regulation Immune & Inflammatory Response->White Blood Cell Regulation Cytokine Receptor Pathways Cytokine Receptor Pathways Immune & Inflammatory Response->Cytokine Receptor Pathways Inhibition of Specific Chemokines Inhibition of Specific Chemokines Immune & Inflammatory Response->Inhibition of Specific Chemokines CCL11 CCL11 Inhibition of Specific Chemokines->CCL11 CCL21 CCL21 Inhibition of Specific Chemokines->CCL21 CXCL3 CXCL3 Inhibition of Specific Chemokines->CXCL3 CXCR2 CXCR2 Inhibition of Specific Chemokines->CXCR2

How to Approach the Cost-Effectiveness Analysis

Since a ready-made cost-effectiveness analysis was not found, you can build one by synthesizing the available data. Here is a suggested approach:

  • Establish Clinical Equivalency: Use the data in the table above to argue that this compound, mesalazine, and balsalazide are largely comparable in efficacy. The primary clinical difference lies in their tolerability profiles and cost.
  • Integrate Cost and Tolerability Data:
    • The most direct economic indicator from the search is that sulfasalazine has a lower drug cost than 5-ASAs, making it a first-choice treatment for economic reasons [2].
    • Superior tolerability (as seen with 5-ASAs versus sulfasalazine) can lead to better adherence, which may reduce long-term costs associated with disease flares and complications. A pediatric study noted that switching medications due to adverse reactions was linked to a higher likelihood of needing more expensive treatment escalation [4].
  • Model the Analysis: A formal cost-effectiveness analysis would require collecting local or regional pricing data for each drug and modeling long-term outcomes, considering both drug acquisition costs and the costs of managing side effects and disease relapses.

References

Clinical Comparison: Olsalazine vs. Sulfasalazine

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Olsalazine Sulfasalazine Clinical Context & Notes
Typical Daily Dose 1g - 2g [1] [2] [3] 3g - 4g [1] [4] Doses vary by indication (induction vs. maintenance) and patient population.
5-ASA Delivery Two 5-ASA molecules linked by azo-bond [5] 5-ASA molecule linked to sulfapyridine via azo-bond [5] Both are prodrugs cleaved by colonic bacteria to release active 5-ASA.
Efficacy in First Attack (Adult) Similar improvement in symptoms, sigmoidoscopic/histologic scores [1] Similar improvement in symptoms, sigmoidoscopic/histologic scores [1] Double-blind trial (n=37); both groups showed significant and similar decreases in stool frequency and blood [1].
Relapse Prevention (Adult) Slightly higher failure rate (54.7% vs 47.2%), difference not statistically significant [2] Slightly lower failure rate (47.2% vs 54.7%), difference not statistically significant [2] Multicenter study (n=322); per-protocol relapse rates were 44.7% (this compound) vs 39.3% (sulfasalazine) [2].
Efficacy in Children Lower rate of clinical improvement (39% vs 79%) [4] Higher rate of clinical improvement (79% vs 39%) [4] Smaller trial (n=56); more this compound patients required prednisone rescue [4].
Overall Intolerance/Withdrawal Lower rate of intolerance leading to withdrawal [1] [3] Higher rate of intolerance leading to withdrawal [1] [3] In sulfasalazine-intolerant patients, 76% successfully switched to this compound [3].
Common Side Effects Headache, nausea, diarrhea [3] [4] Headache, nausea, vomiting, rash, neutropenia, male infertility [5] [4] Diarrhea is a more specific side effect of this compound [3].
Serious Hypersensitivity Not typically associated with DRESS/DIHS in the reviewed literature. Can cause DRESS/DIHS (median onset: 28 days) [6] DRESS/DIHS is a severe, systemic reaction with fever, rash, eosinophilia, and multi-organ involvement [6].

Mechanisms of Action and Intolerance

The therapeutic and adverse effects of these drugs stem from their distinct molecular structures and metabolic fates.

Shared Anti-inflammatory Mechanism

Both drugs are prodrugs designed to deliver the active moiety, 5-aminosalicylic acid (5-ASA), to the colon. They remain intact in the upper GI tract due to an azo-bond that is cleaved by colonic bacteria [5]. The released 5-ASA acts locally in the colonic mucosa through multiple pathways, including:

  • Inhibition of pro-inflammatory cytokines like IL-1 and TNF-α [5].
  • Downregulation of the transcription factor NF-κB, a master regulator of inflammation [7] [5].
  • Activation of PPAR-γ, a nuclear hormone receptor with anti-inflammatory effects [7].

The following diagram illustrates the shared and distinct pathways of these two drugs.

G cluster_effects Biological Effects This compound This compound AzoBondCleavage Azo-bond cleavage This compound->AzoBondCleavage Sulfasalazine Sulfasalazine Sulfasalazine->AzoBondCleavage 5-ASA (Mesalamine) 5-ASA (Mesalamine) AzoBondCleavage->5-ASA (Mesalamine) Releases two molecules Sulfapyridine Sulfapyridine AzoBondCleavage->Sulfapyridine AntiInflammatory Anti-inflammatory Effects 5-ASA (Mesalamine)->AntiInflammatory 5-ASA (Mesalamine)->AntiInflammatory Systemic Absorption Systemic Absorption Sulfapyridine->Systemic Absorption Hypersensitivity Hypersensitivity (DRESS) Systemic Absorption->Hypersensitivity Other SE Other Side Effects (Nausea, Neutropenia) Systemic Absorption->Other SE

Distinct Pathways Leading to Intolerance

The key difference lies in the carrier molecule:

  • Sulfasalazine is metabolized to sulfapyridine, which is systemically absorbed and responsible for most dose-related adverse events [6] [5]. These include nausea, headache, and potentially severe reactions like neutropenia and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) [6] [4]. The sulfapyridine component is metabolized by N-acetyltransferase 2 (NAT2), and slow acetylators may be at higher risk of toxicity [7].
  • This compound consists of two 5-ASA molecules linked together. Its primary side effect is diarrhea, which is believed to be a local effect of unabsorbed 5-ASA on the small intestinal mucosa, leading to increased fluid secretion [3]. It is not associated with the systemic, sulfapyridine-driven adverse events and is therefore a key therapeutic option for patients intolerant to sulfasalazine [3].

A modern concern is the interaction between sulfasalazine and Immune Checkpoint Inhibitors (ICIs). Research indicates that ICIs can lower the threshold for T-cell-mediated hypersensitivity reactions to drugs. Studies have shown that PD-1/PD-L1 blockade can augment the priming and intensity of sulfapyridine-specific T-cell responses, providing a mechanistic explanation for the increased incidence of hypersensitivity observed in oncology patients receiving both treatments [8].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the methodologies from key studies.

Clinical Trial: Efficacy and Intolerance in First Attacks

This double-blind, three-centre trial compared this compound and sulfasalazine in patients with a first attack of distal ulcerative colitis [1].

  • Population: 37 patients with first-time distal colitis.
  • Intervention: Randomized to receive either This compound (2 g/day) or Sulfasalazine (3 g/day).
  • Assessment Period: Not explicitly stated, but assessments were based on periodic check-ups.
  • Primary Outcomes:
    • Symptoms: Stool frequency, proportion of unformed stools, and presence of blood, recorded via patient diary cards.
    • Clinical Activity: Sigmoidoscopic appearances and histological analysis of rectal biopsies.
    • Intolerance: Drug withdrawal due to adverse events.
  • Analysis: Statistical significance of changes from baseline within and between groups was calculated (using p-values).
Clinical Study: Use in Sulfasalazine-Intolerant Patients

This study evaluated the utility of this compound as an alternative in patients with known sulfasalazine intolerance [3].

  • Population: 50 patients with ulcerative colitis who were intolerant of sulfasalazine.
  • Intervention: This compound (500 mg twice daily, 1g/day total).
  • Assessment Period: 3-month trial period, with continuation beyond for responders.
  • Primary Outcome: Treatment success, defined as tolerating the drug for the 3-month period and choosing to continue.
  • Safety Monitoring: Recording of side effects, with specific note of diarrhea. Hematologic and biochemical parameters were also checked.
In Vitro Protocol: ICI-Augmented T-Cell Priming

This study characterized the T-cell response to sulfasalazine/sulfapyridine and the effect of checkpoint inhibition [8].

  • Cell Source: Peripheral blood mononuclear cells (PBMCs) from sulfonamide-naïve healthy donors.
  • Priming Phase:
    • Monocyte-derived dendritic cells were cocultured with whole T-cells for 12 days in the presence of sulfapyridine hydroxylamine (SPHA), a reactive metabolite.
    • For ICI effect: Anti-PD-1 and/or anti-PD-L1 blocking antibodies were added to cultures prior to drug exposure.
  • Recall Assay:
    • Primed T-cells were re-challenged with the drug metabolite.
    • Proliferative response was measured via [3H] thymidine incorporation over 16 hours.
  • Outcome Measures:
    • Frequency of responding T-cells: Number of positive wells.
    • Intensity of response: Radionucleotide incorporation counts per minute (cpm).

The evidence indicates that this compound is a valuable alternative for ulcerative colitis patients, especially those intolerant to sulfasalazine, though clinicians should be aware of the potential for diarrhea and the mixed efficacy results in pediatric populations. The increased risk of hypersensitivity with concurrent immune checkpoint therapy is a critical consideration for oncological practice.

References

Olsalazine vs. Alternatives: Efficacy & Tolerability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the comparative efficacy and key characteristics of olsalazine and other common therapies for mild-to-moderate ulcerative colitis, based on a network meta-analysis and individual studies [1] [2] [3].

Intervention Induction of Remission (vs Standard-Dose Mesalamine) Maintenance of Remission Key Characteristics & Considerations

| This compound | Information missing | Effective for maintenance [2] [4] | • Prodrug: Delivers two mesalamine molecules to the colon [5] [4]. • Common Adverse Effect: Diarrhea/loose stools (~17% of patients) [2] [4]. • Positioning: Used to maintain remission, especially in patients intolerant to sulfasalazine [2]. | | Combined Oral + Rectal 5-ASA | Superior (OR: 0.41; 95% CI: 0.22-0.77) [1] | Not superior to standard-dose mesalamine [1] | • Highest-ranked therapy for induction of remission [1]. • Combines systemic and topical delivery. | | High-Dose Mesalamine (>3g/day) | Superior (OR: 0.78; 95% CI: 0.66-0.93) [1] | Not superior to standard-dose mesalamine [1] | • Effective first-line strategy for induction [1]. | | Standard-Dose Mesalamine (2-3g/day) | Reference group [1] | Effective; preferred for maintenance in most patients [1] | • The common benchmark for comparisons. • Balance of efficacy and tolerability for long-term use. | | Budesonide MMX (9mg) | Inferior to 3g Mesalamine [3] | Information missing | • Corticosteroid with low systemic availability [3]. • In one trial, not non-inferior to mesalamine for induction [3]. |

Experimental Data and Methodologies

Supporting data for the table above comes from rigorous clinical trials.

  • Source of Comparative Efficacy: The conclusion that combined 5-ASA and high-dose mesalamine are superior for induction comes from a network meta-analysis of 48 randomized controlled trials (RCTs) involving 8,020 participants [1].
  • This compound vs. Budesonide Evidence: A key double-blind, double-dummy, randomized trial demonstrated the superiority of mesalamine. This design ensures blinding despite different drug formulations, providing high-quality evidence [3].

This compound Mechanism of Action

The following diagram illustrates the mechanism of this compound, which is foundational to understanding its role and differentiating it from corticosteroids.

OlsalazineMechanism This compound Mechanism of Action in Colon A Oral this compound Sodium e1 A->e1 B Colon: Azo Bond Cleavage by Bacterial Azoreductases e2 B->e2 C Two Molecules of Mesalamine (5-ASA) D Local Anti-inflammatory Effects in Colonic Mucosa C->D  Exerts Action e1->B Prodrug Delivery e2->C Metabolic Activation

This mechanism highlights a key difference: this compound is a non-steroidal, site-specific anti-inflammatory agent, which is a distinct class from corticosteroids like budesonide [5] [4].

Interpretation for Research & Development

While a direct "steroid-sparing" effect is not documented in the available data, the evidence supports a related and critical concept:

  • Effective Non-Steroidal Alternative: The data confirms that this compound and other 5-ASA drugs are effective first-line therapies for achieving and maintaining remission in mild-to-moderate UC [1] [2]. By providing a highly effective non-steroidal option, these agents inherently spare patients from exposure to corticosteroids and their associated systemic side effects.
  • Positioning in Treatment Paradigm: The treatment goal is to use the least harmful effective drug. 5-ASAs like this compound form the foundation of treatment. Using them successfully means patients may never require steroids, which fits the practical definition of a "steroid-sparing" strategy.

References

Efficacy and Tolerability Comparison of 5-ASA Drugs

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from clinical studies and meta-analyses on the use of 5-aminosalicylates (5-ASAs) for maintaining remission in Ulcerative Colitis.

Drug Name Efficacy in Maintaining Remission Common Adverse Events & Tolerability Key Comparative Findings
Olsalazine Effective vs. placebo; significantly longer median time to relapse (342 days vs. 100 days) [1]. Drug-induced diarrhea/dose-related in 10-16% of patients; generally well-tolerated otherwise [1] [2]. No significant efficacy difference vs. sulfasalazine; higher rate of GI adverse events vs. placebo [3] [4].
Sulfasalazine Effective vs. placebo; no significant difference in efficacy vs. mesalamine or this compound [2] [4]. Frequent: nausea, headache, fever, rash; Serious (rare): pancreatitis, lupus-like syndrome, blood dyscrasias [2]. Similar efficacy to other 5-ASAs; higher rate of adverse events and withdrawals due to side effects compared to 5-ASAs like balsalazide [4].
Mesalamine (e.g., Asacol, Pentasa) Effective vs. placebo (Asacol 0.8-1.6 g/day); Pentasa 4 g/day effective over 12 months [2]. Uncommon adverse events; Serious (rare): pancreatitis, pericarditis, interstitial nephritis [2]. No significant efficacy difference vs. sulfasalazine; often preferred for its better tolerability profile [4].
Balsalazide Effective; 6 g/day superior to 3 g/day for maintenance [2]. Similar adverse event profile to mesalamine [2]. Significantly fewer withdrawals due to adverse events compared to sulfasalazine [4].

Key Experimental Protocols

The data in the table above is derived from rigorous clinical trials. Here are the methodologies of the key studies cited:

  • 1993 this compound vs. Placebo Trial [1]: This was a double-blind, placebo-controlled study. A total of 101 patients with ulcerative colitis who were in remission were randomized to receive either this compound (2 g daily) or a placebo for 12 months. The primary endpoint was time to clinical relapse, analyzed using life-table analysis.
  • 2001 this compound in Crohn's Disease Trial [3]: This study highlights that this compound's benefits are specific to UC. It was a randomized, double-blind, parallel-group study where 328 patients with quiescent Crohn's colitis or ileocolitis received either this compound (2.0 g daily) or a placebo for 52 weeks. The primary endpoint was relapse, defined by the Crohn's Disease Activity Index (CDAI).
  • 2009 Meta-Analysis [4]: This analysis systematically compared sulfasalazine with various 5-ASAs. Researchers searched multiple databases (PubMed, Embase, etc.) for randomized controlled trials up to 2008. Outcomes like "overall improvement," "relapse rate," and "withdrawals due to adverse events" were pooled to calculate relative risks (RR) and their 95% confidence intervals (CI).

Mechanism of Action and Experimental Workflow

The following diagram illustrates the hypothesized mechanism of action of this compound and the logical flow of its clinical evaluation, which explains why it is effective in Ulcerative Colitis but not Crohn's Disease.

G Start Oral Administration of this compound A Prodrug passes through gastrointestinal tract Start->A B Azo-bond cleaved by colonic bacteria A->B C Release of two active 5-ASA molecules in the colon B->C D Topical anti-inflammatory action on colonic mucosa C->D E_UC Application in Ulcerative Colitis D->E_UC E_CD Application in Crohn's Disease D->E_CD F_UC Effective for Maintaining Remission E_UC->F_UC F_CD Not Superior to Placebo (Higher withdrawal rate) E_CD->F_CD

The diagram shows that this compound is a prodrug where two 5-aminosalicylic acid (5-ASA) molecules are linked by an azo-bond [2]. This bond is cleaved specifically by bacteria in the colon, delivering a high local concentration of the active anti-inflammatory drug directly to the colonic mucosa [1] [2]. This targeted mechanism makes it suitable for Ulcerative Colitis, which is confined to the colon. Conversely, the same mechanism limits its utility in Crohn's disease, which can affect any part of the GI tract, and may explain the higher incidence of gastrointestinal adverse events (like diarrhea) seen in clinical trials [3].

Conclusion for Research and Development

  • Proven Efficacy in UC: this compound is an effective maintenance therapy for ulcerative colitis, with a efficacy profile that is not significantly different from sulfasalazine or mesalamine [1] [4].
  • Distinct Safety Profile: Its primary development and clinical management challenge is dose-related diarrhea, which occurs more frequently than with other 5-ASAs and can lead to treatment withdrawal [1] [3].
  • Disease-Specific Action: The drug's site-specific activation is a strength for UC but a limitation for Crohn's disease, underscoring the importance of the drug delivery system in its therapeutic application [3].

References

olsalazine and sulfasalazine diarrhea comparative incidence

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Incidence of Diarrhea

The table below summarizes the key findings from multiple clinical trials on the incidence of diarrhea in patients treated with olsalazine or sulfasalazine.

Clinical Context This compound Incidence Sulfasalazine Incidence Source (Study Details)
Overall Patient Population Approximately 11.1% to 17% of patients [1] [2] Not explicitly quantified in the same studies; generally less frequent than with this compound [2] [3] Various controlled trials & reviews [1] [2]
Therapy Withdrawal due to Diarrhea About 5.9% of patients [1] Less frequent; specific rate not provided [3] Double-blind, controlled studies [1]
Sulfasalazine-Intolerant Patients Effective and well-tolerated; diarrhea was a noted side effect [4] Not applicable (study focused on intolerant patients) Prospective, randomized trial [4]
Pediatric Patients Higher incidence of "increased diarrhea" and poorer efficacy [3] Lower incidence; more effective for symptom control [3] Pediatric Gastroenterology Collaborative Research Group Trial [3]
Relapse Prevention (Maintenance) Effective for maintenance; drug-induced diarrhea led to 16% withdrawal in one study [5] Effective for maintenance; fewer reports of diarrhea as a leading side effect [6] 12-month, double-blind, placebo-controlled study [5]

Experimental Protocols and Methodologies

The data in the table above is derived from rigorous clinical study designs. Here are the detailed methodologies for the key experiments cited:

  • Prospective, Randomized, Placebo-Controlled, Double-Blind, Dose-Ranging Clinical Trial [4]

    • Objective: To evaluate the efficacy and tolerance of this compound in ulcerative colitis patients intolerant to sulfasalazine.
    • Participants: 66 outpatients with active ulcerative colitis.
    • Intervention: Patients were randomized to receive either a placebo or this compound at daily doses of 0.75 g, 1.5 g, or 3.0 g.
    • Outcome Measures: Clinical and sigmoidoscopic improvement. Adverse effects, including diarrhea, were monitored and compared to the placebo group.
  • Multicenter, Randomized, Double-Blind Study in Pediatric Patients [3]

    • Objective: To compare the safety and efficacy of this compound versus sulfasalazine in children.
    • Participants: 56 children with mild to moderate ulcerative colitis.
    • Intervention: Patients were randomized to receive either this compound (30 mg/kg/day, max 2 g/day) or sulfasalazine (60 mg/kg/day, max 4 g/day) for 3 months.
    • Outcome Measures: Clinical improvement (asymptomatic or improved) and the occurrence of side effects, including increased diarrhea and the need for prednisone due to worsening symptoms.
  • Double-Blind, Placebo-Controlled Relapse Prevention Study [5]

    • Objective: To assess the effectiveness of this compound in maintaining clinical remission in ulcerative colitis.
    • Participants: 101 patients who had recently recovered from an acute attack.
    • Intervention: Patients were treated for 12 months with either this compound (2 g daily) or a placebo.
    • Outcome Measures: Time to relapse was analyzed using life-table analysis. Side effects, particularly drug-induced diarrhea leading to withdrawal, were recorded.

Mechanisms of Action and Diarrhea Pathogenesis

The difference in diarrhea incidence can be understood by examining the distinct pharmacological pathways of the two drugs. The following diagram illustrates these pathways and the proposed mechanism for this compound-induced diarrhea.

G This compound This compound Azo Bond Cleavage\n(by Colonic Bacteria) Azo Bond Cleavage (by Colonic Bacteria) This compound->Azo Bond Cleavage\n(by Colonic Bacteria) Sulfasalazine Sulfasalazine Sulfasalazine->Azo Bond Cleavage\n(by Colonic Bacteria) Mesalamine (5-ASA)\n(Anti-inflammatory) Mesalamine (5-ASA) (Anti-inflammatory) Azo Bond Cleavage\n(by Colonic Bacteria)->Mesalamine (5-ASA)\n(Anti-inflammatory) Sulfapyridine\n(Carrier Molecule) Sulfapyridine (Carrier Molecule) Azo Bond Cleavage\n(by Colonic Bacteria)->Sulfapyridine\n(Carrier Molecule) Therapeutic Effect\nin Colonic Mucosa Therapeutic Effect in Colonic Mucosa Mesalamine (5-ASA)\n(Anti-inflammatory)->Therapeutic Effect\nin Colonic Mucosa Prostaglandin E2 (PGE2)\nStimulation Prostaglandin E2 (PGE2) Stimulation Mesalamine (5-ASA)\n(Anti-inflammatory)->Prostaglandin E2 (PGE2)\nStimulation  this compound-specific  prodrug effect Systemic Absorption\n& Sulfa-related Side Effects Systemic Absorption & Sulfa-related Side Effects Sulfapyridine\n(Carrier Molecule)->Systemic Absorption\n& Sulfa-related Side Effects  Well-absorbed Net Luminal Water Secretion\n& Accelerated Transit Net Luminal Water Secretion & Accelerated Transit Prostaglandin E2 (PGE2)\nStimulation->Net Luminal Water Secretion\n& Accelerated Transit Clinical Diarrhea Clinical Diarrhea Net Luminal Water Secretion\n& Accelerated Transit->Clinical Diarrhea

The diagram above shows that while both drugs deliver the active anti-inflammatory moiety mesalamine (5-ASA) to the colon, their paths diverge:

  • Sulfasalazine's carrier molecule, sulfapyridine, is well-absorbed and associated with various systemic side effects (e.g., headache, nausea, rash, neutropenia), but not typically with secretory diarrhea [7] [3].
  • This compound's unique action involves the prodrug itself (before full conversion to 5-ASA) stimulating prostaglandin E2 (PGE2) in the small intestine. This leads to a direct increase in net luminal water secretion and accelerated gastrointestinal transit, resulting in the characteristic watery diarrhea observed with this drug [2].

Conclusion and Key Takeaways

For researchers and drug development professionals, the key comparative points are:

  • Higher Incidence with this compound: Diarrhea is a more common and treatment-limiting adverse effect for this compound than for sulfasalazine [1] [3].
  • Distinct Mechanisms: The diarrhea associated with this compound is often a secretory, drug-specific effect related to its prodrug chemistry and is distinguishable from a colitis flare by its high water content and absence of blood [2]. In contrast, sulfasalazine's side effect profile is dominated by its sulfapyridine component.
  • Clinical Management: this compound-induced diarrhea is often dose-dependent and may be transient. Strategies like dose reduction, increased dosing frequency, or administration with food can mitigate the severity in many patients [2].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

302.05388604 Da

Monoisotopic Mass

302.05388604 Da

Heavy Atom Count

22

LogP

2.3

Appearance

Solid powder

Melting Point

Sodium salt decomposes at 240 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ULS5I8J03O

Related CAS

6054-98-4 (di-hydrochloride salt)

Drug Indication

For the treatment of Inflammatory Bowel Disease and Ulcerative Colitis.

Livertox Summary

Mesalamine, also known as mesalazine and 5-aminosalicylate, is an orally available, antiinflammatory agent used for the treatment of ulcerative colitis to both induce and maintain remissions in disease. Mesalamine therapy has been associated with a low rate of serum enzyme elevations during therapy and with rare instances of clinically apparent acute liver injury.

Drug Classes

Gastrointestinal Agents

Pharmacology

Olsalazine is an anti-inflammatory drug used in the treatment of Inflammatory Bowel Disease and Ulcerative Colitis. Olsalazine reduces the bowel inflammation, diarrhea (stool frequency), rectal bleeding, and abdominal pain. Olsalazine is thought to work like balsalazide, delivering mesalazine or 5-aminosalicylic acid past the small intestine to the large intestine to act on the site of disease.
Olsalazine is a prodrug of mesalamine (5-Aminosalicylic acid; 5-ASA) with anti-inflammatory activity. Unabsorbed olsalazine passes through gastrointestinal tract and is cleaved by azoreductases, produced by microflora in colon, into 2 active molecules of 5-ASA. 5-ASA exerts its anti-inflammatory action locally by inhibiting cyclooxygenase and lipoxygenase activities, thereby reducing the production of prostaglandins and leukotrienes. In addition, mesalamine may act as a scavenger of reactive oxygen free radicals.

MeSH Pharmacological Classification

Gastrointestinal Agents

ATC Code

A - Alimentary tract and metabolism
A07 - Antidiarrheals, intestinal antiinflammatory/antiinfective agents
A07E - Intestinal antiinflammatory agents
A07EC - Aminosalicylic acid and similar agents
A07EC03 - Olsalazine

Mechanism of Action

Orally administered olsalazine is converted to mesalamine which is thought to be the therapeutically active agent in the treatment of ulcerative colitis. The mechanism of action of mesalamine (and sulfasalazine) is unknown, but appears to be topical rather than systemic. Mucosal production of arachidonic acid (AA) metabolites, both through the cyclooxygenase pathways, i.e., prostanoids, and through the lipoxygenase pathways, i.e., leukotrienes (LTs) and hydroxyelcosatetraenoic acids (HETEs) is increased in patients with chronic inflammatory bowel disease, and it is possible that mesalamine diminishes inflammation by blocking cyclooxygenase and inhibiting prostaglandin (PG) production in the colon.

Other CAS

15722-48-2

Wikipedia

Olsalazine

Biological Half Life

Olsalazine has an elimination half-life of 0.9 hours, however, olsalazine-S has a half-life of 7 days.

Use Classification

Pharmaceuticals

Dates

Last modified: 08-15-2023
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